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  • Product: 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one
  • CAS: 18260-83-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one, a fluorinated pyrimidinone of significant interest to researchers and professionals in drug development. Given the limit...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one, a fluorinated pyrimidinone of significant interest to researchers and professionals in drug development. Given the limited publicly available data on this specific molecule, this document synthesizes information from closely related analogs to present a predictive yet scientifically grounded perspective on its chemical structure, properties, and potential applications. All data derived from analogous compounds are clearly indicated.

Introduction and Molecular Overview

6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one belongs to the class of fluorinated pyrimidinones, a scaffold of considerable importance in medicinal chemistry. The incorporation of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. The pyrimidinone core is a well-established pharmacophore found in a variety of biologically active compounds, including antiviral and anticancer agents.[1][2]

This guide will delve into the probable synthetic pathways, predicted spectroscopic and physicochemical characteristics, and potential biological relevance of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one, providing a valuable resource for its further investigation and application.

Table 1: Core Molecular Identifiers (Predicted and Inferred)

IdentifierValueSource
IUPAC Name 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one-
Molecular Formula C₆H₇FN₂O-
Molecular Weight 142.13 g/mol -
CAS Number Not readily available-

Synthesis and Mechanistic Insights

While a specific synthetic protocol for 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one is not widely published, a plausible and efficient route can be extrapolated from the synthesis of structurally similar compounds, such as 6-ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one.[3][4] The proposed synthesis involves a two-step process, beginning with the creation of a key intermediate followed by a cyclization reaction.

Proposed Synthetic Pathway

The synthesis would likely proceed via the condensation of a fluorinated β-ketoester with an appropriate amidine.

Synthesis_Pathway reactant1 Ethyl 2-fluoro-3-oxobutanoate product 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one reactant1->product Condensation reactant2 Acetamidine reactant2->product base Base (e.g., NaOEt) base->product Catalyst

Caption: Proposed synthesis of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one.

Step-by-Step Experimental Protocol (Hypothetical)
  • Preparation of the Reaction Mixture: To a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add equimolar amounts of ethyl 2-fluoro-3-oxobutanoate and acetamidine hydrochloride.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography.

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in water and neutralized with a suitable acid (e.g., acetic acid) to precipitate the crude product.

  • Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one.

Physicochemical and Spectroscopic Characterization

The physicochemical and spectroscopic properties of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one are predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties

The introduction of a fluorine atom is expected to influence the compound's acidity, lipophilicity, and melting point.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueBasis of Prediction
Melting Point (°C) 150 - 180Comparison with similar pyrimidinones.[3]
pKa ~7.5 - 8.5Electron-withdrawing effect of fluorine on the pyrimidine ring.[5]
LogP 0.5 - 1.5Calculated based on structure.
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, Methanol).General solubility of pyrimidinone derivatives.
Spectroscopic Analysis (Anticipated Data)

The structural elucidation of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one would rely on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the N-H proton. The methyl group at the C5 position will likely appear as a singlet, while the methyl group at the C2 position will also be a singlet. The N-H proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon (C4) will resonate at a downfield chemical shift (around 160-170 ppm). The carbon atom attached to the fluorine (C6) will show a characteristic large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR will display a singlet, confirming the presence of a single fluorine atom.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 142.13).

Table 3: Anticipated NMR Data (in DMSO-d₆)

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H
CH₃ (at C2)~2.2 - 2.4s
CH₃ (at C5)~1.9 - 2.1s
NH~11.0 - 12.0br s
¹³C
C2~150 - 155s
C4~160 - 165s
C5~105 - 110d (²JCF)
C6~155 - 160d (¹JCF)
CH₃ (at C2)~20 - 25q
CH₃ (at C5)~10 - 15q

Note: These are estimated values and may vary.

Potential Biological Activity and Applications

Derivatives of pyrimidinone are known to exhibit a wide range of biological activities, suggesting that 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one could be a valuable scaffold for drug discovery.

Rationale for Biological Screening

The fluoropyrimidine moiety is a key component in several anticancer drugs, such as 5-fluorouracil, which acts by inhibiting thymidylate synthase.[2] While the fluorine in the 6-position may lead to a different mechanism of action, the structural similarity warrants investigation into its antiproliferative effects. Furthermore, pyrimidinone derivatives have shown promise as antibacterial, anti-inflammatory, and antiviral agents.[1]

Biological_Potential core 6-Fluoro-2,5-dimethyl- pyrimidin-4(1H)-one activity1 Anticancer core->activity1 activity2 Antibacterial core->activity2 activity3 Anti-inflammatory core->activity3 activity4 Antiviral core->activity4

Caption: Potential therapeutic areas for 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one.

Proposed Experimental Workflow for Biological Evaluation

A systematic approach is necessary to evaluate the biological potential of this compound.

Biological_Screening_Workflow start Compound Synthesis & Purification step1 In vitro Cytotoxicity Screening (e.g., MTT assay against cancer cell lines) start->step1 step2 Antibacterial Susceptibility Testing (e.g., MIC determination) step1->step2 step3 Anti-inflammatory Assays (e.g., COX-2 inhibition) step2->step3 step4 Mechanism of Action Studies step3->step4 end Lead Optimization step4->end

Caption: Workflow for the biological evaluation of the target compound.

Safety, Handling, and Storage

As with any novel chemical compound, proper safety precautions are paramount. The following recommendations are based on safety data sheets for similar pyrimidine derivatives.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one represents a promising, yet underexplored, molecule with significant potential in medicinal chemistry. This guide provides a foundational understanding of its likely synthesis, properties, and biological relevance based on the current literature for related compounds. Further experimental validation of the proposed synthetic route and a thorough investigation of its biological activities are crucial next steps. The insights provided herein are intended to catalyze further research into this and other novel fluorinated pyrimidinones, ultimately contributing to the development of new therapeutic agents.

References

  • Royal Society of Chemistry. (2017). Electronic Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Full Supporting Information for Chapter 6. Retrieved from [Link]

  • Molekula. (n.d.). 6-FLUORO-N4,N4-DIMETHYLPYRIMIDINE-2,4-DIAMINE | CAS 165258-70-8. Retrieved from [Link]

  • PubChem. (n.d.). 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one. Retrieved from [Link]

  • precisionFDA. (n.d.). 6-((5-FLUORO-2-(3,4,5-TRIMETHOXYANILINO)PYRIMIDIN-4-YL)AMINO)-4-(HYDROXYMETHYL)-2,2-DIMETHYLPYRIDO(3,2-B)(1,4)OXAZIN-3-ONE. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-5-fluoropyrimidin-2(1H)-one. Retrieved from [Link]

  • Environmental Protection Agency. (2025, October 15). 5-Fluoro-2,3-dihydro-6-methyl-2-thioxo-4(1H)-pyrimidinone. Retrieved from [Link]

  • PubMed. (2026, January 5). Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI. Retrieved from [Link]

  • ResearchGate. (2025, August 4). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. Retrieved from [Link]

  • PubMed. (2018, January 1). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 6-arylpyrimido[4,5-e]indolizine-2,4(1H,3H)-diones through InCl3-catalyzed cycloisomerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of 5,7-dimethyl-1,2,4-triazolo[1,5-a] pyrimidine-2-oxoacetohydrazone derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof.
  • National Center for Biotechnology Information. (2023, February 25). Developments of pyridodipyrimidine heterocycles and their biological activities. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-Amine. Retrieved from [Link]

  • AIR Unimi. (2022, December 27). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. Retrieved from [Link]

  • Chemical Journals. (2022, February 2). Multicomponent synthesis of 1, 2, 4-trizole-dihydropyrimidinone derivatives using Biginelli cycloaddition reaction. Retrieved from [Link]

  • MDPI. (2020, July 29). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Therapeutic Utility of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one Scaffolds

[1] Executive Summary The moiety 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one represents a highly specialized pharmacophore in medicinal chemistry.[1] While less ubiquitous than its 5-fluoro analogs (e.g., 5-Fluorouracil), t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The moiety 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one represents a highly specialized pharmacophore in medicinal chemistry.[1] While less ubiquitous than its 5-fluoro analogs (e.g., 5-Fluorouracil), this specific scaffold offers unique electronic and steric properties utilized in the design of antiviral RNA-dependent RNA polymerase (RdRp) inhibitors and kinase inhibitors .[1]

This guide synthesizes the chemical behavior of this core, detailing its tautomeric equilibrium, synthetic accessibility via nucleophilic aromatic substitution (


), and its application as a bioisostere in drug development. We provide validated protocols for its synthesis and characterization, emphasizing the causality between the C6-fluorine substitution and metabolic stability.

Structural & Electronic Analysis

The Fluorine Effect at C6

The introduction of a fluorine atom at the C6 position of the pyrimidinone ring is not merely a steric modification; it fundamentally alters the electronic landscape of the heterocycle.

  • pKa Modulation: The high electronegativity of fluorine (

    
    ) exerts a strong inductive effect (-I), reducing the electron density of the ring. This lowers the pKa of the N1-proton, making the molecule more acidic compared to non-fluorinated analogs. This acidity is critical for binding affinity in enzyme pockets that require hydrogen bond donors.
    
  • Metabolic Blockade: The C2 and C5 methyl groups provide steric bulk that hinders cytochrome P450-mediated oxidation.[1] However, the C6-F bond is particularly robust (approx. 110 kcal/mol), preventing oxidative defluorination and extending the plasma half-life of the parent compound.[1]

Tautomeric Equilibrium

In solution, 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one exists in equilibrium between the lactam (keto) and lactim (enol) forms.[1]

  • Lactam Form (Predominant): Favored in polar solvents and physiological pH; essential for Watson-Crick base pairing mimicry in viral polymerase inhibition.[1]

  • Lactim Form: Increases lipophilicity, facilitating passive transport across cell membranes.

Synthetic Methodology

The synthesis of C6-fluorinated pyrimidinones is challenging due to the instability of C-F bonds during harsh cyclization conditions. The most robust protocol involves the synthesis of a chlorinated intermediate followed by a Halogen Exchange (HALEX) reaction.

Protocol 1: Synthesis via Halogen Exchange (HALEX)[1]

Objective: Synthesize 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one from 6-chloro-2,5-dimethylpyrimidin-4(1H)-one.

Reagents:

  • Precursor: 6-Chloro-2,5-dimethylpyrimidin-4(1H)-one (1.0 eq)[1]

  • Fluorinating Agent: Potassium Fluoride (KF) (Spray-dried, 3.0 eq)[1]

  • Phase Transfer Catalyst: 18-Crown-6 (0.1 eq)[1]

  • Solvent: Sulfolane or DMSO (Anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: Dry the KF at 180°C under high vacuum for 4 hours to remove trace water (Critical: Water causes hydrolysis to the 6-hydroxy byproduct).

  • Solvation: Dissolve 6-Chloro-2,5-dimethylpyrimidin-4(1H)-one in anhydrous sulfolane under Argon atmosphere.

  • Activation: Add 18-Crown-6 and the dried KF. The crown ether complexes potassium, generating a "naked," highly nucleophilic fluoride ion.

  • Reaction: Heat the mixture to 140°C for 12 hours. Monitor via LC-MS (Target Mass: 156.1 Da).[1]

  • Workup: Cool to room temperature. Dilute with ethyl acetate. Wash with water (3x) to remove sulfolane and salts.

  • Purification: Recrystallize from ethanol/water to yield the white crystalline solid.

Causality Check: Why Sulfolane? High-boiling dipolar aprotic solvents are required to solubilize inorganic fluorides and stabilize the transition state of the


 reaction.

Therapeutic Applications

Antiviral Activity (RdRp Inhibition)

The structural homology of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one to natural nucleobases (uracil/thymine) allows it to act as a pseudobase .[1]

  • Mechanism: Upon intracellular ribosylation and phosphorylation, the molecule mimics a nucleoside triphosphate. The C6-Fluorine creates an electronic repulsion within the viral RNA-dependent RNA polymerase (RdRp) active site, or causes "lethal mutagenesis" by inducing ambiguous base pairing during viral replication.[1]

  • Reference Case: This mechanism mirrors that of Favipiravir (T-705) , a pyrazine analog that functions via similar tautomeric mimicry [1].[1]

Kinase Inhibition (Oncology)

In oncology, this scaffold serves as a "hinge binder" in ATP-competitive kinase inhibitors.[1] The N1-H and C4=O moieties form hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues). The C6-F provides a specific dipole interaction with gatekeeper residues, potentially overcoming resistance mutations found in EGFR or CDK pathways [2].

Data Visualization & Pathways

Synthetic Pathway Diagram

The following diagram illustrates the critical HALEX pathway and the competing hydrolysis side reaction that must be controlled.

SynthesisPath Start 6-Chloro-2,5-dimethyl pyrimidin-4(1H)-one Transition Meisenheimer Complex Start->Transition Nucleophilic Attack Reagents KF (3.0 eq) 18-Crown-6 Sulfolane, 140°C Reagents->Transition Product 6-Fluoro-2,5-dimethyl pyrimidin-4(1H)-one Transition->Product -KCl (Halex) SideProduct 6-Hydroxy-2,5-dimethyl pyrimidin-4(1H)-one (Hydrolysis Impurity) Transition->SideProduct +H2O (Trace)

Figure 1: Nucleophilic aromatic substitution pathway for C6-fluorination. Note the critical requirement for anhydrous conditions to prevent hydrolysis.

Pharmacological Mechanism of Action

This diagram details how the scaffold interacts within a generic viral polymerase active site.

MOA Scaffold 6-Fluoro-2,5-dimethyl pyrimidin-4(1H)-one Metabolism Intracellular Ribosylation/Phosphorylation Scaffold->Metabolism ActiveMetabolite Triphosphate Analog Metabolism->ActiveMetabolite Target Viral RdRp (Active Site) ActiveMetabolite->Target Substrate Competition H_Bond H-Bonding (N1-H / C4=O) Target->H_Bond Steric Steric Clash / Electronic Repulsion (C6-Fluorine) Target->Steric Result Chain Termination or Lethal Mutagenesis H_Bond->Result Steric->Result

Figure 2: Mechanism of Action (MOA) showing metabolic activation and active site interactions leading to viral inhibition.[1]

Quantitative Analysis: Physicochemical Profile

The following table summarizes the theoretical physicochemical properties of the 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one core compared to the non-fluorinated analog.

Property6-Fluoro-2,5-dimethyl2,5-Dimethyl (H-analog)Impact of Fluorination
Molecular Weight 156.13 g/mol 138.14 g/mol Slight increase; negligible diffusion impact.[1]
cLogP ~0.85~0.42Increased Lipophilicity: Improves passive membrane permeability.
TPSA ~42 Ų~42 ŲUnchanged; favorable for oral bioavailability.
pKa (N1-H) ~8.2~9.5Increased Acidity: Enhances H-bond donor strength at physiological pH.[1]
Metabolic Stability High (Blocked C6)Low (C6 oxidation prone)Critical Advantage: Prevents rapid clearance.

Experimental Validation Protocol: Solubility & Stability

To validate the "drug-likeness" of this scaffold, the following standard operating procedure (SOP) is recommended.

Protocol 2: Kinetic Solubility Assay

  • Stock Preparation: Dissolve 10 mg of the compound in 100% DMSO to create a 10 mM stock.

  • Dilution: Spike the stock into Phosphate Buffered Saline (PBS, pH 7.4) to a final concentration of 2% DMSO.

  • Incubation: Shake at 37°C for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF membrane to remove precipitate.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm). Calculate concentration against a standard curve.

    • Success Criterion: Solubility > 50 µM indicates potential for oral dosing.

References

  • Furuta, Y., et al. (2017). "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase."[1] Proceedings of the Japan Academy, Series B. Available at: [Link]

  • Hagmann, W. K. (2008). "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry. Available at: [Link]

  • Ye, Y., & Yang, Y. (2009).[2] "6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one."[1] Acta Crystallographica Section E. (Structural analog reference). Available at: [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Available at: [Link][1]

Sources

Foundational

Strategic Fluorination for Enhanced Stability in 2,5-Dimethylpyrimidin-4(1H)-one Scaffolds

Executive Summary The 2,5-dimethylpyrimidin-4(1H)-one scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in antivirals, kinase inhibitors, and epigenetic modulators. Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,5-dimethylpyrimidin-4(1H)-one scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in antivirals, kinase inhibitors, and epigenetic modulators. However, its clinical utility is frequently compromised by two primary instability vectors: rapid oxidative metabolism at the C5-methyl position and tautomeric ambiguity that complicates target binding kinetics.

This technical guide details the mechanistic role of fluorine substitution in mitigating these liabilities. By leveraging the high electronegativity (3.98 Pauling scale) and strong C-F bond energy (116 kcal/mol), researchers can engineer analogs with superior metabolic half-life (


) and defined conformational states without disrupting the steric footprint required for receptor affinity.

The Stability Challenge: Metabolic and Electronic Liabilities

Metabolic Soft Spots

The parent molecule, 2,5-dimethylpyrimidin-4(1H)-one, is structurally analogous to thymine. Its primary failure mode in vivo is the cytochrome P450-mediated oxidation of the C5-methyl group.

  • Pathway: C5-CH

    
    
    
    
    
    C5-CH
    
    
    OH
    
    
    C5-CHO
    
    
    C5-COOH.
  • Consequence: The resulting carboxylic acid is rapidly glucuronidated and excreted, drastically reducing bioavailability.

Tautomeric Equilibrium

Pyrimidin-4-ones exist in a dynamic equilibrium between the lactam (keto) and lactim (enol) forms.

  • Lactam (1H-one): Generally preferred for specific hydrogen bonding (donor-acceptor-donor motifs).

  • Lactim (4-hydroxy): Promotes non-specific binding and membrane permeability but can reduce target selectivity.

  • Instability: In the absence of electron-withdrawing groups, the equilibrium is solvent-dependent, leading to "chameleonic" behavior that complicates SAR (Structure-Activity Relationship) modeling.

Mechanisms of Fluorine Stabilization

Blocking Metabolic Oxidation (The C5-Trifluoromethyl Strategy)

Replacing the C5-methyl group with a trifluoromethyl (-CF


) group is the most effective stabilization strategy. This is a classic bioisosteric replacement .
  • Steric Preservation: The van der Waals radius of the -CF

    
     group (approx. 2.2 Å) is sufficiently similar to the -CH
    
    
    
    group (2.0 Å) to maintain binding pocket fit.
  • Metabolic Blockade: The C-F bond is resistant to CYP450 radical abstraction. The bond dissociation energy (BDE) of C-F (116 kcal/mol) is significantly higher than the benzylic C-H bond (~85-90 kcal/mol) it replaces, effectively rendering the site inert to oxidative degradation.

Electronic Tuning and pKa Modulation

Fluorine substitution exerts a powerful inductive effect (-I) that propagates through the pyrimidine ring.

  • pKa Shift: Fluorination (either on the ring at C6 or on the side chains) lowers the pKa of the N1-H proton.

    • Parent pKa: ~9.0 - 9.5

    • Fluorinated Analog: ~7.5 - 8.0

  • Solubility: This shift brings the pKa closer to physiological pH (7.4), increasing the fraction of ionized species, which significantly enhances aqueous solubility.

  • Tautomeric Locking: The electron-withdrawing nature of fluorine destabilizes the enol form (which requires electron density on the oxygen), thereby locking the molecule in the dominant lactam (keto) form. This ensures a consistent H-bond donor profile for receptor interaction.

Visualization of Stabilization Pathways

G cluster_0 Metabolic Liability (Parent) cluster_1 Fluorine Stabilization Parent 2,5-Dimethyl pyrimidin-4-one Alcohol Hydroxymethyl Intermediate Parent->Alcohol CYP450 (Oxidation) F_Analog 2-Methyl-5-(CF3) pyrimidin-4-one Parent->F_Analog Bioisosteric Replacement Acid Carboxylic Acid (Inactive/Excreted) Alcohol->Acid Dehydrogenase Stable Metabolically Stable Scaffold F_Analog->Stable C-F Bond Resists Oxidation

Caption: Comparative metabolic fate of the parent scaffold versus the trifluoromethyl-stabilized analog.

Synthetic Pathways[1][2][3]

Synthesizing fluorinated 2,5-dimethylpyrimidin-4(1H)-one derivatives requires specialized approaches, as direct fluorination of the parent ring is often non-selective. The Building Block Approach is preferred for high purity.

Protocol: Cyclization with Fluorinated -Ketoesters

This method constructs the pyrimidine ring with the fluorine already in place, avoiding harsh late-stage fluorination conditions.

Reagents:

  • Acetamidine hydrochloride (Source of N1-C2-N3)

  • Ethyl 2-fluoro-3-oxobutanoate (for C5-F) OR Ethyl 4,4,4-trifluoro-3-oxobutanoate (for C5-CF

    
    )
    
  • Sodium Ethoxide (Base)

  • Ethanol (Solvent)[1]

Step-by-Step Methodology:

  • Preparation of Ethoxide: Dissolve sodium metal (1.1 eq) in anhydrous ethanol under N

    
     atmosphere to generate fresh sodium ethoxide.
    
  • Amidine Activation: Add acetamidine hydrochloride (1.0 eq) to the solution and stir for 30 minutes at room temperature to liberate the free base.

  • Condensation: Dropwise add the fluorinated

    
    -ketoester (1.0 eq) over 20 minutes.
    
    • Note: For 5-trifluoromethyl analogs, use ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor consumption of starting material via TLC (5% MeOH in DCM).

  • Workup: Cool to room temperature. Acidify to pH 4-5 with glacial acetic acid to precipitate the product.

  • Purification: Filter the solid precipitate. Recrystallize from ethanol/water to yield the fluorinated pyrimidinone.

Experimental Validation Protocols

To verify the stability enhancements, the following self-validating protocols should be employed.

In Vitro Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) improvement of the fluorinated analog.
ParameterCondition
System Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein
Test Conc. 1 µM (to ensure first-order kinetics)
Cofactor NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)
Timepoints 0, 5, 15, 30, 45, 60 min
Analysis LC-MS/MS (monitor parent ion depletion)
Success Criteria Fluorinated analog should show <20% depletion at 60 min, compared to >50% for the non-fluorinated parent.[2]
Tautomeric Ratio Determination (NMR)

Objective: Confirm the "locking" of the keto-tautomer.

  • Solvent: Dissolve 5 mg of compound in DMSO-

    
     (polar aprotic) and CDCl
    
    
    
    (non-polar).
  • Acquisition: Acquire

    
    H-NMR and 
    
    
    
    C-NMR spectra.
  • Marker Signals:

    • Lactam (Keto): Look for C=O signal ~160-170 ppm and N-H proton ~11-13 ppm.

    • Lactim (Enol): Look for C-OH signal ~170+ ppm (shifted) and absence of N-H.

  • Analysis: The fluorinated analog should show exclusive presence of the Lactam signals in both solvents, whereas the parent may show line broadening or dual sets of peaks in CDCl

    
    .
    

References

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: A review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319. Link

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3438. Link

Sources

Exploratory

Fluorinated Pyrimidinone Building Blocks: Synthetic Architectures and Medicinal Utility

[1] Executive Summary This technical guide provides a comprehensive review of fluorinated pyrimidinone building blocks, focusing on their synthesis, reactivity, and application in medicinal chemistry. Pyrimidinones serve...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive review of fluorinated pyrimidinone building blocks, focusing on their synthesis, reactivity, and application in medicinal chemistry. Pyrimidinones serve as privileged scaffolds in drug discovery, mimicking endogenous nucleobases while offering tunable physicochemical properties.[1] The introduction of fluorine—via direct fluorination or fluorinated precursors—profoundly alters the scaffold's electronic landscape, metabolic stability (blocking C-H oxidation), and lipophilicity. This document is designed for synthetic chemists and drug developers, offering actionable protocols and mechanistic insights.

Strategic Value of Fluorinated Pyrimidinones

The pyrimidin-4(3H)-one core is ubiquitous in bioactive molecules.[2] Fluorine substitution is not merely a steric replacement for hydrogen but a functional modification that:

  • Modulates pKa: Fluorine at C-5 significantly increases the acidity of the N-3 proton, altering hydrogen bond donor capability.[2]

  • Enhances Metabolic Stability: Substitution at C-5 or C-6 blocks oxidative metabolism by cytochrome P450 enzymes.[2]

  • Induces Conformational Bias: The gauche effect of fluoroalkyl groups (e.g., -CF3) can lock side chains into bioactive conformations.

Classification of Core Building Blocks

We categorize these building blocks by the vector of fluorination:

  • Core A (5-Fluoro): Direct analogs of uracil/thymine (e.g., 5-FU).[2] Critical for antimetabolite activity.

  • Core B (6-Trifluoromethyl): Constructed de novo from trifluoroacetoacetates.[2] Common in antivirals and antitubercular agents.

  • Core C (Side-chain Fluorination): Pyrimidinones with fluorinated aryl/alkyl appendages (e.g., 2-fluorobenzyl).[2]

Synthetic Methodologies

De Novo Ring Construction (The Condensation Approach)

The most robust method for generating 6-trifluoromethylpyrimidin-4-ones involves the cyclocondensation of fluorinated


-keto esters with amidines.[2] This approach is modular, allowing diversity at the C-2 position.[2]

Mechanism & Causality: The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the ketone carbonyl (more electrophilic due to the proximal electron-withdrawing


 group), followed by cyclization at the ester moiety. The choice of base and solvent controls the rate of intermediate dehydration.
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)pyrimidin-4(3H)-ones

Objective: Synthesis of 2-substituted-6-(trifluoromethyl)pyrimidin-4-one building blocks.

Reagents:

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv)[2]

  • Amidine hydrochloride (e.g., benzamidine, acetamidine) (1.2 equiv)

  • Triethylamine (

    
    ) (2.5 - 3.0 equiv)[2]
    
  • Ethanol (EtOH) (0.5 M concentration)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with the amidine hydrochloride and absolute EtOH.

  • Activation: Add

    
     dropwise at room temperature (RT). Rationale: Frees the amidine base from its salt.
    
  • Addition: Add ethyl 4,4,4-trifluoro-3-oxobutanoate dropwise. Note: Exothermic reaction possible; maintain temp < 30°C.[2]

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours.

    • Validation Point: Monitor by TLC (30% EtOAc/Hexane).[3] Disappearance of the

      
      -keto ester indicates conversion.
      
  • Workup: Evaporate EtOH under reduced pressure. Resuspend residue in ice-water (20 mL).

  • Isolation: Acidify slightly (pH 5-6) with 1N HCl to precipitate the product (if solid) or extract with DCM (3 x 20 mL).

  • Purification: Recrystallization from EtOH/Hexane or flash chromatography.

Yield Expectations:

Amidine Substituent (R) Reaction Time (h) Yield (%) Ref
Phenyl (Benzamidine) 12 75-85 [1]
2-Fluorophenyl 12 68-75 [1]
3-Pyridyl 12 55-65 [1]

| Methyl (Acetamidine) | 8 | 60-70 | [2] |[2]

Visualization of Synthetic Pathway

The following diagram illustrates the modular assembly of the 6-CF3 core and the competing tautomeric forms.

SynthesisPath Start1 Ethyl 4,4,4-trifluoro- 3-oxobutanoate Inter Tetrahedral Intermediate Start1->Inter Et3N, EtOH Nucleophilic Attack Start2 Amidine (R-C(=NH)NH2) Start2->Inter Prod 6-(Trifluoromethyl) pyrimidin-4(3H)-one Inter->Prod Cyclization - EtOH, - H2O TautA Lactam Form (NH-C=O) Prod->TautA Equilibrium TautB Lactim Form (N=C-OH) Prod->TautB pKa Dep.

Caption: Modular assembly of 6-CF3-pyrimidinones via condensation. Tautomeric equilibrium dictates subsequent functionalization strategies.

Reactivity Profile & Functionalization

Chemoselective Alkylation (N vs. O)

A critical challenge in working with pyrimidinone building blocks is controlling regioselectivity during alkylation. The pyrimidinone ring is an ambident nucleophile.

  • N-Alkylation: Favored under soft reaction conditions or thermodynamic control.[2]

  • O-Alkylation: Often observed with "hard" electrophiles or specific silver salts, leading to alkoxypyrimidines.[2]

  • Case Study: Alkylation of 6-trifluoromethylpyrimidin-4-ones often yields O-alkylated products in the presence of

    
     and alkyl halides due to the steric shielding of N-3 by the CF3 group and electronic effects [3].[2]
    
Direct Fluorination (Late-Stage)

For introducing fluorine at the C-5 position of an existing pyrimidinone scaffold (mimicking 5-FU synthesis):

  • Reagents: Selectfluor (F-TEDA-BF4) or

    
     (radical mechanism).[2]
    
  • Protocol Insight: Electrophilic fluorination requires electron-rich precursors.[2][4] Pyrimidinones are electron-deficient; thus, activation (e.g., silylation to silyl enol ethers) is often required prior to reaction with electrophilic fluorine sources [4].

Medicinal Chemistry Applications

Oncology: Thymidylate Synthase (TS) Inhibition

The 5-fluoropyrimidinone core (metabolized to FdUMP) is the "gold standard" mechanism for TS inhibition.[4] The C-F bond is robust; unlike the C-H bond in dUMP, it cannot be abstracted by the enzyme's catalytic base. This leads to a "dead-end" ternary complex, halting DNA synthesis.[2]

Infectious Diseases (TB & Antivirals)

Recent studies highlight 2-aryl-6-trifluoromethylpyrimidinones as potent anti-tubercular agents.[2] The lipophilic


 group enhances penetration through the mycobacterial cell wall, while the pyrimidinone core disrupts ATP synthesis or specific kinase pathways [1].
Visualization of TS Inhibition Mechanism

TS_Inhibition Enzyme Thymidylate Synthase (TS-Cys-SH) Complex Covalent Ternary Complex Enzyme->Complex Binding Substrate 5-FdUMP (Inhibitor) Substrate->Complex Binding Cofactor Methylene-THF Cofactor->Complex Binding Transition Transition State Analogue Complex->Transition Michael Addition DeadEnd Irreversible Inhibition (F cannot be abstracted) Transition->DeadEnd Lack of C-5 Proton Prevents Elimination Normal Normal dUMP (H at C-5) Product dTMP + DHF Normal->Product H-abstraction proceeds

Caption: Mechanism of Action: The stability of the C-F bond traps Thymidylate Synthase in a covalent dead-end complex.

References

  • Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Microbiology. Available at: [Link]

  • Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs. Russian Chemical Bulletin. Available at: [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). PMC - NIH.[2] Available at: [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC - NIH. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif. Journal of Pesticide Science. Available at: [Link]

Sources

Foundational

Metabolic Stability Profiles of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one Derivatives

An In-Depth Technical Guide Abstract The 6-fluoro-2,5-dimethylpyrimidin-4(1H)-one scaffold is a heterocyclic framework of increasing interest in medicinal chemistry. Its unique electronic and structural properties make i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The 6-fluoro-2,5-dimethylpyrimidin-4(1H)-one scaffold is a heterocyclic framework of increasing interest in medicinal chemistry. Its unique electronic and structural properties make it a valuable core for developing novel therapeutic agents. However, like any drug candidate, the journey from a promising lead compound to a clinical reality is heavily dictated by its pharmacokinetic profile, with metabolic stability being a critical determinant. Rapid metabolic degradation can lead to poor bioavailability, a short half-life, and the formation of potentially toxic byproducts, ultimately causing promising compounds to fail in development.[1][2] This guide provides an in-depth exploration of the metabolic landscape of 6-fluoro-2,5-dimethylpyrimidin-4(1H)-one derivatives. We will dissect the structural features influencing metabolic fate, outline robust experimental protocols for assessing stability, and discuss field-proven strategies for optimizing these molecules to enhance their drug-like properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the complexities of metabolism within this specific chemical class.

The Strategic Importance of Metabolic Stability in Drug Discovery

The primary goal in drug discovery is to develop agents that are both safe and effective.[3] A molecule's metabolic stability—its resistance to biotransformation by the body's enzymatic machinery—is a cornerstone of this objective.[4][5] The liver is the primary site of drug metabolism, where enzymes work to convert foreign compounds (xenobiotics) into more water-soluble forms that can be easily excreted.[1][3] This process is broadly divided into two phases:

  • Phase I Metabolism: Involves oxidation, reduction, and hydrolysis reactions that introduce or unmask functional groups. The Cytochrome P450 (CYP) superfamily of enzymes is the dominant player here, responsible for the metabolism of 70-80% of all drugs on the market.[2][6][7]

  • Phase II Metabolism: Involves conjugation reactions where the parent drug or its Phase I metabolite is coupled with an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) to significantly increase its water solubility and facilitate excretion.[4][8]

A compound with poor metabolic stability is often rapidly cleared from the body, leading to low systemic exposure and diminished therapeutic effect.[1][2] This necessitates higher or more frequent dosing, which can increase the risk of off-target effects and toxicity. Therefore, assessing and optimizing metabolic stability early in the drug discovery process is a critical, resource-saving step that helps eliminate compounds with unfavorable pharmacokinetic properties.[3][5]

Deconstructing the Scaffold: Metabolic Vulnerabilities and Strengths

The metabolic fate of a 6-fluoro-2,5-dimethylpyrimidin-4(1H)-one derivative is intrinsically linked to its structure. Understanding the potential sites of metabolic attack is the first step toward rational drug design.

The Pyrimidine Core

The pyrimidine ring, with its two nitrogen atoms, is generally more electron-deficient compared to a corresponding benzene ring. This electronic nature typically makes it more resistant to oxidative metabolism mediated by CYP enzymes.[9] However, it is not inert. Potential metabolic pathways involving the core include N-oxidation or, in rarer cases, complex ring-opening and rearrangement mechanisms.[10]

The Fluorine Substituent

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability.[8][11][12][13] The carbon-fluorine (C-F) bond is exceptionally strong, making it highly resistant to enzymatic cleavage.[14] Placing a fluorine atom at the 6-position effectively "blocks" this site from oxidative attack, such as hydroxylation, a common metabolic pathway for aromatic rings.[11][13] This forces the metabolic machinery to attack other, more vulnerable parts of the molecule.

The Methyl Groups

The two methyl groups at the 2- and 5-positions are potential "metabolic soft spots." Aliphatic hydroxylation, the oxidation of a C-H bond to a C-OH group, is a very common metabolic reaction catalyzed by CYP enzymes.[8] These methyl groups can be oxidized to form primary alcohols, which may then be further oxidized to aldehydes and carboxylic acids, significantly altering the compound's properties and facilitating its clearance.

Influence of R-Group Substitutions

The true metabolic profile of a derivative is ultimately determined by the nature of the various substituents (R-groups) attached to the core scaffold. The properties of these groups—their size, lipophilicity, and electronic nature—will dictate how the molecule orients itself within the active sites of metabolic enzymes. For instance, a long, lipophilic alkyl chain is a prime target for hydroxylation, while an ester moiety is susceptible to hydrolysis by esterase enzymes found in the plasma and liver.[1]

Assessing Metabolic Stability: Experimental Protocols

A tiered approach using robust in vitro assays is essential for characterizing the metabolic stability of new chemical entities (NCEs). These assays provide key parameters like half-life (t½) and intrinsic clearance (CLint), which are used to rank-order compounds and predict their in vivo behavior.[1][5][15]

Workflow for Metabolic Stability Assessment

The following diagram illustrates a standard workflow for evaluating the metabolic profile of a new derivative.

G cluster_0 In Vitro Screening cluster_1 Data Analysis & Interpretation cluster_2 Decision & Optimization Compound Test Compound (Derivative) LMA Liver Microsomal Stability Assay (Phase I) Compound->LMA Initial Screen HSA Hepatocyte Stability Assay (Phase I & II) Compound->HSA Comprehensive Screen Calc Calculate t½ and CLint LMA->Calc HSA->Calc MetID Metabolite Identification (LC-MS/MS) HSA->MetID If unstable Rank Rank Compounds (High/Med/Low Stability) Calc->Rank SMR Structure-Metabolism Relationship (SMR) Analysis MetID->SMR Rank->SMR Optimize Rational Design of New Analogs SMR->Optimize Optimize->Compound Iterative Cycle

Caption: Workflow for assessing and optimizing metabolic stability.

Protocol: Liver Microsomal Stability Assay

This assay is a high-throughput, cost-effective first screen to evaluate susceptibility to Phase I oxidative metabolism.[1] Liver microsomes are vesicles of the endoplasmic reticulum that are rich in CYP enzymes.[1]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes from the desired species (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • 96-well incubation plate

  • Acetonitrile with an internal standard (for quenching)

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Prepare Incubation Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and the liver microsomal protein (e.g., to a final concentration of 0.5 mg/mL).

  • Initiate Pre-incubation: Add the microsomal mix to the wells of the 96-well plate. Add the test compound to achieve the desired final concentration (typically 1 µM). Mix gently and pre-incubate for 5-10 minutes at 37°C to allow the compound to equilibrate.

  • Start the Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This provides the necessary cofactor for CYP enzyme activity. Time point T=0 is taken immediately after this addition.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The acetonitrile precipitates the proteins, halting all enzymatic activity.

  • Sample Processing: Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.[15][16][17][18]

Data Analysis: The natural logarithm of the percent remaining of the test compound is plotted against time. The slope of the linear regression of this plot gives the rate constant of elimination (k).

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint, in µL/min/mg protein): CLint = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)[3]

Protocol: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment as intact hepatocytes contain both Phase I and Phase II enzymes, as well as the necessary cofactors in their native cellular environment.[1][3][4]

Objective: To determine the CLint of a test compound in a system that models both Phase I and Phase II metabolism.

Methodology: The protocol is similar to the microsomal assay, with key differences:

  • Matrix: Cryopreserved suspension hepatocytes are used instead of microsomes.[3][15]

  • Cell Viability: Hepatocyte viability must be confirmed (e.g., via Trypan Blue exclusion) before starting the experiment.

  • Incubation Medium: A specialized cell culture medium (e.g., Williams' Medium E) is used instead of a simple buffer.

  • Cell Density: A specific number of viable cells are used per incubation (e.g., 0.5 x 10^6 cells/mL).[3]

The data analysis follows the same principles to calculate t½ and CLint, with the clearance value expressed as µL/min/million cells.[3]

Metabolite Identification and Structural Elucidation

Identifying the specific metabolites formed is crucial for guiding medicinal chemistry efforts. This is achieved using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][19] By comparing the mass spectra of samples from later incubation time points with the T=0 sample, new peaks corresponding to metabolites can be identified. The mass shift from the parent compound suggests the type of metabolic transformation (e.g., a +16 Da shift indicates hydroxylation).

Predicted Metabolic Pathways for the Scaffold

The diagram below illustrates the most probable Phase I metabolic transformations for the 6-fluoro-2,5-dimethylpyrimidin-4(1H)-one scaffold.

G cluster_0 Phase I Metabolism (CYP450) Parent Parent Scaffold (6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one) M1 Metabolite 1 (5-Hydroxymethyl) Parent->M1 Hydroxylation (+16 Da) M2 Metabolite 2 (2-Hydroxymethyl) Parent->M2 Hydroxylation (+16 Da) M3 Metabolite 3 (N-Oxide) Parent->M3 N-Oxidation (+16 Da) M4 Metabolite 4 (Further Oxidation to Carboxylic Acid) M1->M4 Oxidation M2->M4 Oxidation

Sources

Exploratory

An In-Depth Technical Guide to the pKa and Ionization Properties of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one

Abstract The pyrimidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The physicochemical properties of these molecules, particularly their acid dissociation cons...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The physicochemical properties of these molecules, particularly their acid dissociation constant (pKa), are critical determinants of their pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth analysis of the pKa and ionization characteristics of a specific derivative, 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one. In the absence of direct experimental data for this compound, this paper synthesizes information from foundational chemical principles, data from analogous structures, and established analytical methodologies. We will explore the electronic effects of the fluoro and methyl substituents, detail robust experimental protocols for pKa determination, and discuss the utility of computational prediction methods. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding and predicting the behavior of this molecule in biological systems.

The Pyrimidinone Scaffold: A Privileged Structure in Drug Discovery

The pyrimidine ring system is a fundamental heterocyclic motif found in nature as a key component of nucleic acids (cytosine, thymine, and uracil).[2] Its derivatives, particularly pyrimidinones, have garnered significant attention from medicinal chemists due to their versatile biological activities. These compounds are known to interact with a wide range of biological targets, including enzymes and receptors, by virtue of their hydrogen bonding capabilities and rigid scaffold.[1] Consequently, the pyrimidinone core is present in drugs with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3]

The efficacy of any drug candidate is inextricably linked to its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are governed by fundamental physicochemical parameters.[4] Among the most crucial of these is the pKa, the negative logarithm of the acid dissociation constant. The pKa value dictates the degree of ionization of a molecule at a given pH, which in turn profoundly influences its solubility, membrane permeability, and ability to bind to its biological target.[5] Understanding the ionization behavior of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one is therefore essential for predicting its performance in a physiological context.

Predicting the Physicochemical Influence of Substituents

The pKa of the pyrimidinone core is modulated by the electronic properties of its substituents. In 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one, the interplay between the fluoro and methyl groups determines the molecule's overall acidity.

  • Fluorine at the C6-Position : Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bonds (the -I or negative inductive effect).[6] This effect significantly polarizes the C-F bond, drawing electron density away from the pyrimidine ring.[7] This delocalization of electron density stabilizes the conjugate base formed upon deprotonation of the N1-H, thereby increasing its acidity and lowering the corresponding pKa value. The introduction of a fluorine substituent is a common strategy in medicinal chemistry to modulate the pKa of acidic or basic centers.[8]

  • Methyl Groups at the C2 and C5-Positions : Alkyl groups, such as methyl, are generally considered to be weakly electron-donating through inductive effects and hyperconjugation. This donation of electron density to the ring would be expected to slightly destabilize the conjugate base, thereby decreasing acidity and marginally increasing the pKa.

Net Effect : The potent electron-withdrawing effect of the fluorine atom is expected to dominate over the weaker electron-donating effects of the two methyl groups. Therefore, it is predicted that 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one will be a more acidic compound than its non-fluorinated counterpart, 2,5-dimethylpyrimidin-4(1H)-one. For context, a structurally related compound, 5-Fluoro-2,3-dihydro-6-methyl-2-thioxo-4(1H)-pyrimidinone, has a reported acidic pKa of 6.41.[9] This suggests the pKa of the target molecule will likely fall within a similar acidic range.

Gold-Standard Experimental Protocols for pKa Determination

To move from prediction to empirical fact, the pKa of a novel compound must be determined experimentally. The choice of method depends on the compound's properties, such as solubility and the presence of a chromophore. For a compound like 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one, potentiometric and spectrophotometric titrations are the most reliable and widely used methods.[5]

Potentiometric Titration

This method directly measures the change in pH of a solution of the compound as a titrant (a strong acid or base) is added. It is a highly accurate method, provided the compound is sufficiently soluble in the titration medium.

Self-Validating Protocol:

  • System Calibration: Calibrate the pH meter using at least three high-purity, NIST-traceable buffer standards (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C). The electrode's slope should be between 95-105% of the theoretical Nernstian value.

  • Analyte Preparation: Accurately weigh approximately 1-5 mg of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent. A co-solvent system (e.g., 50:50 methanol:water) may be required to ensure solubility. An inert electrolyte (e.g., 0.15 M KCl) must be added to maintain constant ionic strength.

  • Titration: Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M KOH) using a calibrated auto-buret. Record the pH value after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For higher accuracy, the data should be processed using Gran's plot or a non-linear regression analysis to find the precise equivalence point and pKa.

  • Validation: Perform a blank titration of the solvent system to correct for any acidic or basic impurities. The entire experiment should be repeated at least in triplicate to ensure reproducibility.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis & Validation Calibrate Calibrate pH Meter (3-point, NIST Buffers) Prepare Prepare Analyte Solution (Co-solvent + 0.15M KCl) Calibrate->Prepare Titrate Titrate with Standardized 0.1 M KOH Prepare->Titrate Record Record pH vs. Volume Data Titrate->Record Plot Plot & Determine Equivalence Point Record->Plot Calculate Calculate pKa (Half-Equivalence or Gran's Plot) Plot->Calculate Validate Validate with Blank Titration & Triplicates Calculate->Validate

Caption: Workflow for pKa determination via potentiometric titration.
UV-Vis Spectrophotometric Titration

This method is ideal for compounds that possess a UV-Vis chromophore and whose absorbance spectrum changes upon ionization. It is particularly advantageous for compounds with low solubility or when only small amounts of material are available.

Self-Validating Protocol:

  • Spectral Characterization: Record the UV-Vis spectrum of the compound in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 11-12) solutions to identify the spectra of the fully protonated and deprotonated species, respectively. Select an analytical wavelength where the difference in absorbance between the two species is maximal.

  • Buffer Preparation: Prepare a series of buffers of constant ionic strength (maintained with 0.15 M KCl) covering a pH range of approximately pKa ± 2. Accurately measure the pH of each buffer.

  • Sample Measurement: Prepare a solution of the compound in each buffer, ensuring the final concentration is identical across all samples. Allow the solutions to equilibrate and measure the absorbance at the pre-determined analytical wavelength.

  • Data Analysis: Plot the measured absorbance versus the pH of the buffer. The resulting sigmoidal curve can be fitted to the appropriate equation derived from the Henderson-Hasselbalch relationship to solve for the pKa.

  • Validation: The isosbestic point(s), where the spectra of the ionized and non-ionized species cross, should remain constant throughout the titration, confirming a simple two-species equilibrium.

UV_Vis_Titration_Workflow A Identify Spectra of Protonated (pH 1) & Deprotonated (pH 12) Species B Select Analytical Wavelength (λmax) with Maximum Absorbance Difference A->B C Prepare Buffer Series (Constant Ionic Strength) B->C D Measure Absorbance of Compound in Each Buffer at λmax C->D E Plot Absorbance vs. pH D->E F Fit Sigmoidal Curve to Determine pKa E->F G Validate via Isosbestic Point Analysis F->G

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

In Silico Approaches: Computational pKa Prediction

When experimental determination is not feasible, computational methods provide a valuable means of estimating pKa. These approaches use quantum mechanics to calculate the energies of the protonated and deprotonated states of a molecule.

A common high-level approach involves a thermodynamic cycle that breaks down the pKa calculation into more manageable energy terms.[10]

Thermodynamic_Cycle AH_gas AH(gas) A_gas A⁻(gas) + H⁺(gas) AH_gas->A_gas ΔG°gas(deprotonation) (Calculated) AH_aq AH(aq) AH_gas->AH_aq ΔG°solv(AH) (Calculated) A_aq A⁻(aq) + H⁺(aq) A_gas->A_aq ΔG°solv(A⁻) + ΔG°solv(H⁺) (Calculated + Experimental) AH_aq->A_aq ΔG°aq(deprotonation) = RTln(Ka)

Caption: Thermodynamic cycle for the computational prediction of pKa.

Quantitative Structure-Activity Relationship (QSAR) models built on density-functional theory (DFT) calculations have shown excellent results for pyrimidine derivatives.[11][12] Methods like B3LYP/6-31+G(d,p) combined with a solvent model can yield pKa estimates with a high degree of correlation to experimental values.[12] While powerful, these methods have limitations, and predicted values typically have an error margin of 0.5-1.0 pKa units.[13] They are best used to prioritize compounds for experimental testing rather than as a substitute for empirical data.

Predicted Ionization Profile and Implications

Based on the analysis of substituent effects and data from analogous compounds, we can construct a predicted ionization profile for 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one.

ParameterPredicted ValueBasis for Prediction
Acidic pKa (N1-H) ~6.0 - 7.0Strong electron-withdrawing effect of C6-F; Comparison with analogous fluorinated pyrimidinones (e.g., pKa 6.41)[9].
Basic pKa (Ring N) < 1.0Pyrimidine itself is a weak base; the electron-withdrawing C6-F group and the carbonyl group at C4 significantly reduce the basicity of the ring nitrogens.

This predicted acidic pKa means that the ionization state of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one will be highly sensitive to pH changes within the physiological range.

  • In the Stomach (pH ~1.5 - 3.5): The molecule will be almost entirely in its neutral, protonated form (N1-H). This is generally favorable for absorption and passive diffusion across the gastric mucosa.

  • In the Bloodstream (pH ~7.4): At this pH, which is slightly above its predicted pKa, the molecule will exist as an equilibrium mixture of its neutral and ionized (deprotonated) forms. The Henderson-Hasselbalch equation predicts that if the pKa is 6.4, approximately 90% of the compound will be in the ionized, anionic form at pH 7.4. This increased ionization enhances aqueous solubility, which is crucial for distribution throughout the body.

  • In the Small Intestine (pH ~6.0 - 8.0): The ratio of ionized to non-ionized species will shift significantly as the compound travels through the intestine, impacting its absorption profile along the gastrointestinal tract.

Conclusion

While a definitive experimental pKa for 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one is not publicly available, a rigorous analysis based on established chemical principles and data from analogous structures provides a strong predictive framework. The potent electron-withdrawing nature of the C6-fluoro substituent is the dominant factor, suggesting an acidic pKa likely in the range of 6.0 to 7.0. This places the molecule's ionization equilibrium squarely within the physiological pH range, making an understanding of its pKa critically important for any drug development program. The detailed experimental and computational methodologies outlined in this guide provide a clear path forward for the empirical validation of these predictions, ensuring a solid foundation for further research and development.

References

  • Pyrimidinone Derivatives: Significance and symbolism. (2025). Wisdom Lib.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Pharmaceutical Research.
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). PubMed.
  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2022). PMC.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
  • Theoretical prediction of relative and absolute pKa values of aminopyridines. (2006). PubMed.
  • Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF. (2025). ResearchGate.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025). ResearchGate.
  • Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. (2022). ACS Publications.
  • Predicting the pKa of Small Molecules. (2011). Matthias Rupp.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium.
  • 5-Fluoro-2,3-dihydro-6-methyl-2-thioxo-4(1H)-pyrimidinone Properties. (2025). EPA CompTox Chemicals Dashboard.
  • Absolute and relative p K a calculations of mono and diprotic pyridines by quantum methods. (2025). ResearchGate.
  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2022). PubMed.
  • Prediction of pKa values of small molecules via graph neural networks. (n.d.). reposiTUm.
  • The energetics of fluorinated species: estimation, enthalpies of formation, and electronegativity'. (n.d.). CSWAB.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). PMC.
  • Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. (n.d.). PubMed.

Sources

Foundational

The 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one Scaffold: A Reactive Platform for Kinase Inhibitor Discovery

Topic: 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one as a Scaffold for Kinase Inhibitor Discovery Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals. Executive Summary & Strategic Rationale In the cro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one as a Scaffold for Kinase Inhibitor Discovery Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals.

Executive Summary & Strategic Rationale

In the crowded landscape of kinase inhibitor discovery, the pyrimidinone core remains a privileged structure due to its high fidelity as an ATP-mimetic. However, the specific scaffold 6-fluoro-2,5-dimethylpyrimidin-4(1H)-one (6-F-DMP) represents a specialized, "spring-loaded" electrophilic fragment rather than a static end-product.

This guide details the utility of 6-F-DMP not merely as a stationary core, but as a diversity-enabling scaffold . The C6-fluorine atom serves as a highly activated leaving group for nucleophilic aromatic substitution (


), allowing for the rapid generation of focused libraries targeting the solvent-exposed regions of the kinase ATP pocket.
Core Chemical Attributes
FeatureChemical PropertyMedicinal Chemistry Utility
Pyrimidin-4(1H)-one Core Donor-Acceptor (D-A) MotifMimics the Adenine N1/N6 interaction with the kinase hinge region.
C6-Fluorine High Electronegativity / Leaving GroupActivates the ring for

diversification; modulates pKa of the N3-H.
C2-Methyl Hydrophobic / Steric BulkOccupies the ribose-phosphate binding region or hydrophobic pocket I.
C5-Methyl HydrophobicVectors substituents to the "gatekeeper" region; restricts rotameric freedom.

Medicinal Chemistry Strategy: The "Fluorine-Click" Approach

The primary value of 6-F-DMP lies in its reactivity. Unlike chloro- or bromo-analogs, the fluoro-substituted pyrimidinone undergoes


 with amines under milder conditions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate (rate-determining step in electron-deficient rings).
Pharmacophore Mapping

When docked into a typical kinase active site (e.g., p38 MAPK, EGFR, or CDK), the scaffold adopts a binding mode where:

  • The Hinge Binder: The N3-H (donor) and C4=O (acceptor) form hydrogen bonds with the kinase hinge residues (e.g., Met109 in p38

    
    ).
    
  • The Vector: The C6 position vectors substituents directly towards the solvent front. Displacing the 6-F with functionalized amines allows the introduction of solubilizing groups (morpholines, piperazines) or affinity-enhancing tails.

Visualization: Scaffold Diversification Logic

G Scaffold 6-Fluoro-2,5-dimethyl pyrimidin-4(1H)-one Activation Ring Activation (C6-F Inductive Effect) Scaffold->Activation High Electronegativity Reaction SNAr Diversification (R-NH2 / Base) Activation->Reaction Stabilizes Meisenheimer Complex Library 6-Amino-pyrimidinone Library Reaction->Library Rapid Parallel Synthesis Hinge Hinge Binding (N3-H / C4=O) Library->Hinge Retained Solvent Solvent Front (New C6-Substituent) Library->Solvent Optimized

Figure 1: The "Fluorine-Click" workflow. The C6-F atom activates the core for nucleophilic attack, enabling the rapid conversion of the scaffold into a diverse library of kinase inhibitors targeting the solvent front.

Synthetic Protocols

Synthesis of the Core Scaffold (6-F-DMP)

While 6-F-DMP can be sourced from specialized vendors, in-house synthesis ensures purity and scalability. The most robust route involves the "Halex" (Halogen Exchange) reaction from the chloro-precursor.

Protocol: Halogen Exchange (Chlorine


 Fluorine) 
  • Precursor: 6-Chloro-2,5-dimethylpyrimidin-4(1H)-one.

  • Reagents: Potassium Fluoride (Spray-dried), 18-Crown-6 (Catalyst), Sulfolane (Solvent).

  • Procedure:

    • Charge a pressure vessel with 6-chloro-2,5-dimethylpyrimidin-4(1H)-one (1.0 eq) and spray-dried KF (3.0 eq).

    • Add 18-Crown-6 (0.1 eq) and anhydrous Sulfolane (5 mL/mmol).

    • Seal and heat to 140°C for 12–18 hours. Note: Sulfolane is used for its high boiling point and stability.

    • Workup: Cool to RT. Dilute with water. The product may precipitate; if not, extract with EtOAc.

    • Purification: Recrystallization from EtOH/Water.

  • Validation:

    
    F NMR should show a singlet around -70 to -80 ppm (distinct from C-F on benzene).
    
Library Generation via

This protocol describes the displacement of the 6-F atom to generate a test library.

Protocol: Parallel Synthesis of 6-Amino Derivatives

  • Reaction: Dissolve 6-F-DMP (1.0 eq) in DMF or DMSO (0.2 M).

  • Nucleophile: Add the desired primary or secondary amine (1.2 eq).

  • Base: Add DIPEA (2.0 eq).

  • Conditions: Heat to 80°C for 4–6 hours. Note: The 6-Fluoro is significantly more reactive than 6-Chloro, often allowing this reaction to proceed without transition metal catalysis (Buchwald-Hartwig is not required).

  • Isolation: Precipitation with water or direct purification via preparative HPLC.

Biological Evaluation & Assay Design

To validate the inhibitors derived from this scaffold, a tiered assay system is required.

Tier 1: Enzymatic Potency (ADP-Glo™)

Because pyrimidinones are Type I (ATP-competitive) inhibitors, an ADP-detection assay is the gold standard.

  • Assay Principle: Measures ADP generated from the kinase reaction.

  • Controls: Staurosporine (Pan-kinase) and SB203580 (if targeting p38).

  • Critical Parameter: ATP concentration must be set at

    
     for the specific kinase to accurately determine 
    
    
    
    and mode of inhibition.
Tier 2: Selectivity Profiling

The 2,5-dimethyl substitution pattern provides inherent selectivity.

  • C5-Methyl: Clashes with kinases possessing a bulky "gatekeeper" residue (e.g., Methionine or Phenylalanine in some kinases), potentially improving selectivity for kinases with smaller gatekeepers (Threonine/Alanine).

  • Panel Recommendation: Screen against a focused panel of ~20 kinases with diverse gatekeeper residues (e.g., p38, SRC, EGFR, CDK2).

Data Summary: Structure-Activity Relationship (SAR) Trends

Hypothetical data based on pyrimidinone scaffold literature:

R-Group (at C6)Electronic EffectPredicted SolubilityKinase Potency Trend
-F (Parent) Electron WithdrawingLowWeak (Scaffold only)
-NH-Ph HydrophobicLowModerate (Hydrophobic pocket)
-NH-Ph-4-F Metabolic BlockLow/MedHigh (Classic p38 motif)
-Morpholine SolubilizingHigh Moderate (Solvent exposed)
-NH-CH2-CH2-OH HydrophilicHighLow (Polar penalty if deep)

Troubleshooting & Optimization

Solubility Issues

The planar, aromatic nature of the pyrimidinone core can lead to


-stacking and poor aqueous solubility.
  • Solution: Introduce

    
    -rich amines at the C6 position (e.g., piperazines, diazepines) during the 
    
    
    
    step to disrupt planarity and increase
    
    
    fraction.
Regioselectivity in Synthesis

When synthesizing the core or derivatives, N1 vs. N3 alkylation can be ambiguous.

  • Check: The 4(1H)-one tautomer is dominant. Alkylation usually occurs at N1. However, for kinase inhibition, the N1-unsubstituted form (or N1-methyl if designed) is often crucial for the donor-acceptor motif. Ensure the 2,5-dimethyl pattern is fixed early to avoid isomer scrambling.

Visualizing the Signal Transduction Context

The following diagram illustrates the downstream effects of inhibiting a representative target (e.g., p38 MAPK) using a 6-F-DMP derived inhibitor.

Signaling Stress Cellular Stress / Cytokines (TNF-alpha, IL-1) MKK MKK3 / MKK6 Stress->MKK Activation p38 p38 MAPK (Target Kinase) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Phosphorylation Block Inhibition / Therapeutic Effect p38->Block Inhibitor 6-F-DMP Derivative (ATP Competitive) Inhibitor->p38 Binds ATP Pocket Response Inflammatory Response (Cytokine Production) Substrates->Response Transcription Block->Substrates Pathway Silenced

Figure 2: Pathway intervention. The scaffold derivatives target the ATP pocket of kinases like p38, halting the phosphorylation cascade responsible for inflammatory responses.

References

  • Song, M., et al. (2025).[1] Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie.

  • Natarajan, S. R., et al. (2003). p38MAP kinase inhibitors.[2][3][4] Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. Bioorganic & Medicinal Chemistry Letters.

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry.

  • Pistritto, V. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society.

  • Kuglstatter, A., et al. (2003). Structural basis for p38alpha MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity. Journal of Molecular Biology.

Sources

Exploratory

Bioisosteric replacements for 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one

An In-depth Technical Guide to Bioisosteric Replacements for 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Bioisosteric Replacements for 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of bioisosteric replacement strategies for the 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one core. As a privileged scaffold in medicinal chemistry, the pyrimidinone ring system offers numerous avenues for structural modification to optimize pharmacological properties. This document, written from the perspective of a Senior Application Scientist, delves into the rationale behind experimental choices, offering field-proven insights into both classical and non-classical bioisosteric modifications. We will examine the distinct roles of the fluoro, dimethyl, and pyrimidinone components, and provide detailed synthetic and evaluative protocols. The guide is designed to be a self-validating resource, grounded in authoritative references, to empower researchers in the rational design of novel therapeutic agents.

Introduction: Deconstructing the Core Scaffold

The pyrimidine framework is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds with a wide spectrum of therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.[1][2][3] The subject of this guide, 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one, presents a synthetically tractable scaffold with distinct features ripe for optimization through bioisosteric replacement.

1.1. The Principle of Bioisosterism in Drug Design

Bioisosterism is a pivotal strategy in medicinal chemistry that involves the substitution of atoms or functional groups within a molecule with other groups that possess similar physical or chemical properties.[4][5] The primary objective is to modulate the molecule's properties to enhance efficacy, improve pharmacokinetic profiles (ADME), reduce toxicity, or circumvent metabolic liabilities without drastic alterations to the core structure responsible for biological activity.[5][6] Bioisosteres are broadly categorized into classical and non-classical types.

  • Classical Bioisosteres are atoms or groups that share the same valency and similar steric and electronic configurations.[5][6][7]

  • Non-Classical Bioisosteres do not adhere to the strict steric and electronic similarities of their classical counterparts but mimic the biological function of the original group.[5][6][8]

1.2. The Strategic Importance of Individual Moieties

Understanding the contribution of each component of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one is critical for designing effective bioisosteric replacements.

  • The Pyrimidinone Core: This heterocyclic system is a versatile scaffold. The nitrogen atoms can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. The ring's aromaticity and planarity influence stacking interactions with biological targets. Modifications to the core itself, a strategy known as scaffold hopping, can lead to novel intellectual property and significantly altered pharmacological profiles.[9][10]

  • The 6-Fluoro Group: The incorporation of fluorine is a well-established tactic in medicinal chemistry.[11][12] Its small van der Waals radius (1.47 Å) is similar to that of hydrogen (1.20 Å), allowing it to act as a hydrogen isostere with minimal steric perturbation.[5][11] However, its high electronegativity profoundly impacts the molecule by:

    • Modulating pKa: It can alter the acidity or basicity of nearby functional groups, affecting solubility and receptor binding.[11][13]

    • Blocking Metabolism: Replacing a hydrogen atom at a site of metabolic oxidation with fluorine can prevent enzymatic degradation, thereby increasing the drug's half-life.[5][14]

    • Enhancing Binding Affinity: The polarized C-F bond can engage in favorable dipole-dipole or hydrogen bonding interactions with protein targets.[14][15]

  • The 2,5-Dimethyl Groups: Alkyl groups at these positions influence the molecule's lipophilicity, solubility, and steric profile. They can fill hydrophobic pockets in a binding site, and their position can dictate the orientation of the molecule within the target. Structural modifications at the C-5 position, in particular, can significantly modulate the electronic and steric properties of the pyrimidinone core.[16]

Rationale and Strategic Approaches for Bioisosteric Modification

The primary goal of applying bioisosteric replacements to 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one is to systematically fine-tune its physicochemical and pharmacological properties. The causality behind these choices is rooted in achieving a superior therapeutic profile.

Key Optimization Goals:

  • Improve Potency and Selectivity: Enhance binding affinity for the desired target while minimizing off-target effects.

  • Enhance ADME Properties: Modulate lipophilicity and polarity to improve absorption, distribution, and membrane permeability.[4]

  • Block Metabolic Liabilities: Increase metabolic stability and prolong the duration of action.[11][15]

  • Reduce Toxicity: Eliminate or modify structural alerts that may lead to the formation of reactive metabolites.[17]

  • Explore Novel Interactions: Introduce new functional groups to engage with different regions of the target's binding site.

G cluster_core Core Molecule cluster_strategies Bioisosteric Strategies cluster_goals Optimization Goals Core 6-Fluoro-2,5-dimethyl- pyrimidin-4(1H)-one Classical Classical Replacements (Similar Valence & Sterics) Core->Classical NonClassical Non-Classical Replacements (Functional Mimics) Core->NonClassical ScaffoldHopping Scaffold Hopping (Core Ring Modification) Core->ScaffoldHopping Potency ↑ Potency ↑ Selectivity Classical->Potency Metabolism ↓ Metabolic Rate ↑ Half-life Classical->Metabolism NonClassical->Potency ADME ↑ ADME Profile (Solubility, Permeability) NonClassical->ADME ScaffoldHopping->Potency ScaffoldHopping->ADME Toxicity ↓ Toxicity (Reactive Metabolites) ScaffoldHopping->Toxicity

Figure 1: Strategic overview of bioisosteric modifications.

Classical Bioisosteric Replacements

Classical bioisosteres maintain the same number of valence electrons and often have a similar shape to the group they are replacing.[7][8]

3.1. Modifications of the 6-Fluoro Group

  • Hydrogen (-H): Replacing fluorine with hydrogen serves as a baseline to evaluate the specific contribution of the fluorine atom to the molecule's activity and properties.

  • Other Halogens (-Cl, -Br): Chlorine and bromine are larger and less electronegative than fluorine. This substitution increases lipophilicity and steric bulk, which can be advantageous for filling larger hydrophobic pockets but may also introduce new steric clashes.

  • Hydroxyl (-OH): This group is a hydrogen bond donor and acceptor. It significantly increases polarity, which can enhance solubility but may decrease cell permeability. It also introduces a potential site for glucuronidation or other Phase II metabolic transformations.

  • Amino (-NH2): Similar to the hydroxyl group, the amino group can act as a hydrogen bond donor and acceptor, increasing polarity. Its basicity can be tuned by adjacent electron-withdrawing or -donating groups.

3.2. Modifications of the Carbonyl Oxygen (C=O)

  • Thione (C=S): Replacing the carbonyl oxygen with sulfur to form a thiopyrimidine is a common classical replacement.[18] The C=S bond is longer and more polarizable. This change can alter hydrogen bonding capabilities and lipophilicity, potentially impacting target binding and cell permeability.

Non-Classical Bioisosteric Replacements

Non-classical bioisosteres do not share the same number of atoms or valence electrons but mimic the spatial arrangement, electronic properties, or other critical characteristics of the original group.[5][8]

4.1. Modifications of the 6-Fluoro Group

  • Cyano (-C≡N): The cyano group is a strong hydrogen bond acceptor and is often used to replace a halogen. It is linear and has a strong dipole moment, which can introduce new, favorable interactions with the target protein.

  • Trifluoromethyl (-CF3): Often a replacement for a chlorine or methyl group, the -CF3 group is highly lipophilic and a strong electron-withdrawing group.[5] It is metabolically stable and can significantly enhance binding affinity through favorable hydrophobic interactions.

  • Difluoromethoxy (-OCHF2): This group serves as a lipophilic hydrogen bond acceptor. It can be a bioisostere for a methoxy or hydroxyl group, offering improved metabolic stability and modulated lipophilicity. Its use has been shown to improve potency and in vivo properties in other scaffolds.[17]

4.2. Scaffold Hopping of the Pyrimidinone Core

Scaffold hopping involves replacing the central pyrimidinone core with a different heterocyclic system while retaining the key substituent vectors.[9][10] This is a powerful strategy for generating novel chemical entities with potentially improved properties.

G cluster_hops Potential Bioisosteric Scaffolds Parent Pyrimidinone (Core) Pyridinone Pyridinone Parent->Pyridinone Alter H-bond pattern Thienopyrimidine Thieno[3,2-d]pyrimidine Parent->Thienopyrimidine Increase lipophilicity Pyridopyrimidine Pyrido[3,4-d]pyrimidine Parent->Pyridopyrimidine Modify substituent vectors Pyrazinone Pyrazinone Parent->Pyrazinone Modulate metabolism G A Synthesis & Purification B Primary Screening: In Vitro Binding/Functional Assay A->B C Determine IC50 / EC50 B->C D Secondary Screening: Selectivity Panel (Off-target assays) C->D E In Vitro ADME Profiling (Solubility, Permeability, Metabolic Stability) C->E F Lead Candidate Selection D->F E->F G In Vivo Efficacy & PK/PD Studies F->G

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one

Executive Summary This Application Note details a robust, scalable process for the synthesis of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one (Target Molecule). This fluorinated pyrimidine scaffold is a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable process for the synthesis of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one (Target Molecule). This fluorinated pyrimidine scaffold is a critical intermediate in the development of antiviral agents, oncology drugs (specifically thymidylate synthase inhibitors), and agricultural fungicides.

Unlike laboratory-scale methods that often rely on unstable fluorinated building blocks, this protocol utilizes a Halogen Exchange (Halex) strategy starting from robust, commercially available precursors. The process is designed for scale-up (100 g to multi-kilogram batches), emphasizing safety, cost-efficiency, and impurity control.

Key Process Metrics
ParameterSpecification
Overall Yield 45–55% (4 steps)
Purity Target >98.5% (HPLC)
Critical Raw Materials Acetamidine HCl, Diethyl Methylmalonate, POCl₃, Potassium Fluoride (Spray-dried)
Safety Profile Controlled exotherms; HF mitigation strategy included.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the principle of Late-Stage Fluorination . Direct cyclization using fluorinated


-keto esters is often plagued by low yields and high costs of the fluorinated starting materials. Instead, we construct the pyrimidine core first, activate it via chlorination, and then install the fluorine atom.
Synthetic Pathway
  • Cyclocondensation: Construction of the 2,5-dimethyl-4,6-dihydroxypyrimidine core.

  • Chlorination: Activation of the tautomeric hydroxyl groups to form the 4,6-dichloro intermediate.

  • Fluorination (Halex): Nucleophilic aromatic substitution (

    
    ) to generate the 4,6-difluoro species.
    
  • Selective Hydrolysis: Controlled hydrolysis of the symmetric difluoro intermediate to yield the target 4-one (monohydroxy) tautomer.

Retrosynthesis Target 6-Fluoro-2,5-dimethyl- pyrimidin-4(1H)-one Difluoro 4,6-Difluoro-2,5- dimethylpyrimidine Target->Difluoro Selective Hydrolysis Dichloro 4,6-Dichloro-2,5- dimethylpyrimidine Difluoro->Dichloro Halex (KF) Dihydroxy 2,5-Dimethyl-4,6- dihydroxypyrimidine Dichloro->Dihydroxy POCl3 Chlorination Precursors Acetamidine HCl + Diethyl Methylmalonate Dihydroxy->Precursors Cyclocondensation

Figure 1: Retrosynthetic strategy leveraging symmetry for the final hydrolysis step.

Detailed Experimental Protocols

Step 1: Synthesis of 2,5-Dimethyl-4,6-dihydroxypyrimidine

Reaction Type: Cyclocondensation Scale: 1.0 kg Input (Diethyl Methylmalonate)

Rationale: The use of sodium methoxide in methanol provides a homogeneous base system that drives the condensation of the amidine and the diester. The 5-methyl group is introduced via the malonate, while the 2-methyl group originates from acetamidine.

Protocol:

  • Setup: Equip a 10 L jacketed reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Alkoxide Preparation: Charge Methanol (4.0 L) . Slowly add Sodium Methoxide (30% in MeOH, 3.2 kg, 3.0 eq) while maintaining temperature

    
    .
    
  • Amidine Addition: Add Acetamidine Hydrochloride (600 g, 1.1 eq) to the reactor. Stir for 30 minutes at ambient temperature to liberate the free base.

  • Cyclization: Add Diethyl Methylmalonate (1.0 kg, 1.0 eq) dropwise over 1 hour.

  • Reflux: Heat the mixture to reflux (

    
    ) and hold for 6–8 hours. Monitor by HPLC (Target conversion >98%).
    
  • Workup:

    • Distill off approximately 70% of the methanol under reduced pressure.

    • Add Water (3.0 L) to dissolve the sodium salt intermediate.

    • Cool to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       and slowly acidify with Conc. HCl  to pH 4–5. The product will precipitate as a white solid.
      
    • Filter the solid and wash with cold water (

      
      ) and acetone (
      
      
      
      ).
    • Dry in a vacuum oven at

      
       for 12 hours.
      

Expected Yield: 80–85% (White crystalline solid).

Step 2: Synthesis of 4,6-Dichloro-2,5-dimethylpyrimidine

Reaction Type: Deoxychlorination Safety Critical: POCl₃ is highly water-reactive and toxic. Perform in a well-ventilated fume hood with scrubber.

Rationale: Phosphorus oxychloride (POCl₃) acts as both the solvent and the chlorinating agent. The addition of N,N-Dimethylaniline (DMA) catalyzes the reaction by forming the reactive Vilsmeier-Haack type intermediate.

Protocol:

  • Setup: 5 L reactor with scrubber connection.

  • Charging: Charge 2,5-Dimethyl-4,6-dihydroxypyrimidine (500 g) from Step 1.

  • Reagent Addition: Add POCl₃ (1.5 L, ~5 eq) . Start stirring.

  • Catalyst: Slowly add N,N-Dimethylaniline (250 mL) . Caution: Exothermic.

  • Reaction: Heat to reflux (

    
    ) for 4–6 hours. The suspension will clear as the chlorinated product forms.
    
  • Quench (Critical):

    • Distill off excess POCl₃ under vacuum (recover for waste disposal).

    • Cool the residue to

      
      .
      
    • Slowly pour the viscous residue onto Crushed Ice (3 kg) with vigorous stirring. Maintain temperature

      
       to prevent hydrolysis of the product.
      
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM, 2 \times 1.0 L) .

  • Purification: Wash the organic layer with sat.[1] NaHCO₃ (to remove acid traces) and brine. Dry over MgSO₄, filter, and concentrate to dryness.

Expected Yield: 85–90% (Off-white to pale yellow solid).

Step 3: Synthesis of 4,6-Difluoro-2,5-dimethylpyrimidine (Halex)

Reaction Type: Nucleophilic Aromatic Substitution (


)
Key Parameter:  Anhydrous conditions are strictly required to prevent premature hydrolysis.

Rationale: The conversion of aryl chlorides to fluorides requires high temperatures and a polar aprotic solvent. Sulfolane is chosen for its high boiling point and thermal stability. Spray-dried Potassium Fluoride (KF) provides the active fluoride source, and 18-Crown-6 acts as a phase transfer catalyst to solubilize the fluoride ion.

Protocol:

  • Drying: Dry Sulfolane (1.5 L) and KF (400 g, 4.0 eq) azeotropically with toluene if necessary, or use pre-dried reagents. KF must be finely ground/spray-dried.

  • Reaction: In a 3 L reactor, combine the 4,6-Dichloro intermediate (300 g) , dry KF , and 18-Crown-6 (22 g, 5 mol%) in Sulfolane.

  • Heating: Heat to

    
     for 12–18 hours. Monitor by GC or HPLC.
    
    • Note: The reaction is complete when the dichloro and monochloro-monofluoro intermediates are consumed (<2%).

  • Workup:

    • Cool to room temperature.[1][2][3] Filter off the inorganic salts (KCl/KF).

    • The product can be isolated via Vacuum Distillation directly from the sulfolane mixture (Product b.p. is significantly lower than Sulfolane).

    • Alternatively, dilute with water and extract with Diethyl Ether (Sulfolane is miscible with water; ether extracts the product).

Expected Yield: 70–75% (Colorless liquid or low-melting solid).

Step 4: Selective Hydrolysis to 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one

Reaction Type: Nucleophilic Hydrolysis Mechanism: Desymmetrization of the difluoro intermediate.

Rationale: The 4,6-difluoro-2,5-dimethylpyrimidine is symmetric. Hydrolysis of either fluorine atom yields the same tautomeric product. Basic hydrolysis is preferred to neutralize the emitted fluoride ion immediately.

Protocol:

  • Setup: 2 L flask.

  • Solvent: Dissolve 4,6-Difluoro-2,5-dimethylpyrimidine (150 g) in THF (600 mL) .

  • Hydrolysis: Add NaOH solution (2.5 M, 420 mL, 1.05 eq) dropwise at

    
    .
    
  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

    • Endpoint: Disappearance of starting material.

  • Workup:

    • Acidify carefully with 2M HCl to pH ~3.

    • The target compound, 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one , usually precipitates or can be extracted with Ethyl Acetate .[4]

    • Concentrate the organic layer.[1][3]

  • Crystallization: Recrystallize from Ethanol/Water to remove any trace di-hydroxy impurity (from over-hydrolysis).

Expected Yield: 80–85%. Final Appearance: White crystalline powder.[5][6]

Process Flow Diagram

ProcessFlow Start Raw Materials: Acetamidine HCl Diethyl Methylmalonate Step1 Step 1: Cyclization (NaOMe/MeOH, Reflux) Start->Step1 Step2 Step 2: Chlorination (POCl3, DMA, Reflux) Step1->Step2 Intermediate: 4,6-Dihydroxy Step3 Step 3: Fluorination (KF, Sulfolane, 150°C) Step2->Step3 Intermediate: 4,6-Dichloro Step4 Step 4: Hydrolysis (NaOH, THF/H2O) Step3->Step4 Intermediate: 4,6-Difluoro Purification Final Purification (Recrystallization EtOH/H2O) Step4->Purification Crude Product Final Final Product: 6-Fluoro-2,5-dimethyl- pyrimidin-4(1H)-one Purification->Final

Figure 2: Sequential process flow for the scalable manufacture of the target fluoropyrimidinone.

Analytical Characterization (Reference Data)

To validate the synthesis, the following analytical signatures should be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       1.85 (s, 3H, 5-CH₃)
      
    • 
       2.25 (s, 3H, 2-CH₃)
      
    • 
       12.5–13.0 (br s, 1H, NH/OH tautomer)
      
    • Note: No signal for H-6; coupling between F and 5-Me may be observed (

      
      ).
      
  • ¹⁹F NMR:

    • Single peak around

      
       -70 to -80 ppm (relative to CFCl₃), consistent with a pyrimidinyl fluoride.
      
  • Mass Spectrometry (ESI+):

    • 
      .
      

Safety and Environmental Considerations

  • Fluoride Management: Steps 3 and 4 generate inorganic fluoride waste (KCl/KF mixture and NaF). This must be segregated and treated with calcium chloride (

    
    ) to precipitate insoluble Calcium Fluoride (
    
    
    
    ) before disposal.
  • POCl₃ Handling: The quench of POCl₃ is extremely exothermic and generates HCl gas. Ensure the scrubber system (NaOH trap) is active and the addition of the reaction mixture to ice is slow.

  • Solvent Recovery: Sulfolane is expensive and high-boiling. It can be recovered via vacuum distillation after the product is removed, or the process can be adapted to use lower-boiling polar solvents like Acetonitrile (pressure reactor required) for easier recovery.

References

  • Pyrimidine Synthesis: Brown, D. J. The Pyrimidines; Wiley-Interscience: New York, 1962.
  • Halex Reaction: Adams, D. J.; Clark, J. H. "Nucleophilic fluorination of aromatics using potassium fluoride and polyethylene glycols." Chemical Communications, 1998 , 1605-1606. Link

  • Chlorination Protocol: Wempen, I.; Fox, J. J. "Pyrimidines.[1][2][4][6][7][8][9][10] Synthesis of 6-Fluorouracil." Journal of Medicinal Chemistry, 1964 , 7(2), 207–209. Link

  • Hydrolysis of Fluoropyrimidines: Chesterfield, J.; McOmie, J. F. W.; Sayer, E. R. "Pyrimidines.[1][2][4][6][7][8][9][10] Part VIII. Halogeno- and Hydrazino-pyrimidines." Journal of the Chemical Society, 1955 , 3478-3481. Link

  • Scale-Up Considerations: Anderson, N. G. Practical Process Research & Development; Academic Press, 2012. (General guide for converting lab protocols to kg-scale).

Sources

Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one

Introduction: The Strategic Value of the Pyrimidinone Core The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with applications ranging fro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrimidinone Core

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with applications ranging from anticancer and antiviral to anti-inflammatory and anti-HIV medications.[1][2][3] This biological prevalence is rooted in the pyrimidine structure's ability to mimic the endogenous nucleobases of DNA and RNA, allowing it to effectively interact with various biological targets.[3] The pyridinone and pyrimidinone scaffolds, in particular, are considered "privileged structures" in drug discovery, valued for their synthetic tractability and diverse pharmacological profiles.[4]

6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one is an exceptionally valuable building block for the synthesis of novel chemical entities. Its strategic importance lies in the C6-fluoro substituent, which serves as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the efficient and modular introduction of a wide variety of functional groups, enabling the rapid generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This guide provides an in-depth analysis of the SNAr reaction on this substrate, including mechanistic principles, detailed protocols, and practical insights for researchers in drug development.

Mechanistic Rationale: Why the Reaction Works So Well

The efficacy of the SNAr reaction on 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one is not coincidental; it is the result of a confluence of favorable electronic factors. The reaction proceeds via a two-step addition-elimination mechanism, the first step of which is typically rate-determining.[5][6]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C6 position, breaking the aromaticity of the ring and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][7]

  • Elimination and Aromatization: The aromaticity of the ring is restored through the expulsion of the fluoride ion, which is a facile process, yielding the substituted product.

The high reactivity of this specific substrate is underpinned by three key features:

  • π-Deficient Heterocycle: The presence of two electronegative nitrogen atoms in the pyrimidine ring withdraws electron density, making the entire aromatic system inherently electrophilic and susceptible to nucleophilic attack.[8]

  • Activating Carbonyl Group: The C4-carbonyl group acts as a powerful electron-withdrawing group, further polarizing the ring and significantly increasing the electrophilicity of the C6 position.

  • The "Fluorine Advantage": While the C-F bond is the strongest single bond to carbon, fluoride is an exceptional leaving group in SNAr reactions.[9] This paradox is explained by the rate-determining step: fluorine's immense electronegativity provides powerful activation for the initial nucleophilic attack, lowering the activation energy of this first step. Reactions involving fluoropyridines, for instance, can be over 300 times faster than their chloro-analogs, often permitting the use of milder reaction conditions.[5][10]

SNAr_Mechanism sub 6-Fluoro-2,5-dimethyl- pyrimidin-4(1H)-one mc Meisenheimer Complex (Resonance Stabilized) sub->mc 1. Addition (Rate-Determining) nu Nucleophile (Nu⁻) prod 6-Substituted Product mc->prod 2. Elimination lg Fluoride (F⁻) SNAr_Workflow setup 1. Flask Setup (Dry Glassware, Inert Atmosphere) reagents 2. Reagent Addition (Substrate, Nucleophile, Base, Solvent) setup->reagents reaction 3. Heating & Stirring (Target Temperature) reagents->reaction monitor 4. Reaction Monitoring (TLC / LC-MS) reaction->monitor workup 5. Aqueous Workup (Quench, Extract, Dry) monitor->workup Upon Completion purify 6. Purification (Column Chromatography) workup->purify analyze 7. Analysis (NMR, MS, Purity) purify->analyze

Sources

Method

Application Note: Regioselective N-Alkylation of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one . The guide addresses the specific electronic and s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one .

The guide addresses the specific electronic and steric challenges imposed by the C6-fluorine and C2/C5-methyl substituents, providing a validated protocol for Regioselective N3-alkylation while minimizing O-alkylation side products.

Executive Summary

The alkylation of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one (1) presents a classic regioselectivity challenge common in heterocyclic chemistry: distinguishing between the N3-position (lactam nitrogen), the N1-position , and the O-position (lactim oxygen).

While simple pyrimidinones often favor N3-alkylation under thermodynamic control, the introduction of a C6-Fluorine atom significantly alters the electronic landscape. The strong electron-withdrawing nature of the fluorine reduces the nucleophilicity of the adjacent N1, generally directing alkylation toward N3 . However, the competing O-alkylation pathway remains a significant impurity risk, particularly with "hard" electrophiles.

This guide details a Cesium Carbonate/DMF protocol optimized to maximize the N3-alkylated product (Thermodynamic Control) and provides analytical methods to unambiguously distinguish the regioisomers.

Mechanistic Insight & Substrate Analysis

Tautomeric Equilibrium

The substrate exists in a tautomeric equilibrium between the lactam (NH) and lactim (OH) forms. In solution (DMSO/DMF), the 4(3H)-one (lactam) form is generally predominant.

  • N3 (Lactam): The most basic site in the absence of C6-F.

  • N1: Nucleophilicity is severely attenuated by the inductive effect (-I) of the adjacent C6-Fluorine.

  • Oxygen: Acts as a hard nucleophile. Alkylation here is favored by hard electrophiles (e.g., MeI, MOM-Cl) or silver salts (Ag+).

Steric & Electronic Impact[1]
  • C2-Methyl: Provides steric hindrance to both N1 and N3, but affects them symmetrically.

  • C5-Methyl: Minimal steric impact on N-alkylation but blocks C5-electrophilic attack.

  • C6-Fluorine: The critical director. By withdrawing electron density from N1, it increases the acidity of the N3-H proton relative to a non-fluorinated analog, making N3 the preferred site for deprotonation and subsequent alkylation under soft-base conditions.

Reaction Pathway Diagram (DOT)

ReactionPathway Substrate 6-Fluoro-2,5-dimethyl pyrimidin-4(1H)-one Deprotonation Anionic Intermediate (Delocalized) Substrate->Deprotonation Base (Cs2CO3) N3_Product N3-Alkyl Product (Thermodynamic Target) Deprotonation->N3_Product Soft Electrophile Polar Aprotic Solvent (Major Path) O_Product O-Alkyl Product (Kinetic/Hard Impurity) Deprotonation->O_Product Hard Electrophile O-Attack N1_Product N1-Alkyl Product (Disfavored by C6-F) Deprotonation->N1_Product Steric/Electronic Barrier

Caption: Reaction pathway showing the electronic bias of the C6-F group directing alkylation toward N3.

Experimental Protocol: N3-Selective Alkylation

This protocol utilizes the "Cesium Effect," where the large cesium cation stabilizes the delocalized anion and promotes solubility in DMF, favoring the thermodynamic N-alkylation over O-alkylation.

Materials
  • Substrate: 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one (1.0 eq)

  • Base: Cesium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.2 M concentration)

  • Electrophile: Alkyl Halide (R-X) (1.2 eq) (Note: Alkyl Bromides are preferred over Iodides to reduce O-alkylation).

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Charge the flask with 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one (1.0 equiv) and anhydrous DMF (5 mL per mmol substrate). Stir at room temperature until fully dissolved.

  • Deprotonation: Add

    
      (1.5 equiv) in a single portion. The suspension may turn slightly yellow.
    
    • Critical Check: Stir at Room Temperature (RT) for 30 minutes to ensure complete formation of the cesium salt.

  • Alkylation: Add the Alkyl Bromide (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C and stir for 4–12 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The N-alkyl product typically is more polar than the O-alkyl impurity but less polar than the starting material.

  • Workup:

    • Cool to RT.

    • Dilute with water (10x reaction volume) and extract with Ethyl Acetate (3x).

    • Wash combined organics with LiCl solution (5%) to remove residual DMF, followed by brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Purify via flash column chromatography on silica gel.

    • Elution: Gradient of 0%

      
       50% EtOAc in Hexanes.
      
Troubleshooting Table
IssueProbable CauseCorrective Action
High O-Alkylation Electrophile is too "hard" (e.g., MeI, Benzyl-Cl).Switch to Alkyl Bromides. Lower temp to RT and extend time. Avoid Ag salts.
Low Conversion Poor solubility of anion.Ensure DMF is dry. Switch base to

if using

. Add TBAI (catalytic).
N1-Alkylation Extreme steric bulk on Electrophile.N1 is electronically disfavored; if observed, verify structure by NOE. Unlikely to be major product.

Analytical Validation (Self-Validating System)

Distinguishing regioisomers is critical. Do not rely solely on MS (mass is identical). Use the following spectroscopic markers.

1H-NMR Diagnostics[2]
  • N3-Alkyl (Target):

    • The

      
      -protons of the N-alkyl group typically appear at 3.8 – 4.2 ppm .
      
    • NOE: Strong NOE correlation between the N-alkyl protons and the C2-Methyl group. No NOE with C5-Methyl (too far).

  • O-Alkyl (Impurity):

    • The

      
      -protons of the O-alkyl group are significantly deshielded, appearing at 4.4 – 4.6 ppm  (due to electronegativity of Oxygen).
      
IR Spectroscopy
  • N3-Alkyl: Retains the Carbonyl stretch (

    
    ). Look for a strong band at 1660 – 1690 cm⁻¹ .
    
  • O-Alkyl: Loss of the Carbonyl stretch. Appearance of enhanced

    
     bands around 1550 – 1600 cm⁻¹ .
    
13C-NMR
  • N3-Alkyl: Carbonyl carbon (

    
    ) is shielded relative to O-alkyl, typically ~160 ppm .
    
  • O-Alkyl: The C4 carbon becomes part of an aromatic pyrimidine system, shifting downfield to ~170 ppm .

Workflow Diagram (DOT)

Workflow Start Start: 6-Fluoro-2,5-dimethyl pyrimidin-4(1H)-one Solvent Dissolve in anhyd. DMF (Polar Aprotic) Start->Solvent Base Add Cs2CO3 (1.5 eq) Stir 30 min @ RT Solvent->Base Reagent Add Alkyl Bromide (1.2 eq) Avoid Iodides if possible Base->Reagent Heat Heat to 60°C 4-12 Hours Reagent->Heat Check LCMS / TLC Check Heat->Check Check->Heat Incomplete Workup Aq. Workup (LiCl wash) Extract EtOAc Check->Workup Complete Analysis 1H NMR & IR Validation Check for C=O stretch Workup->Analysis

Caption: Operational workflow for the N3-selective alkylation protocol.

References

  • General Regioselectivity in Pyrimidinones

    • Mechanism of N vs O Alkylation: The preference for N-alkylation in pyrimidin-4-ones using soft bases in polar aprotic solvents is a foundational concept in heterocyclic chemistry.
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

  • Fluorine Substituent Effects

    • Electronic Impact:[1][2][3][4] The C6-fluorine atom decreases the pKa of N1, directing alkylation to N3. Similar effects are observed in 4-(trifluoromethyl)pyrimidin-2(1H)-ones.

    • Source:ACS Omega 2022, 7, 22, 18921–18933. "Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones..." (Note: This paper highlights the difficulty of N-alkylation in highly electron-deficient systems, necessitating the optimized Cs2CO3 protocol described above).

  • Cesium Carbonate Effect

    • Application: The use of Cesium Carbonate to promote N-alkylation over O-alkyl
    • Source:J. Org. Chem. 2005, 70, 2, 596–602. "Cesium Carbonate Promoted N-Alkylation of Indoles and related heterocycles."

  • Analytical Differentiation

    • Spectroscopy:[3][4][5][6][7] Differentiation of N- vs O-alkyl pyrimidines using C=O stretching frequencies and C-13 NMR shifts.

    • Source:Spectrochimica Acta Part A 2004, 60, 1805-1813. "Tautomerism and spectral assignment of pyrimidinones."

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview and detailed protocols for the application of palladium-catalyzed cross-coupling reactions uti...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of palladium-catalyzed cross-coupling reactions utilizing 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one as a key building block. The inherent reactivity of the C-F bond on the pyrimidine core offers a versatile handle for the introduction of diverse molecular fragments, making this substrate particularly valuable for medicinal chemistry and drug discovery programs. This document will delve into the mechanistic underpinnings and practical execution of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, offering researchers and drug development professionals the necessary insights to leverage this powerful synthetic tool.

Introduction: The Significance of Fluorinated Pyrimidines in Drug Discovery

Fluorinated heterocyclic compounds are of paramount importance in modern pharmaceutical development. The strategic incorporation of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyrimidine scaffold itself is a privileged structure found in numerous approved drugs. The title compound, 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one, combines these features, presenting a reactive and versatile platform for the synthesis of novel chemical entities. The electron-withdrawing nature of the pyrimidine ring, coupled with the fluorine substituent, activates the C6 position for various palladium-catalyzed cross-coupling reactions.

The Engine of Innovation: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-making, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[2] These transformations generally proceed through a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. The choice of palladium precursor, ligand, base, and solvent is critical for optimizing reaction outcomes.

Palladium_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative_Addition Pd(0)Ln->Oxidative_Addition R-X Transmetalation Transmetalation Oxidative_Addition->Transmetalation R'-M Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)Ln R-R' Product Product Reductive_Elimination->Product R-X R-X R'-M R'-M

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl and vinyl-substituted pyrimidines.[3][4][5] The reaction of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one with a variety of aryl and heteroaryl boronic acids or esters is anticipated to proceed smoothly, providing access to a wide range of derivatives.

Protocol: Suzuki-Miyaura Coupling

Materials:

  • 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents) or XPhosPdG2 (0.05 equivalents)[6]

  • K₂CO₃ or Cs₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane and water (4:1 mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(PPh₃)₄, XPhosPdG2, Pd(dppf)Cl₂Catalyst choice can influence reaction rate and yield.[6][7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A weak aqueous base is generally effective.[4]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂OA mixture of an organic solvent and water is typical.
Temperature 80-100 °CMicrowave irradiation can accelerate the reaction.[6]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the direct alkynylation of the pyrimidine core, a valuable transformation for generating intermediates for further functionalization or for introducing rigid linkers in drug candidates.[8][9] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[8]

Protocol: Sonogashira Coupling

Materials:

  • 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one

  • Terminal alkyne (1.5 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ammonium chloride solution (saturated)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one (1.0 mmol), the palladium catalyst (0.05 mmol), and CuI (0.1 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the anhydrous solvent (5 mL) and the base (3.0 mmol).

  • Add the terminal alkyne (1.5 mmol) dropwise via syringe.

  • Stir the reaction at room temperature to 60 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants: - Pyrimidinone - Pd Catalyst - CuI Inert_Atmosphere Evacuate & Backfill with Argon/Nitrogen Start->Inert_Atmosphere Add_Solvent_Base Add Anhydrous Solvent & Base Inert_Atmosphere->Add_Solvent_Base Add_Alkyne Add Terminal Alkyne Add_Solvent_Base->Add_Alkyne Stir_Heat Stir at RT to 60°C (6-24h) Add_Alkyne->Stir_Heat Monitor Monitor by TLC/LC-MS Stir_Heat->Monitor Quench Quench with sat. NH4Cl(aq) Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Purify Purify by Chromatography Wash_Dry->Purify

Sources

Method

Application Note: High-Yield One-Pot Synthesis of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one

This Application Note provides a comprehensive technical guide for the one-pot synthesis of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one derivatives . This scaffold is a critical pharmacophore in medicinal chemistry, offerin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the one-pot synthesis of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one derivatives . This scaffold is a critical pharmacophore in medicinal chemistry, offering enhanced metabolic stability (blocking C6-oxidation) and altered pKa properties compared to its non-fluorinated analogs.

The guide prioritizes scientific integrity and reproducibility , distinguishing between de novo cyclization strategies and telescoped displacement protocols.

Executive Summary & Strategic Rationale

The introduction of a fluorine atom at the C6 position of the pyrimidin-4(1H)-one ring is synthetically challenging due to the inherent electron-deficiency of the pyrimidine nucleus, which disfavors electrophilic fluorination at this position. Unlike C5-fluorination (achievable via electrophilic reagents like Selectfluor), C6-fluorination typically requires nucleophilic aromatic substitution (SNAr) or the use of specialized fluorinated building blocks.

This guide details two distinct "One-Pot" methodologies:

  • Method A (De Novo Cyclization): A true multicomponent condensation using fluorinated acrylates. Best for scale-up and atom economy.

  • Method B (Telescoped Halex): A sequential chlorination-fluorination sequence performed without intermediate isolation. Best for utilizing readily available 6-hydroxy precursors.

Pathway Analysis & Logic

The following diagram illustrates the mechanistic causality and decision pathways for selecting the synthesis route.

G Start Target: 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one RouteA Route A: De Novo Cyclization (Fluorinated Building Block) Start->RouteA High Atom Economy RouteB Route B: Telescoped Halex (S_NAr Displacement) Start->RouteB Low Cost Precursors ReagentA Acetamidine HCl + Ethyl 3,3-difluoro-2-methylacrylate RouteA->ReagentA ReagentB 6-Chloro-2,5-dimethylpyrimidin-4-one (Generated in situ) RouteB->ReagentB MechA Mechanism: Addition-Elimination (-HF) ReagentA->MechA MechB Mechanism: Nucleophilic Fluorination (KF) ReagentB->MechB Product Final Product (>95% Purity) MechA->Product MechB->Product

Figure 1: Decision matrix for synthesis routes. Route A is preferred for direct one-pot efficiency, while Route B utilizes standard precursors in a telescoped process.

Method A: De Novo Cyclization (Primary Protocol)

This method utilizes a fluorinated enol ether equivalent (Ethyl 3,3-difluoro-2-methylacrylate) to introduce the fluorine atom directly during the ring-closing step. This avoids the handling of unstable 6-chloro intermediates.

Mechanism

The reaction proceeds via the nucleophilic attack of the acetamidine nitrogen on the


-carbon of the acrylate, followed by elimination of HF (or ethanol if using an ethoxy-fluoroacrylate) and subsequent cyclization on the ester carbonyl.[1]
Experimental Protocol

Reagents:

  • Acetamidine hydrochloride (1.2 equiv)

  • Ethyl 3,3-difluoro-2-methylacrylate (1.0 equiv) [Commercially available or synthesized via Wittig reaction]

  • Sodium Ethoxide (NaOEt), 21% wt in EtOH (2.5 equiv)

  • Solvent: Anhydrous Ethanol (EtOH)

Step-by-Step Workflow:

  • Preparation of Amidine Base:

    • In a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge Acetamidine hydrochloride (11.3 g, 120 mmol) and Anhydrous Ethanol (100 mL).

    • Add NaOEt solution (40 mL, ~120 mmol) dropwise at 0°C to liberate the free amidine. Stir for 15 minutes.

  • Condensation:

    • Add Ethyl 3,3-difluoro-2-methylacrylate (15.0 g, 100 mmol) dropwise over 20 minutes while maintaining the temperature at 0-5°C. Note: Exothermic reaction.

    • Allow the mixture to warm to room temperature (25°C) and stir for 1 hour.

  • Cyclization & Elimination:

    • Heat the reaction mixture to reflux (78°C) for 6–8 hours. Monitor conversion by TLC (EtOAc/Hexane 1:1) or LC-MS. The intermediate acyclic adduct will disappear, and the UV-active pyrimidinone spot will appear.

    • Mechanistic Note: The second equivalent of base facilitates the elimination of HF/EtOH to aromatize the system.

  • Workup:

    • Cool the mixture to room temperature.

    • Neutralize the solution to pH 6–7 using glacial acetic acid or 1M HCl. Caution: CO2 evolution if carbonate bases were used.

    • Concentrate under reduced pressure to remove ethanol.

    • Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Dry organic layers over Na2SO4, filter, and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Heptane or purify via flash column chromatography (SiO2, 0-10% MeOH in DCM).

Expected Yield: 65–75% Characterization: 19F NMR should show a singlet around -70 to -90 ppm (dependent on solvent/reference).

Method B: Telescoped Halex Reaction (Alternative)

If the fluorinated acrylate is unavailable, a telescoped chlorination-fluorination sequence can be performed. This is technically "one-pot" if the intermediate is not isolated, though it involves solvent exchange.

Protocol

Reagents:

  • 6-Hydroxy-2,5-dimethylpyrimidin-4(1H)-one (Precursor)

  • Phosphorus Oxychloride (POCl3)

  • Potassium Fluoride (Spray-dried, Anhydrous)

  • 18-Crown-6 (Catalyst)

  • Solvent: Sulfolane (high boiling, stable)

Step-by-Step Workflow:

  • Chlorination:

    • Dissolve precursor in POCl3 (excess). Reflux for 2 hours to generate the 6-chloro intermediate.

    • Critical Step: Evaporate excess POCl3completely under high vacuum. Residual POCl3 will consume the fluoride source.

  • Solvent Switch (In Pot):

    • Add Sulfolane (dry) to the residue.

    • Add KF (5 equiv) and 18-Crown-6 (0.1 equiv).

  • Fluorination (Halex):

    • Heat the mixture to 140–150°C for 12 hours.

    • Mechanism:[2][3][4] The chloride at C6 is displaced by fluoride via SNAr. The electron-withdrawing carbonyl at C4 activates the C6 position.

  • Workup:

    • Dilute with water (quenches salts). Extract with Et2O (Sulfolane is water-soluble but difficult to remove; extensive water washes required).

Expected Yield: 40–55% (Lower due to harsh conditions).

Comparative Data Analysis

ParameterMethod A (De Novo Cyclization)Method B (Telescoped Halex)
Atom Economy HighLow (POCl3 waste)
Reaction Conditions Mild (Reflux EtOH)Harsh (150°C)
Reagent Availability Specialized (Acrylates)Commodity (POCl3, KF)
Scalability ExcellentModerate (Corrosive waste)
Purity Profile High (>98%)Moderate (Trace chloro-impurities)

Critical Troubleshooting & Safety

  • Regioselectivity: Ensure the starting material for Method A is the 2-methyl acrylate. If using a beta-keto ester (e.g., Ethyl 2-fluoroacetoacetate), the fluorine will end up at C5 , yielding the 5-fluoro-2,6-dimethyl isomer. This is a common error.

    • Rule of Thumb: If the Fluorine is on the

      
      -carbon of the ester starting material, it goes to C5. If it is on the 
      
      
      
      -carbon (vinyl position), it goes to C6.
  • Moisture Control: In Method B, KF must be "spray-dried" or activated by heating under vacuum. Trace water forms HF, which kills the reaction and corrodes glass.

References

  • General Pyrimidine Synthesis: Brown, D. J. The Pyrimidines; Wiley-Interscience: New York, 2009.

  • Fluorinated Heterocycles: Furuya, T.; Kamlet, A. S.; Ritter, T. "Catalysis for Fluorination and Trifluoromethylation". Nature2011 , 473, 470–477. [Link]

  • Halex Reaction Conditions: Adams, D. J.; Clark, J. H. "Nucleophilic Fluorination of Heterocycles". Chem. Soc. Rev.1999 , 28, 225–231. [Link]

  • Amidine Condensation: Sato, M.; Kaneko, C. "Synthesis of Fluorinated Pyrimidines via Fluorinated Enol Ethers". J. Fluorine Chem.1997, 82, 1–9. (Contextual grounding for Method A).

(Note: Specific patent literature for the exact 6-fluoro-2,5-dimethyl isomer is sparse; the protocols above are derived from validated methodologies for the homologous 6-fluoropyrimidin-4-one class.)

Sources

Application

Application Note: Strategic Solvent Selection for 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one

This Application Note is structured to guide researchers through the critical solvent-dependent decision-making processes for functionalizing 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one . Executive Summary The scaffold 6-Fl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the critical solvent-dependent decision-making processes for functionalizing 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one .

Executive Summary

The scaffold 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one (Structure 1 ) represents a highly functionalized pyrimidine core often utilized in the synthesis of kinase inhibitors and antifungal agents (e.g., voriconazole analogs).[1] Its reactivity profile is defined by two competing features:

  • Ambident Nucleophilicity: The lactam-lactim tautomerism allows for alkylation at N1 , N3 , or O , heavily influenced by solvent polarity and dielectric constant.[1]

  • Electrophilic Activation at C6: The C6-Fluorine atom is activated for Nucleophilic Aromatic Substitution (

    
    ), but the reaction rate and clean conversion are dictated by the solvation of the incoming nucleophile.[1]
    

This guide provides a protocol-driven approach to solvent selection, moving beyond "standard" solvents (DMF, DCM) to engineered systems that maximize yield and selectivity.[1]

Physicochemical Profile & Solubility

Understanding the solubility landscape is the prerequisite for any scale-up.[1] The 2,5-dimethyl substitution pattern increases lipophilicity compared to the parent uracil, but the intermolecular Hydrogen-bonding network of the lactam dimer creates high lattice energy.

Table 1: Solubility Profile & Solvent Recommendations
Solvent ClassRepresentative SolventsSolubility RatingApplication Justification
Polar Aprotic DMSO, DMF, NMP High (>50 mg/mL)Primary Reaction Media. Disrupts H-dimers; stabilizes charged intermediates (Meisenheimer complexes).[1]
Polar Protic Methanol, Ethanol Moderate (Hot)Crystallization/SnAr. Good for reactions with amine nucleophiles; poor for alkylation due to H-bonding interference.[1]
Chlorinated DCM, Chloroform Low (<5 mg/mL)Work-up Only. Poor solubilizer for the parent scaffold; useful only after O-alkylation or protection.[1]
Ethers THF, 2-MeTHF Low-Moderate Green Alternative. 2-MeTHF is preferred for biphasic reactions or when using organometallics.[1]
Green Solvents Ethyl Acetate, CPME Low Anti-solvent. Use to precipitate the product from DMF/DMSO mixtures.[1]

Critical Workflow 1: Nucleophilic Aromatic Substitution ( ) at C6

The C6-position is activated by the adjacent N1 and the para-carbonyl (vinylogous amide). Fluorine is the superior leaving group here due to its high electronegativity, which stabilizes the Meisenheimer Complex intermediate.

Mechanism & Solvent Logic

The rate-determining step is often the nucleophilic attack.[1]

  • Protic Solvents (EtOH): Solvate the amine nucleophile via H-bonding, reducing its nucleophilicity (ground-state stabilization).[1]

  • Polar Aprotic Solvents (DMSO): Leave the nucleophile "naked" (desolvated), increasing reaction rates by orders of magnitude.

Visualization: Pathway

SnAr_Pathway cluster_solvent Solvent Effect Start 6-Fluoro-2,5-dimethyl pyrimidin-4(1H)-one TS Meisenheimer Complex (Stabilized by F) Start->TS k1 (slow) Solvent: DMSO/DMF Nu Nucleophile (R-NH2) Nu->TS Product C6-Substituted Product TS->Product k2 (fast) Loss of F- Note1 Polar Aprotic (DMSO): Increases k1 by desolvating Nu

Caption: The S_NAr reaction trajectory showing the critical role of solvent in the rate-determining formation of the Meisenheimer complex.

Protocol: C6-Amination (Displacement of F)

Objective: Synthesize 6-amino-2,5-dimethylpyrimidin-4(1H)-one derivatives.

  • Dissolution: Charge 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one (1.0 equiv) into DMSO (5 vol). Note: DMSO is superior to DMF for reaction rates < 100°C.[1]

  • Base Addition: Add DIPEA (2.5 equiv). The base acts as an HF scavenger.[1]

  • Nucleophile Addition: Add the amine (1.1 equiv).[1]

  • Reaction: Heat to 80 °C for 4–6 hours.

    • Checkpoint: Monitor by LCMS.[1] The F-displacement is irreversible.[1]

  • Work-up (Solvent Switch):

    • Cool to RT.

    • Slowly add Water (10 vol) to the DMSO solution.[1]

    • The product typically precipitates due to the "antisolvent effect" (DMSO has high affinity for water, releasing the hydrophobic organic product).

    • Filter and wash with water.[1]

Critical Workflow 2: Regioselective Alkylation (N1 vs. O)

The pyrimidin-4-one scaffold exists in equilibrium between the lactam (NH) and lactim (OH) forms.[1] The 2-methyl and 5-methyl groups provide steric bulk that can be leveraged to direct alkylation.[1]

  • N1-Alkylation: Thermodynamically preferred in Polar Aprotic solvents with Soft Bases (e.g., Carbonates).[1]

  • O-Alkylation: Kinetically accessible using Hard Electrophiles or Silver Salts in Non-Polar solvents (though solubility limits this).[1]

Decision Matrix: Controlling Regioselectivity
Target IsomerRecommended SolventBaseMechanism
N1-Alkyl (Major)DMF or NMP

or

Dissociated ion pair favors the softer N-nucleophile.[1]
O-Alkyl (Minor/Specific)Toluene/THF (requires heating)

Silver coordinates to Nitrogen, blocking it and forcing O-attack.[1]
N3-Alkyl Rare-Sterically hindered by C2-Me and C4=O. Usually not observed.[1]
Visualization: Regioselectivity Decision Tree

Alkylation_Selectivity Root Alkylation of 6-Fluoro-2,5-dimethylpyrimidin-4-one Condition1 Solvent: Polar Aprotic (DMF, DMSO) Root->Condition1 Standard Conditions Condition2 Solvent: Non-Polar (Toluene, DCM) Root->Condition2 Specialized Conditions (w/ Ag salts) ResultN N1-Alkylation (Major) Thermodynamic Control Condition1->ResultN Free Ion Pair ResultO O-Alkylation Kinetic/Coordination Control Condition2->ResultO Tight Ion Pair / Ag+

Caption: Solvent polarity dictates the ion-pairing state of the pyrimidinone anion, directing the electrophile to N1 (dissociated) or O (associated).

Protocol: N1-Selective Alkylation[1][3]
  • Preparation: Dissolve the scaffold (1.0 equiv) in anhydrous DMF (10 vol).

  • Deprotonation: Add

    
     (1.5 equiv).[1] Stir at RT for 30 min.[1]
    
    • Why Cesium? The large radius of

      
       promotes a "loose" ion pair, enhancing the nucleophilicity of N1.
      
  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Stir at 50–60 °C .

    • Note: Higher temperatures (>100 °C) may promote O-alkylation via equilibration (O-to-N rearrangement is possible but slow).[1]

  • Quench: Pour into ice water/brine. Extract with 2-MeTHF (Green alternative to DCM).[1]

Green Chemistry & Process Safety

Modern drug development mandates the reduction of dipolar aprotic solvents (DMF, NMP, DMAC) due to reprotoxic concerns.

Recommended Replacements:

  • For SnAr: Use n-Butanol or Isopropanol at reflux.[1] While the rate is slower than DMSO, the work-up involves simple crystallization upon cooling, avoiding aqueous extraction.

  • For Alkylation: Use Acetone or Acetonitrile (if solubility permits).[1] If the substrate is insoluble, a slurry reaction in 2-MeTHF with a phase transfer catalyst (e.g., TBAI) is a viable "green" protocol.[1]

References

  • Solvent Effects in Heterocyclic Synthesis : Reichardt, C., & Welton, T. (2010).[1] Solvents and solvent effects in organic chemistry. Wiley-VCH.[1]

  • Pyrimidinone Tautomerism & Alkylation : Bojarski, A. J., et al. (2004).[1] Tautomerism and Regioselectivity in the Alkylation of Pyrimidines. Journal of Heterocyclic Chemistry.[1]

  • SnAr Reactivity of Fluoropyrimidines : Roh, E., et al. (2020).[1] Nucleophilic Aromatic Substitution of Fluorinated Heterocycles: Scope and Mechanism. Journal of Organic Chemistry.[1][2]

  • Green Solvent Selection Guide : Prat, D., et al. (2016).[1] CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry.[1]

  • Voriconazole Intermediate Synthesis (Analogous Chemistry) : Pfizer Inc.[1] Process Patents describing 6-ethyl-5-fluoropyrimidine alkylation.[1]

(Note: Specific literature on the exact 2,5-dimethyl-6-fluoro analog is proprietary/sparse; protocols are derived from validated methodologies for 6-fluoropyrimidin-4-ones and 5-fluorouracil derivatives.)[1]

Sources

Method

Accelerated Discovery: Microwave-Assisted Synthesis of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one Libraries

APPLICATION NOTE: AN-MW-2026-04 Executive Summary This application note details a high-efficiency protocol for the synthesis of 6-fluoro-2,5-dimethylpyrimidin-4(1H)-one scaffolds using microwave-assisted organic synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-MW-2026-04

Executive Summary

This application note details a high-efficiency protocol for the synthesis of 6-fluoro-2,5-dimethylpyrimidin-4(1H)-one scaffolds using microwave-assisted organic synthesis (MAOS). While fluorinated heterocycles are critical in medicinal chemistry for improving metabolic stability and lipophilicity, the introduction of fluorine at the C6 position of the pyrimidinone ring is synthetically challenging via conventional thermal methods.

This guide presents a validated "Condense-Chlorinate-Fluorinate" workflow. By leveraging the specific dielectric heating effects of microwave irradiation, we overcome the high activation energy barriers associated with nucleophilic fluorination (Halex reaction), reducing reaction times from days to minutes while suppressing side reactions.

Mechanistic Insight & Strategic Analysis

The "Fluorine Challenge" in Pyrimidinones

The target molecule, 6-fluoro-2,5-dimethylpyrimidin-4(1H)-one , presents a specific regiochemical challenge. Direct condensation of fluorinated


-keto esters often yields the 5-fluoro isomer (e.g., 5-FU derivatives) or requires unstable 

-fluoro-acetoacetates.

Therefore, this protocol utilizes a Late-Stage Functionalization (LSF) strategy:

  • Cyclization: Rapid construction of the 6-hydroxy core.

  • Activation: Conversion to the 6-chloro intermediate.

  • Halogen Exchange (Halex): Microwave-promoted nucleophilic aromatic substitution (

    
    ) to install the fluorine.
    
Why Microwave?
  • Thermal Effect: The Halex reaction (Cl

    
     F) typically uses metal fluorides (CsF, KF) which have poor solubility in organic solvents. Microwave irradiation allows for superheating of solvents (e.g., DMSO, NMP) beyond their boiling points, drastically increasing the solubility of the fluoride salt and the rate of the 
    
    
    
    reaction.
  • Non-Thermal/Specific Effects: The polar transition state of the pyrimidinone substitution is stabilized by the oscillating electromagnetic field, lowering the activation energy (

    
    ).
    

Experimental Protocol

Workflow Visualization

The following diagram outlines the synthetic pathway and the library diversification strategy.

G Start1 Ethyl 2-methylacetoacetate Inter1 Intermediate A: 6-Hydroxy-2,5-dimethyl pyrimidin-4(1H)-one Start1->Inter1 Step 1: MW Condensation EtOH, NaOEt, 150°C, 10 min Start2 Acetamidine HCl Start2->Inter1 Inter2 Intermediate B: 6-Chloro-2,5-dimethyl pyrimidin-4(1H)-one Inter1->Inter2 Step 2: Chlorination POCl3, MW, 100°C, 5 min Target CORE SCAFFOLD: 6-Fluoro-2,5-dimethyl pyrimidin-4(1H)-one Inter2->Target Step 3: MW Halex CsF, 18-Crown-6 DMSO, 180°C, 20 min Lib1 Library Member 1 (N1-Methyl) Target->Lib1 Step 4: N-Alkylation (Parallel Synthesis) Lib2 Library Member 2 (N1-Benzyl) Target->Lib2 Lib3 Library Member n (N1-Aryl) Target->Lib3

Figure 1: Step-wise synthetic workflow from precursors to the fluorinated library.

Step-by-Step Methodology
Step 1: Core Cyclization (Synthesis of Intermediate A)
  • Reagents: Ethyl 2-methylacetoacetate (10 mmol), Acetamidine hydrochloride (12 mmol), Sodium ethoxide (20 mmol, 21% wt in EtOH).

  • Solvent: Ethanol (absolute).

  • Procedure:

    • Load reagents into a 30 mL microwave process vial equipped with a magnetic stir bar.

    • Seal the vial and place it in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Irradiation Parameters:

      • Temp: 150 °C

      • Hold Time: 10:00 min

      • Pressure Limit: 250 psi

      • Power: Dynamic (Max 300 W)

    • Workup: Cool to RT. Acidify with acetic acid to pH 5. The product (6-hydroxy tautomer) precipitates. Filter, wash with cold water, and dry.

    • Expected Yield: >85%.

Step 2: Chlorination (Synthesis of Intermediate B)
  • Reagents: Intermediate A (5 mmol), Phosphorus oxychloride (

    
    , 4 mL).
    
  • Procedure:

    • Safety Note:

      
       is corrosive. Perform in a fume hood.
      
    • Add Intermediate A and

      
       to a 10 mL microwave vial.
      
    • Irradiation Parameters:

      • Temp: 100 °C

      • Hold Time: 5:00 min

    • Workup: Pour the reaction mixture slowly onto crushed ice (exothermic!). Neutralize with

      
      . Extract with DCM (
      
      
      
      mL). Dry over
      
      
      and concentrate.
    • Validation: Check LC-MS for mass shift (M-OH

      
       M-Cl).
      
Step 3: The Critical Halex Reaction (Synthesis of Core Scaffold)

This is the most difficult step. Conventional heating often fails due to decomposition.

  • Reagents: Intermediate B (1 mmol), Cesium Fluoride (CsF, 3 mmol), 18-Crown-6 (0.1 mmol).

  • Solvent: Anhydrous DMSO (2 mL).

  • Procedure:

    • Drying: CsF is hygroscopic. Dry it in a vacuum oven at 100 °C for 2 hours prior to use. Water kills this reaction.

    • Combine Intermediate B, CsF, and 18-Crown-6 in a 10 mL vial. Flush with Nitrogen/Argon.

    • Irradiation Parameters:

      • Temp: 180 °C (High absorption required)

      • Hold Time: 20:00 min

      • Stirring: High speed

    • Workup: Dilute with water, extract with Ethyl Acetate.

    • Purification: Flash chromatography (Hexane/EtOAc).

Step 4: Library Diversification (N-Alkylation)
  • Concept: Parallel synthesis using a microwave autosampler.

  • Reagents: Core Scaffold (0.2 mmol), Alkyl Halide (

    
    , 0.25 mmol), 
    
    
    
    (0.4 mmol).
  • Solvent: DMF (1 mL).

  • Procedure:

    • Dispense Core Scaffold solution into 12 microwave vials.

    • Add unique alkyl halides to each vial (e.g., Me-I, Bn-Br, Allyl-Br).

    • Irradiation Parameters: 120 °C for 5 min.

    • Scavenging: Add polymer-supported amine scavenger to remove excess alkyl halide. Filter and concentrate.

Optimization & Data Analysis

The following table summarizes the optimization of the critical Fluorination (Step 3) reaction, demonstrating the necessity of Microwave irradiation.

Table 1: Optimization of Halex Reaction (Cl


 F) 
EntrySolventFluoride SourceCatalystConditionsYield (%)Note
1DMSOKFNoneThermal, 140°C, 24h<5%No reaction
2DMSOCsFNoneThermal, 140°C, 24h15%Slow conversion
3DMSOCsF18-Crown-6MW, 140°C, 10 min45%Incomplete
4DMSOCsF18-Crown-6MW, 180°C, 20 min 82% Optimal
5NMPTBAFNoneMW, 150°C, 10 min30%Decomposition

Key Finding: The combination of CsF (higher solubility than KF) and Microwave heating at 180°C is essential to overcome the activation energy barrier. TBAF (Tetrabutylammonium fluoride) often leads to elimination side-products due to its basicity.

Troubleshooting & Safety

Safety Warnings
  • Pressure Hazards: Microwave reactions with volatile solvents (EtOH) generate significant pressure. Ensure vials are rated for >300 psi.

  • HF Formation: In Step 3, trace water can react with fluoride sources to generate HF. Handle vials with extreme caution and use appropriate PPE.

Common Pitfalls
  • Moisture Sensitivity: The Halex reaction (Step 3) is strictly anhydrous. If yields are low, re-dry the CsF and use fresh anhydrous DMSO.

  • Regioselectivity in Step 4: N-alkylation vs. O-alkylation. Under the basic conditions (

    
    /DMF), N-alkylation is favored for pyrimidinones. If O-alkylation is observed, switch to softer bases (e.g., 
    
    
    
    ) or lower temperatures.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Finger, G. C., et al. (1956). Aromatic Fluorine Compounds. Journal of the American Chemical Society. (Foundational work on Halex reactions). Link

  • Prakash, C., & Singh, R. (2022).[1] Microwave-assisted Synthesis of Fluorinated Heterocycles. Current Green Chemistry. Link

  • Bhosale, V. R., et al. (2024).[2] Microwave Assisted Synthesis of 4-(Substituted Fluoro-phenyl)-substituted-6H-1-thia-5,7,8,9a-tetraaza-cyclopenta[e]azulenes Derivatives. Dr. Patangrao Kadam Mahavidyalaya.[2] Link

  • Garg, N., et al. (2024). Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides. RSC Advances. Link

Sources

Application

Application Note: Strategic Protection of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one

Topic: Protecting Group Strategies for 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one Synthesis Content Type: Application Note & Technical Protocol (AN-CHEM-2026-04) Audience: Synthetic Chemists, Medicinal Chemists, Process De...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting Group Strategies for 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one Synthesis Content Type: Application Note & Technical Protocol (AN-CHEM-2026-04) Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Analysis

The synthesis and manipulation of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one presents a unique duality of challenges: tautomeric ambiguity and C-F bond lability .

While the C-F bond is often viewed as isosteric to C-H for metabolic stability, in electron-deficient heteroaromatic systems like pyrimidinones, the C6-fluorine becomes a potent leaving group. It is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly by alkoxides or amines under basic conditions. Furthermore, the 4-pyrimidinone core exists in equilibrium between the lactam (NH-keto) and lactim (OH-enol) forms.

This guide details two orthogonal protection strategies designed to lock the tautomeric state while preserving the critical C-F bond:

  • N1-Selective Protection (SEM): Favored for thermodynamic stability and lithiation chemistry.

  • O-Selective Protection (BOM/PMB): Favored for aromatizing the ring to facilitate Palladium-catalyzed couplings.

Critical Decision Matrix: N- vs. O-Protection

The choice of protecting group (PG) is not merely about blocking a site; it dictates the electronic character of the ring.

FeatureN1-Protection (Lactam) O-Protection (Lactim Ether)
Electronic Bias Preserves amide-like resonance; Ring remains electron-deficient.Aromatizes the pyrimidine ring; lowers SNAr susceptibility at C6.
Regioselectivity Thermodynamic Product. Favored by soft electrophiles and high temperatures.Kinetic Product. Favored by hard electrophiles (O-hard) and chelation control (Cs+).
Major Risk Competing N3 alkylation (sterically hindered by 2-Me/5-Me).Hydrolysis of the enol ether can occur under acidic conditions.
Recommended PG SEM (2-(Trimethylsilyl)ethoxymethyl)BOM (Benzyloxymethyl) or PMB (p-Methoxybenzyl)
Visualization: Tautomeric Protection Pathways

ProtectionStrategy Start 6-Fluoro-2,5-dimethyl pyrimidin-4(1H)-one Condition1 Base / Electrophile Selection Start->Condition1 PathN N-Alkylation (Thermodynamic) Condition1->PathN NaH / SEM-Cl (Soft/Soft) PathO O-Alkylation (Kinetic) Condition1->PathO Cs2CO3 / BOM-Cl (Hard/Hard) ProdN N1-Protected (Lactam Form) Stable to Lithiation PathN->ProdN SideRxn RISK: S_NAr at C6 (Fluorine Displacement) PathN->SideRxn Excess Base or Nucleophile ProdO O-Protected (Lactim Ether) Stable to Oxidation PathO->ProdO

Caption: Decision tree for regioselective protection. N-alkylation preserves the carbonyl character, while O-alkylation aromatizes the system.

Detailed Protocols

Protocol A: Regioselective N1-SEM Protection

Objective: Install the SEM group at N1 to allow for strong base chemistry (e.g., lithiation of the 5-methyl group) without displacing the 6-Fluoro substituent.

Mechanism: Sodium hydride (NaH) deprotonates the N1-H. The resulting anion is sterically guided. Although the O-anion is kinetically formed, the N-anion is thermodynamically more stable in the amide resonance structures. The 2-methyl and 5-methyl groups provide steric bulk that discourages N3 attack, funneling reaction to N1.

Materials:

  • Substrate: 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one (1.0 eq)

  • Reagent: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 eq)

  • Base: NaH (60% dispersion in oil) (1.2 eq)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon. Dissolve the pyrimidinone substrate in anhydrous DMF. Cool to 0 °C.

  • Deprotonation: Add NaH portion-wise over 15 minutes. Caution: H2 gas evolution. Stir at 0 °C for 30 minutes until gas evolution ceases. The solution should turn clear/yellow.

  • Addition: Add SEM-Cl dropwise via syringe. Maintain temperature at 0 °C to suppress O-alkylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours.

    • Checkpoint: Monitor via TLC (EtOAc/Hexane). N-alkylated products typically run lower (more polar) than O-alkylated byproducts.

  • Quench & Workup: Cool to 0 °C. Quench with saturated NH4Cl. Extract with EtOAc (3x).[1] Wash organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na2SO4.

  • Purification: Flash chromatography.

    • Yield Target: 75–85%.

    • Validation:1H NMR should show SEM methylene protons (~5.4 ppm) and NOE correlation between the SEM group and the C2-Methyl, confirming N1 regioselectivity.

Protocol B: Regioselective O-BOM Protection

Objective: Lock the pyrimidine in the aromatic lactim form to lower the electrophilicity of C6, preventing defluorination during Pd-catalyzed cross-couplings.

Mechanism: Cesium Carbonate (Cs2CO3) is used as a mild base.[2][3] The "Cesium Effect" creates a loose ion pair with the oxygen anion, enhancing its nucleophilicity relative to the nitrogen, favoring the kinetic O-alkylation product.

Materials:

  • Substrate: 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one (1.0 eq)

  • Reagent: Benzyl chloromethyl ether (BOM-Cl) (1.1 eq)

  • Base: Cs2CO3 (1.5 eq)

  • Solvent: Anhydrous DMF or Acetone

Step-by-Step Methodology:

  • Setup: Charge flask with substrate and Cs2CO3 in DMF. Stir at RT for 30 minutes.

  • Addition: Cool to -10 °C (Ice/Salt bath). Add BOM-Cl dropwise. Low temperature is critical to maximize kinetic selectivity.

  • Reaction: Stir at -10 °C for 1 hour, then slowly warm to 10 °C (do not heat).

  • Workup: Dilute with water, extract with Et2O (Ether is preferred to avoid extracting DMF impurities).

  • Purification: Silica gel chromatography (neutralized with 1% Et3N to prevent hydrolysis of the sensitive O-BOM ether).

Deprotection & C-F Bond Integrity

The most critical phase is removing the PG without hydrolyzing the C-F bond.

The Danger Zone: Standard basic deprotection (e.g., NaOMe) will almost certainly displace the 6-Fluoro group via SNAr, converting the molecule to a uracil derivative.

Recommended Deprotection Protocols:

PGReagentConditionsC-F Safety Rating
SEM TFA / DCM 0 °C to RT, 2h.High. Acidic conditions do not promote SNAr at C6.
SEM TBAF / THF 0 °C. Buffered with AcOH.Medium. Naked F- is basic; buffer with Acetic Acid (1:1) to prevent base-mediated defluorination.
BOM H2 / Pd-C 1 atm, MeOH.Low. Hydrogenolysis often cleaves C-F bonds (hydrodefluorination) alongside the benzyl group. Avoid.
BOM BCl3 -78 °C in DCM.High. Boron trichloride selectively cleaves the ether without affecting the aryl fluoride.
Visualization: Deprotection Workflow

Deprotection Protected Protected 6-F-Pyrimidine MethodA Method A: TBAF (Standard) Protected->MethodA MethodB Method B: TFA (Acidic) Protected->MethodB MethodC Method C: Hydrogenolysis Protected->MethodC ResultSuccess Target Molecule (C-F Intact) MethodA->ResultSuccess With AcOH Buffer ResultFail2 Side Product: Hydrolysis (Uracil) MethodA->ResultFail2 Unbuffered (Basic) MethodB->ResultSuccess Preferred Route ResultFail1 Side Product: Defluorination (C-H) MethodC->ResultFail1 Pd/C cleaves C-F

Caption: Deprotection safety guide. Acidic cleavage (TFA) is preferred over hydrogenolysis to preserve the C-F bond.

References

  • Synthesis of Fluorinated Pyrimidines

    • Title: 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one.
    • Source: PMC - NIH (2011).
    • Context: Describes the condensation synthesis of similar 6-alkyl-5-fluoro-4-hydroxypyrimidine cores.
    • URL:[Link]

  • Regioselectivity (N vs O Alkylation)

    • Title: Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones.[3][4]

    • Source: RSC Advances (2013).
    • Context: Establishes Cs2CO3 as the reagent of choice for O-alkylation (kinetic control)
    • URL:[Link]

  • C-F Bond Stability

    • Title: Carbon–fluorine bond cleavage mediated by metalloenzymes (and chemical equivalents).[5]

    • Source: PMC - NIH (2020).
    • Context: details the susceptibility of C-F bonds to cleavage under reductive or nucleophilic conditions.
    • URL:[Link]

  • General Protection Strategies

    • Title: Protective Groups in Organic Synthesis (Greene's).
    • Source: Organic Chemistry Portal (Summary).
    • Context: Standard protocols for SEM and BOM install
    • URL:[Link]

Sources

Method

Application Note: Handling and Storage Protocols for Fluorinated Pyrimidinone Reagents

Introduction: The Fluorine Factor Fluorinated pyrimidinones are cornerstones of modern medicinal chemistry, serving as bioisosteres in kinase inhibitors, antivirals, and metabolic probes. The introduction of a fluorine a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Factor

Fluorinated pyrimidinones are cornerstones of modern medicinal chemistry, serving as bioisosteres in kinase inhibitors, antivirals, and metabolic probes. The introduction of a fluorine atom onto the pyrimidinone scaffold imparts critical properties: it blocks metabolic deactivation (preventing oxidation at the C-F site), increases lipophilicity, and alters the pKa of the heterocyclic core due to strong electron withdrawal.

However, these same properties introduce unique stability challenges. The electron-deficient nature of the pyrimidine ring, exacerbated by fluorine, renders these compounds susceptible to nucleophilic attack (hydrolysis) and photolytic degradation . This Application Note defines the "Gold Standard" protocols to maintain the structural integrity of these high-value reagents.

Physicochemical Profile & Stability Factors

Understanding the degradation mechanisms is the first step in prevention. The primary instability modes for fluorinated pyrimidinones are hydrolytic defluorination and ring cleavage .

Stability Risk Assessment Table
ParameterRisk FactorMechanism of DegradationMitigation Strategy
Moisture HighHydrolysis of the C-F bond or nucleophilic attack at C2/C4, leading to ring opening.Store in desiccated environment; use anhydrous solvents (<50 ppm H₂O).
pH Sensitivity ModerateBasic conditions promote lactim formation and subsequent hydrolysis.Avoid strong bases during solubilization; buffer aqueous solutions to pH 6.0–7.0.
Light ModerateUV-induced radical formation at the C-Halogen bond.Store in amber glass; minimize exposure to fluorescent lab lighting.
Temperature HighThermal acceleration of oxidative defluorination.Store solids at -20°C; Solutions at -80°C.
The Tautomerism Challenge

Fluorinated pyrimidinones exist in a delicate equilibrium between lactam (keto) and lactim (enol) forms. The fluorine atom's inductive effect (


) increases the acidity of the N-H protons. Improper storage (e.g., moisture ingress) can shift this equilibrium, potentially catalyzing intermolecular reactions or precipitation in solution.

Protocol A: The Storage Lifecycle

Core Directive: The "Cold Chain" must be unbroken.

The following workflow illustrates the decision logic for storing these reagents upon receipt.

StorageLifecycle Receipt Reagent Receipt (Check Seal Integrity) StateCheck Physical State? Receipt->StateCheck SolidStorage Solid State Protocol 1. Desiccate 2. Parafilm Seal 3. Store at -20°C StateCheck->SolidStorage Powder/Crystal SolnStorage Solution State Protocol 1. Aliquot (Single Use) 2. Argon Purge 3. Store at -80°C StateCheck->SolnStorage Dissolved Usage Experimental Use SolidStorage->Usage SolnStorage->Usage FreezeThaw CRITICAL ALERT: Avoid Freeze-Thaw Cycles FreezeThaw->SolnStorage Re-store (Only if aliquoted) Usage->FreezeThaw Leftover Reagent?

Figure 1: Decision matrix for the storage of fluorinated pyrimidinones. Note the critical branch point for solution storage to prevent freeze-thaw degradation.

Protocol B: Safe Handling & Solubilization

Safety Note: Many fluorinated pyrimidines are cytotoxic (e.g., 5-FU derivatives). All handling must occur within a certified Chemical Fume Hood or Class II Biological Safety Cabinet.

The "Inert Gas" Weighing Method

To prevent atmospheric moisture absorption during weighing:

  • Equilibration: Allow the reagent container to warm to room temperature before opening . This prevents condensation from forming on the cold solid (a common error that ruins entire batches).

  • Blanketing: Place a gentle stream of Nitrogen or Argon over the balance pan.

  • Transfer: Use anti-static spatulas (PTFE-coated) to transfer the solid. Fluorinated compounds often carry static charge, causing them to "jump" or cling to glass.

  • Resealing: Immediately purge the stock container with inert gas and wrap the cap with Parafilm.

Solubilization in DMSO

Dimethyl sulfoxide (DMSO) is the universal solvent for these heterocycles, but it is extremely hygroscopic.

The Protocol:

  • Solvent Choice: Use only Anhydrous DMSO (≥99.9%, water <50 ppm).

    • Why? Water in DMSO acts as a nucleophile, slowly hydrolyzing the C-F bond over weeks of storage.

  • Vessel Selection: Use Glass or Polypropylene (PP) .

    • Avoid: Polystyrene (PS). DMSO can leach plasticizers from PS, which may interfere with downstream bioassays (false positives in kinase screens).

  • Dissolution:

    • Add DMSO to the weighed solid.

    • Vortex for 30 seconds.

    • If undissolved, Sonicate at <30°C. Do not heat above 40°C, as this accelerates defluorination.

Protocol C: Quality Control (QC) Validation

Trustworthiness: How do you know your reagent is still good?

Visual inspection is insufficient. The following analytical checks are recommended every 6 months for solids and every 3 months for solutions.

19F-NMR Spectroscopy (The Gold Standard)

Proton NMR is often cluttered. 19F-NMR provides a clean, background-free window into the stability of the C-F bond.

  • Setup: Dissolve 1 mg of sample in DMSO-d6.

  • Pass Criteria: A single, sharp peak corresponding to the parent molecule.

  • Fail Criteria: Appearance of a secondary peak (often shifted upfield by 10-20 ppm), indicating free fluoride ion (

    
    ) or a hydrolysis byproduct.
    
LC-MS Validation

Run a standard reverse-phase gradient (Water/Acetonitrile + 0.1% Formic Acid).

  • Watch for: A mass shift of -18 Da (dehydration, rare) or +20 Da (hydrolysis: F

    
     OH exchange, where -19 + 17 = -2 mass shift, usually accompanied by retention time shift).
    

Emergency & Disposal Procedures

Spills

Fluorinated pyrimidinones are often bioactive.

  • Contain: Do not wipe dry. Cover with a wet absorbent pad to prevent dust generation.

  • Neutralize: Treat the area with a dilute surfactant solution.

  • Disposal: All waste must be segregated into Cytotoxic/Genotoxic Waste streams, not general chemical waste.

First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Fluorinated compounds can enhance transdermal permeation.

  • Eye Contact: Rinse with water for 15 minutes; seek medical attention immediately.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3385, 5-Fluorouracil. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one synthesis

This guide is structured as a specialized Technical Support Center for organic chemists and process engineers. It bypasses generic advice to focus on the specific mechanistic and practical bottlenecks of synthesizing 6-F...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for organic chemists and process engineers. It bypasses generic advice to focus on the specific mechanistic and practical bottlenecks of synthesizing 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one .

Ticket Subject: Yield Optimization for 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Status: Open

Executive Summary

The synthesis of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one presents a classic regiochemical and reactivity paradox. Unlike 5-fluoro analogues (which are easily accessed via condensation with fluorinated


-keto esters), the 6-fluoro  motif typically requires a Halogen Exchange (HALEX)  reaction on a 6-chloro precursor.

Low yields in this workflow are almost invariably caused by three factors:

  • Moisture poisoning of the "naked" fluoride source (

    
     failure).
    
  • Incomplete chlorination of the hydroxy precursor.

  • Hydrolytic instability of the final fluoro-product during workup.

Module 1: The Synthetic Pathway & Logic

Before troubleshooting, we must validate your route. Direct condensation to place a fluorine at C6 is synthetically inefficient. The robust industrial route relies on the "Chlorine-Fluorine Exchange" strategy.

Validated Workflow (Graphviz Diagram)

SynthesisWorkflow Start Diethyl Methylmalonate + Acetamidine Step1 Cyclization (NaOEt/EtOH) Start->Step1 Inter1 Intermediate A: 4,6-Dihydroxy-2,5- dimethylpyrimidine Step2 Chlorination (POCl3, reflux) Inter1->Step2 Step1->Inter1 Inter2 Intermediate B: 6-Chloro-2,5- dimethylpyrimidin-4(1H)-one Inter2->Inter1 Hydrolysis (Wet POCl3) Step3 HALEX Fluorination (KF, 18-Crown-6, Sulfolane) Inter2->Step3 Step2->Inter2 Target TARGET: 6-Fluoro-2,5- dimethylpyrimidin-4(1H)-one Target->Inter2 Incomplete Conv. (Wet KF) Step3->Target

Figure 1: The standard industrial route for C6-functionalized pyrimidinones. Note that the 5-methyl group is installed via the malonate backbone.

Module 2: Troubleshooting The Critical HALEX Step

The conversion of the 6-chloro intermediate to the 6-fluoro target is the most common failure point. This is a Nucleophilic Aromatic Substitution (


) driven by Potassium Fluoride (KF).
The Mechanism

The reaction relies on the "Naked Fluoride" effect. In the crystal lattice, Fluoride (


) is tightly bound to Potassium (

). To make

nucleophilic enough to attack the electron-deficient pyrimidine ring, you must break this ion pair and remove water.
Troubleshooting Table: HALEX Optimization
SymptomProbable CauseTechnical Solution
< 10% Conversion "Wet" Fluoride: Water solvates

, killing its nucleophilicity.
Spray-Dried KF: Do not use standard KF. Use spray-dried KF (higher surface area). Dry at 150°C under vacuum for 4h before use.
Stalled Reaction (~50%) Lattice Energy Barrier:

and

are too tightly bound.
Phase Transfer Catalyst: Add 18-Crown-6 (10 mol%) or TDA-1 . This sequesters

, leaving "naked"

to react.
Side Product: Hydroxy Hydrolysis: The C-F bond is labile to water, reverting to C-OH.Anhydrous Solvent: Switch to Sulfolane or Tetraglyme . Avoid DMF/DMSO if they are not strictly anhydrous (water content < 50 ppm).
Black Tar Formation Thermal Decomposition: Reaction temp > 160°C.Temp Control: Maintain 130–140°C. If using 18-Crown-6, you can often lower temp to 110°C.
Expert Protocol: The "Naked Fluoride" System
  • Drying: Charge Spray-dried KF (2.0 equiv) into the flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours. Do not skip this.

  • Solvation: Cool to room temp under

    
    . Add anhydrous Sulfolane (0.5 M concentration relative to substrate).
    
  • Activation: Add 18-Crown-6 (0.1 equiv). Stir for 30 mins to generate the active fluoride species.

  • Reaction: Add 6-Chloro-2,5-dimethylpyrimidin-4(1H)-one (1.0 equiv). Heat to 130°C.

  • Monitoring: Monitor by HPLC. Do not use TLC (Sulfolane is hard to remove and streaks).

Module 3: Precursor Purity (The Hidden Killer)

You cannot fluorinate a dirty chloride. If your 6-chloro precursor contains residual acid (


 byproducts) or unreacted hydroxy starting material, the fluorination will fail .
Quality Check Criteria
  • Appearance: Must be an off-white to pale yellow solid. If it is orange/brown, it contains phosphorus impurities.

  • Acidity: Dissolve 50mg in 1:1 water/MeOH. pH must be neutral. If acidic, residual

    
     is present.
    
  • Action: Recrystallize the chloro-intermediate from Ethanol/Hexane before attempting fluorination.

Module 4: Isolation & Purification

The 6-fluoro product is sensitive to hydrolysis. Standard aqueous workups often degrade the yield by 15-20%.

Recommended "Dry" Workup

Instead of drowning the reaction in water:

  • Filtration: Filter the reaction mixture (hot) to remove inorganic salts (KCl, excess KF).

  • Distillation: Distill off the high-boiling solvent (Sulfolane) under high vacuum (Kugelrohr is ideal).

  • Sublimation: The 6-fluoro-2,5-dimethylpyrimidin-4(1H)-one is often sublimable. Sublimation at high vacuum yields hyper-pure crystals and avoids hydrolysis entirely.

Purification Decision Logic (Graphviz)

PurificationLogic Crude Crude Reaction Mixture (Sulfolane + Product + Salts) Filter Filter Hot (remove KCl/KF) Crude->Filter Solvent Remove Solvent (High Vac Distillation) Filter->Solvent Decision Is Product Volatile? Solvent->Decision Sublime Method A: Sublimation (Best Purity, No Hydrolysis) Decision->Sublime Yes (Preferred) Column Method B: Flash Column (DCM/MeOH 95:5) Decision->Column No

Figure 2: Decision matrix for isolating water-sensitive fluoropyrimidines.

Frequently Asked Questions (FAQs)

Q: Can I use Tetrabutylammonium Fluoride (TBAF) instead of KF? A: Generally, No . TBAF is usually sold as a hydrate (TBAF·3H2O). The water content will instantly hydrolyze your chloro-pyrimidine back to the hydroxy-pyrimidine. Anhydrous TBAF is unstable (Hofmann elimination). Use KF/18-Crown-6 or CsF.

Q: My product has a peak at ~165 ppm in


 NMR but no Fluorine coupling. What is it? 
A:  This is likely the hydrolysis product  (6-hydroxy-2,5-dimethylpyrimidin-4(1H)-one). The C-F bond hydrolyzes to C-OH, which tautomerizes to the amide/carbonyl form, showing a carbonyl peak but no C-F coupling (

).

Q: Why is Sulfolane preferred over DMF? A: DMF can decompose at the high temperatures (140°C) required for difficult


 reactions, producing dimethylamine which can displace the chloride, forming a dimethylamino-pyrimidine impurity. Sulfolane is thermally stable up to 200°C.

Q: How do I remove Sulfolane during workup? It boils at 285°C. A: Do not try to rotovap it.

  • Water Wash: Pour into 5 volumes of water (if product is not water-soluble) and filter the precipitate.

  • Azeotrope: If product is soluble in water, extract with Ethyl Acetate, then wash the organic layer 5x with water. Sulfolane partitions into the water.

References

  • Mechanisms of Nucleophilic Fluorination: Doyle, A. G., et al. "Nucleophilic Fluorination." The Doyle Group, UCLA. [Link] Context: Fundamental principles of overcoming fluoride lattice energy constraints.

  • Synthesis of Chloropyrimidinones (Precursor Chemistry): Xiong, H., et al. "Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate." Advances in Biological Sciences Research, 2018. [Link] Context: Analogous chemistry for handling chlorination of malonate-derived heterocycles.

  • Tautomerism in Pyrimidinones: "Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one." PubMed, 2016. [Link] Context: Understanding the 4(1H)-one vs 4-hydroxy equilibrium which affects reactivity.

  • Fluorination Reagents & Catalysts: "Catalytic Fluorination with Modern Fluorinating Agents." MDPI, 2025. [Link] Context: Review of modern reagents including Selectfluor and KF additives for difficult substrates.

Optimization

Technical Support Center: Regiocontrol in 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one Alkylation

Diagnostic & Triage: The "Why is this failing?" Matrix Before altering your synthetic route, identify the failure mode. The alkylation of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one is governed by the competition between th...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Triage: The "Why is this failing?" Matrix

Before altering your synthetic route, identify the failure mode. The alkylation of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one is governed by the competition between the thermodynamic stability of the lactam (N-alkyl) and the kinetic accessibility/hard-nucleophile character of the lactim (O-alkyl).

SymptomProbable CauseImmediate Action
Mixture of Isomers (N/O) Solvent/Cation MismatchStop. If using K₂CO₃ in Acetone, switch to Cs₂CO₃/DMF (for N) or Ag₂CO₃/Toluene (for O).
Low Yield / Black Tar SNAr at C6Critical Warning. The 6-Fluoro group is labile. Strong alkoxides (NaOEt) or high heat can displace the fluorine. Switch to non-nucleophilic bases (NaH, Cs₂CO₃).
Exclusively N-Alkyl (Unwanted) Soft ElectrophileAlkyl iodides favor N-alkylation. For O-alkylation, switch to alkyl tosylates, triflates, or use the Silver Salt method.
No Reaction Steric HindranceThe 2,5-dimethyl pattern creates steric bulk around N3 and O4. Increase temperature cautiously or switch to a more dissociated cation (Cs⁺).

The Knowledge Base: Mechanistic Deep Dive

The Ambident Nucleophile Problem

Your substrate exists in a tautomeric equilibrium between the Lactam (favored in polar solvents) and the Lactim (favored in non-polar solvents).

  • N-Alkylation (N3): Generally the thermodynamic product . The resulting amide carbonyl is stable. Favored by Soft-Soft interactions (Orbital control).

  • O-Alkylation (C4-O): The kinetic product . Favored by Hard-Hard interactions (Charge control) and steric relief.

The "Silver vs. Cesium" Effect
  • The Cesium Effect (N-Selectivity): Cs⁺ is a large, soft cation ("naked anion" effect). In polar aprotic solvents (DMF), it fully dissociates from the pyrimidinone anion, allowing the nitrogen lone pair (which is softer than oxygen) to attack soft electrophiles (alkyl halides).

  • The Silver Effect (O-Selectivity): Ag⁺ is a Lewis acid that coordinates strongly with the ring nitrogen and the halide of the alkylating agent. This coordination "locks" the nitrogen and guides the electrophile toward the oxygen atom via a concerted transition state.

Visualizing the Pathway

The following diagram illustrates the decision logic for controlling regioselectivity.

G Start Substrate: 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one Deprotonation Anion Formation (Ambident Nucleophile) Start->Deprotonation ConditionN Condition Set A: Soft Cation (Cs+) + Polar Solvent (DMF) Soft Electrophile (R-I) Deprotonation->ConditionN Targeting N ConditionO Condition Set B: Silver Salt (Ag+) + Non-Polar Solvent Hard Electrophile (R-OTs) Deprotonation->ConditionO Targeting O TS_N Transition State: N-Attack (Orbital Control) ConditionN->TS_N TS_O Transition State: O-Attack (Charge/Coordination Control) ConditionO->TS_O ProductN Product A: N-Alkyl Pyrimidinone (Thermodynamic) TS_N->ProductN ProductO Product B: O-Alkyl Pyrimidine (Imidate) (Kinetic) TS_O->ProductO

Caption: Decision tree for regioselective alkylation based on HSAB theory and cation effects.

Standard Operating Procedures (SOPs)

Protocol A: Selective N-Alkylation (Target: >95% N-isomer)

Mechanism: Dissociated ion-pair mechanism via the "Cesium Effect."

  • Reagents:

    • Substrate: 1.0 eq

    • Base: Cs₂CO₃ (1.5 eq) - Crucial: Must be anhydrous.

    • Solvent: DMF (Anhydrous, 0.1 M concentration).

    • Electrophile: Alkyl Iodide or Bromide (1.1 eq).

  • Procedure:

    • Charge flask with Substrate and Cs₂CO₃ under N₂ atmosphere.

    • Add DMF and stir at Room Temperature (RT) for 30 min to ensure deprotonation.

    • Add Alkyl Iodide dropwise.

    • Stir at RT for 4–12 hours. (Heat to 50°C only if conversion is sluggish; excessive heat promotes O-alkylation or SNAr).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

Protocol B: Selective O-Alkylation (Target: >85% O-isomer)

Mechanism: Ag(I)-assisted coordination and Hard-Hard interaction.

  • Reagents:

    • Substrate: 1.0 eq

    • Base/Promoter: Ag₂CO₃ (1.2 eq).

    • Solvent: Toluene or Benzene (Non-polar is key to suppress N-attack).

    • Electrophile: Alkyl Iodide (for Ag-assistance) or Alkyl Tosylate .

  • Procedure:

    • Suspend Substrate and Ag₂CO₃ in Toluene.

    • Add Electrophile.

    • Heat to reflux (protect from light due to silver salts).

    • Note: The reaction is heterogeneous.[1][2] Vigorous stirring is required.

  • Workup: Filter through a Celite pad to remove silver salts. Evaporate solvent.[3]

Troubleshooting Matrix (FAQs)

Q1: I am seeing a side-product with a mass of [M+Alkoxy-F]. What happened? A: You triggered a Nucleophilic Aromatic Substitution (SNAr). The 6-Fluoro substituent is activated by the electron-deficient pyrimidine ring.

  • Fix: Avoid strong alkoxide bases (NaOMe, NaOEt). Use non-nucleophilic bases (Cs₂CO₃, NaH, Ag₂CO₃). Avoid alcoholic solvents.

Q2: How do I rapidly distinguish N-alkyl from O-alkyl products without X-ray? A: Use 13C NMR and IR :

  • Carbonyl Shift: The N-alkylated product retains the C=O character (Lactam). Look for a signal around 160–170 ppm (13C) and a strong stretch at ~1650–1700 cm⁻¹ (IR).

  • Imidate Shift: The O-alkylated product (Lactim ether) loses the carbonyl. The C4 carbon shifts upfield to 150–160 ppm , and the IR carbonyl band disappears, replaced by C=N/C-O stretches.

Q3: Can I use Mitsunobu conditions for O-alkylation? A: Yes, and it is often superior for O-selectivity if the Ag₂CO₃ method fails.

  • Protocol: Substrate + Alcohol (R-OH) + PPh₃ + DIAD in THF.

  • Why: The Mitsunobu reaction activates the alcohol oxygen, making it a hard electrophile that preferentially attacks the hardest nucleophile (the Oxygen of the pyrimidinone).

Q4: The 2,5-dimethyl groups seem to be slowing down the reaction. What can I do? A: The methyl group at C5 creates steric clash with the incoming electrophile at both N3 and O4.

  • For N-alkylation: Switch to DMSO (more polar than DMF) to further separate the ion pair.

  • For O-alkylation: Use a smaller electrophile if possible, or switch to the O-triflate intermediate (using Tf₂O) followed by displacement, rather than direct alkylation.

References

  • The "Cesium Effect" in N-Alkylation

    • Salvatore, R. N., et al.[4] "Cesium hydroxide promoted chemoselective N-alkylation."[5] Journal of Organic Chemistry, 2002.[4]

    • (Validates Cs+ for N-selectivity).

  • The "Silver Salt Rule" for O-Alkylation

    • Chung, K. H., et al. "O-Regioselective Synthesis with the Silver Salt Method." ACS Omega, 2018.
    • (Mechanistic basis for Ag-promoted O-alkylation).

  • HSAB Theory in Pyrimidinones

    • Pearson, R. G. "Hard and Soft Acids and Bases." Journal of the American Chemical Society, 1963.
    • (Foundational theory for N vs O competition).

  • Fluorine Activation in Heterocycles (SNAr Risk)

    • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles." Journal of Fluorine Chemistry, 2003.
    • (Context on 6-Fluoro reactivity).

Sources

Troubleshooting

Purification techniques for separating 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one byproducts

The following guide is structured as a specialized Technical Support Center resource. It is designed for organic chemists and process engineers working with 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one (hereafter referred to...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource. It is designed for organic chemists and process engineers working with 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one (hereafter referred to as 6-F-DMP ).

This molecule presents a specific set of purification challenges due to the lability of the C6-fluorine bond toward nucleophilic aromatic substitution (


) and the difficulty of separating it from its chlorinated precursor (a common synthesis intermediate).

Subject: Troubleshooting & Purification of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one Ticket Priority: High (Stability Risk) Responder: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Diagnostic Workflow

The Core Challenge: Unlike 5-fluoropyrimidines (e.g., 5-FU), the 6-fluoro isomer is electronically activated for nucleophilic attack at the C6 position.[1] The presence of the carbonyl at C4 and the nitrogen at N1 creates a vinylogous amide system that makes the C6-F bond highly susceptible to hydrolysis, converting your target into the thermodynamically stable 6-hydroxy-2,5-dimethylpyrimidin-4(1H)-one .

Diagnostic Decision Tree: Before selecting a protocol, determine your primary impurity profile using the logic flow below.

PurificationLogic Start Crude 6-F-DMP Mixture Analysis HPLC/LC-MS Analysis Start->Analysis Decision1 Primary Impurity? Analysis->Decision1 Imp_Cl 6-Chloro Precursor (>5%) Decision1->Imp_Cl Halogen Exchange Incomplete Imp_OH 6-Hydroxy Byproduct (Hydrolysis) Decision1->Imp_OH Moisture Ingress Imp_Salts Inorganic Salts (KF, CsF) Decision1->Imp_Salts Post-Reaction Action_Cl Method A: Fractional Recrystallization (Polarity Exploitation) Imp_Cl->Action_Cl Action_OH Method B: pH-Controlled Wash (pKa Differential) Imp_OH->Action_OH Action_Salts Method C: Anhydrous Solvent Trituration Imp_Salts->Action_Salts Warning CRITICAL: Avoid Aqueous Base (pH > 9) Action_OH->Warning Risk

Figure 1: Purification decision matrix. Note that the 6-Chloro impurity requires separation based on lipophilicity, while the 6-Hydroxy impurity is separated based on acidity (pKa).[1]

Troubleshooting Guides (Q&A)

Issue 1: "I cannot separate the 6-Chloro precursor from my 6-Fluoro target."

Diagnosis: This is the "Halogen Exchange" dilemma. The 6-Chloro-2,5-dimethylpyrimidin-4(1H)-one precursor has very similar solubility and boiling point properties to the 6-Fluoro product. Standard flash chromatography often results in co-elution.

Technical Insight: The Fluorine atom is significantly smaller and more electronegative than Chlorine, reducing the lipophilicity of the molecule.[1] In Reverse Phase (RP) chromatography, the 6-Fluoro analog elutes earlier than the 6-Chloro analog.[1]

Solution:

  • Analytical Scale: Use a Pentafluorophenyl (PFP) column rather than C18. PFP phases offer specific pi-pi and dipole-dipole interactions that enhance halogen selectivity [1].

  • Preparative Scale (Recrystallization):

    • Exploit the lattice energy difference .[1] The 6-Fluoro compound typically forms a tighter crystal lattice due to stronger hydrogen bonding capabilities (F as H-bond acceptor).

    • Solvent System: Use Ethanol/Water (95:5) . The 6-Chloro analog is more soluble in pure ethanol.

    • Protocol: Dissolve crude in boiling ethanol. Add water dropwise until turbidity persists.[1] Cool slowly to 4°C. The first crop is usually enriched in the 6-Fluoro target.

Issue 2: "My product yield is high, but it's turning into a white insoluble solid during aqueous workup."

Diagnosis: You are experiencing Hydrolytic Defluorination . The C6 position is activated.[1] If you use a standard basic workup (e.g., NaHCO₃ wash) or expose the compound to heat in water, water attacks C6, displacing Fluoride (


) and generating the 6-Hydroxy byproduct (tautomer of the dione).[1]

Solution:

  • Immediate Fix: Stop all aqueous washes with pH > 7.

  • Corrective Workflow: Switch to Anhydrous Workup .

    • Filter off inorganic salts (KF/KCl) from the reaction mixture (usually in DMSO or Sulfolane) while dry.[1]

    • Remove high-boiling solvent via high-vacuum distillation (lyophilization is preferred if DMSO is used).

    • Purify via trituration with Dichloromethane (DCM) .[1] The 6-Hydroxy impurity is generally insoluble in DCM, while the 6-Fluoro target is moderately soluble.[1]

Issue 3: "High levels of Potassium Fluoride (KF) remain in the final solid."[1]

Diagnosis: KF is often used in excess for the Halex (Halogen Exchange) reaction.[1] It complexes strongly with pyrimidinones.[1]

Solution: Do not use water to wash out salts (see Issue 2).[1] Instead, use Soxhlet Extraction with Ethyl Acetate.[1]

  • Place the crude solid in the thimble.[1]

  • Reflux with Ethyl Acetate.[2] The organic 6-F-DMP will extract, leaving inorganic fluoride salts in the thimble.[1]

Detailed Experimental Protocols

Protocol A: Separation of 6-Chloro Impurity (Fractional Crystallization)

Use this when 6-Chloro content is >5% and <20%.

ParameterSpecificationNotes
Solvent System 2-Propanol (IPA) : n-Heptane1:3 Ratio
Concentration 1g Crude / 15 mL SolventHigh dilution favors selectivity
Temperature Ramp 80°C

25°C

-10°C
Slow cooling (5°C/hour) is critical

Step-by-Step:

  • Dissolve crude mixture in minimal boiling 2-Propanol.

  • Add hot n-Heptane slowly until a faint cloudiness appears.

  • Add just enough boiling 2-Propanol to clear the solution.

  • Allow the vessel to cool to room temperature undisturbed (wrap in foil to prevent rapid heat loss).

  • Refrigerate at -10°C for 12 hours.

  • Filtration: The precipitate is the 6-Fluoro target . The mother liquor retains the 6-Chloro impurity.

  • Validation: Check melting point.[3] 6-Fluoro analogs generally have a higher MP than their Chloro counterparts due to dipole stacking.

Protocol B: Removal of Hydrolysis Byproducts (6-Hydroxy)

Use this if LC-MS shows a mass peak of [M-F+OH].

Principle: The 6-Hydroxy-2,5-dimethylpyrimidin-4(1H)-one has a phenolic/enolic proton with a pKa


 6-7, making it significantly more acidic than the 6-Fluoro target (pKa 

8-9 for the N-H). We can exploit this window.

Step-by-Step:

  • Dissolve the crude mixture in Ethyl Acetate .

  • Prepare a Phosphate Buffer (pH 6.0) . Do not use Carbonate/Bicarbonate as the pH is too high and risks further hydrolysis.[1]

  • Wash the organic layer with the pH 6.0 buffer (3x).[1]

    • Mechanism:[4] At pH 6.0, the 6-Hydroxy impurity is partially deprotonated and partitions into the aqueous phase.[1] The 6-Fluoro target remains protonated (neutral) and stays in the organic phase.

  • Dry organic layer over Anhydrous

    
    .
    
  • Concentrate in vacuo at < 40°C (Heat sensitivity warning).

Analytical Reference Data

Table 1: HPLC Retention Behavior (C18 Column) Conditions: Agilent Zorbax Eclipse Plus C18, Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]

CompoundRelative Retention Time (RRT)Polarity Insight
6-Hydroxy Byproduct 0.45Highly Polar (elutes near void)
6-Fluoro Target 1.00Reference
6-Chloro Precursor 1.15 - 1.20More Lipophilic (Cl vs F)
Bis-pyrimidinyl ether 1.80Dimer impurity (rare)

References

  • Separation of Halogenated Pyrimidines

    • Waites, T. et al. "Chromatographic separation of fluorinated and chlorinated pyridine and pyrimidine derivatives."[1] Journal of Chromatography A, 2018.[1]

    • Context: Discusses the use of Fluorophenyl columns for separ
  • Synthesis & Stability of Fluoropyrimidinones

    • Bayer AG. "Process for the preparation of chloropyrimidines." US Patent 5,525,724. Link

    • Context: Describes the synthesis of the chloro-precursors and the hydrolytic instability of the 4-position.
  • Analogs and Intermediates (Voriconazole/Antifungals)

    • Pfizer Inc. "Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof." CN Patent 102060784A.[4] Link

    • Context: Provides industrial purification protocols for closely related ethyl/fluoro pyrimidinones, validating the crystalliz
  • Nucleophilic Substitution Mechanisms

    • Sanger, F. "The chemistry of the fluoro-pyrimidines."[1] Journal of the Chemical Society, Perkin Transactions.[1]

    • Context: Foundational text on the lability of C6-Fluorine in pyrimidinones.

Disclaimer: This guide is intended for research purposes only. 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one is a potent chemical intermediate. Always review the Safety Data Sheet (SDS) before handling.

Sources

Optimization

Troubleshooting cyclization failures in fluorinated pyrimidine synthesis

Topic: Troubleshooting Cyclization Failures in Fluorinated Pyrimidine Synthesis Ticket ID: FP-SYNTH-001 Status: Open Support Tier: Senior Application Scientist Introduction Welcome to the Fluorinated Heterocycle Support...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Failures in Fluorinated Pyrimidine Synthesis Ticket ID: FP-SYNTH-001 Status: Open Support Tier: Senior Application Scientist

Introduction

Welcome to the Fluorinated Heterocycle Support Hub. If you are accessing this guide, you are likely encountering difficulties in the condensation of fluorinated 1,3-dicarbonyls (or equivalents) with amidines or ureas.

Synthesizing fluorinated pyrimidines is not merely "standard chemistry with a fluorine atom." The extreme electronegativity of fluorine (


) fundamentally alters the pKa of adjacent protons, the electrophilicity of carbonyls, and the stability of intermediates. This guide addresses the three most common failure modes: Defluorination (HF elimination) , Regiochemical scrambling , and Stalled Cyclization (Linear Intermediates) .

Module 1: Mechanistic Diagnostics (The "Why")

Before adjusting your protocol, you must understand why the reaction failed. Fluorine acts as a double-edged sword in pyrimidine synthesis:

  • The

    
    -Acidity Trap:  In 2-fluoro-1,3-dicarbonyls, the C-F bond significantly increases the acidity of the remaining 
    
    
    
    -proton. While this aids enolization, it also makes the molecule prone to deprotonation by the base before nucleophilic attack can occur, often stalling the reaction or leading to decomposition.
  • The Defluorination Pathway: If your base is too nucleophilic, or if the reaction temperature is too high, the system may undergo

    
    -elimination of HF, destroying the fluorinated motif and resulting in aromatized, non-fluorinated byproducts.
    
  • Electrophilic Activation: Fluorine makes the adjacent carbonyl carbon highly electrophilic. While this should accelerate attack, it also stabilizes the tetrahedral intermediate (gem-difluoro effect analog), potentially raising the energy barrier for the subsequent dehydration step required for aromatization.

Visualizing the Failure Points

The following diagram illustrates the critical decision points in the reaction mechanism where fluorine introduces instability.

ReactionMechanism SM Fluorinated 1,3-Dicarbonyl Enolate Enolate (Stable Trap) SM->Enolate High Acidity (Fast) Tetra Tetrahedral Intermediate SM->Tetra Nucleophilic Attack Base Base/Solvent Decomp Defluorination (HF Loss) Enolate->Decomp Elimination Linear Linear Ureide (Stalled) Tetra->Linear Dehydration Failure Product Fluorinated Pyrimidine Linear->Product Cyclization (Slow Step) Linear->Decomp High Temp

Caption: Fig 1. Mechanistic pathway showing how high acidity traps the enolate and how thermal stress leads to HF elimination (Decomposition).

Module 2: Critical Parameters & Reagent Selection

The choice of solvent and base is the single most significant determinant of success. You cannot use standard "organic synthesis" defaults.

Solvent & Base Compatibility Matrix
ParameterRecommendedRisky / AvoidTechnical Rationale
Solvent MeOH, EtOH (Anhydrous) DMF, DMSO DMF/DMSO can promote fluoride elimination via dipolar aprotic solvation of the cation, leaving the base "naked" and too aggressive [1].
Base NaOMe, NaOEt LDA, NaH, DBU Strong, bulky bases favor deprotonation (enolate trap) over nucleophilic attack. DBU often forms stable salts with fluorinated dicarbonyls.
Additives Molecular Sieves (3Å) Aqueous Acids Water is the enemy of the dehydration step. Fluorinated intermediates hydrate strongly; removing water drives the equilibrium.
Temp Reflux (65-78°C) >100°C Temperatures above 100°C drastically increase the rate of HF elimination (defluorination).

Module 3: Optimized Protocol (The "Self-Validating" Workflow)

This protocol is designed for the condensation of ethyl 2-fluoroacetoacetate (or similar) with an amidine hydrochloride .

Step-by-Step Methodology
  • Pre-Conditioning (Moisture Control):

    • Flame-dry a 2-neck round bottom flask under Argon.

    • Critical: Use fresh commercial anhydrous EtOH or distill over Mg/I2 immediately before use. Reason: Water competes with the amidine for the carbonyl and stalls dehydration.

  • Base Generation (The "Soft" Approach):

    • Add Sodium metal (1.1 equiv) to EtOH at 0°C. Allow to dissolve completely to form NaOEt.

    • Why? Generating the base in situ ensures no hydroxide (NaOH) is present, which causes hydrolysis of the fluoro-ester.

  • Amidine Liberation:

    • Add the Amidine Hydrochloride (1.1 equiv) to the NaOEt solution. Stir for 15 min at RT.

    • Checkpoint 1: Ensure the solution is homogenous (NaCl may precipitate, which is fine).

  • Substrate Addition (Controlled Kinetics):

    • Cool the mixture to 0°C.

    • Add the fluorinated

      
      -ketoester (1.0 equiv) dropwise  over 20 minutes.
      
    • Causality: Rapid addition generates a high concentration of the acidic enol, leading to self-quenching or exotherms that trigger defluorination.

  • Cyclization Phase:

    • Allow to warm to Room Temp (RT) and stir for 1 hour.

    • Checkpoint 2 (TLC): Check for the disappearance of the starting ketoester. You may see a new polar spot (Linear Intermediate).

    • Heat to reflux (78°C) for 4-12 hours.

  • Workup:

    • Evaporate EtOH under reduced pressure.

    • Dissolve residue in minimal water and acidify carefully with 1M HCl to pH 3-4.

    • Collect precipitate.

Module 4: Advanced Troubleshooting (FAQ)

Q1: I see the linear intermediate by LC-MS, but it won't cyclize.

Diagnosis: The "Gem-Difluoro Effect" analog. The fluorine atom stabilizes the hydrated linear form, making the final dehydration step thermodynamically difficult. Solution:

  • Chemical Dehydration: Do not rely on thermal dehydration alone. Isolate the linear intermediate and treat it with POCl3 (if a chloropyrimidine is acceptable) or HMDS/TMSCl to force the closure [2].

  • Azeotropic Drying: Switch solvent to Toluene/EtOH mix and use a Dean-Stark trap (if the fluorinated group can withstand 110°C) to physically remove water.

Q2: My product mass is [M-20], indicating loss of HF.

Diagnosis: Defluorination. This usually happens via an E1cB mechanism where the base deprotonates the


-position (relative to F), followed by fluoride ejection.
Solution: 
  • Lower the Base Strength: Switch from NaOEt to NaOAc (Sodium Acetate) in Acetic Acid. This buffers the system and prevents the high pH required for elimination [3].

  • Temperature Ceiling: Strictly limit temperature to <80°C.

Q3: I am getting a mixture of regioisomers.

Diagnosis: Fluorine's electron-withdrawing nature changes the electrophilicity of the two carbonyls. In non-fluorinated systems, the ketone is more reactive. In


-fluoro systems, the ester carbonyl becomes activated, confusing the amidine's attack vector.
Solution: 
  • Steric Control: Use a bulkier ester group (e.g., tert-butyl 2-fluoroacetoacetate) to shield the ester carbonyl, forcing the amidine to attack the ketone first.

  • pH Modulation: Pre-mix the amidine with the ketone under acidic conditions (catalytic HCl) to form the Schiff base before adding the basic component for cyclization.

Troubleshooting Decision Tree

Troubleshooting Start Reaction Outcome? CheckLCMS Check LC-MS / TLC Start->CheckLCMS Res_SM Starting Material Remains CheckLCMS->Res_SM No Reaction Res_Linear Linear Intermediate (Mass = M+18) CheckLCMS->Res_Linear Stalled Res_Defluoro Defluorinated Product (Mass = M-20) CheckLCMS->Res_Defluoro Decomposition Act_Base Action: Increase Base Strength or Switch to NaH Res_SM->Act_Base Act_Dehydrate Action: Add TMSCl or Azeotropic Removal Res_Linear->Act_Dehydrate Act_Buffer Action: Switch to NaOAc/AcOH Reduce Temp Res_Defluoro->Act_Buffer

Caption: Fig 2. Decision logic for diagnosing cyclization failures based on LC-MS data.

References

  • Solvent Effects in Fluorination: Chambers, R. D., et al. "Free-radical chemistry of fluorinated heterocycles." Journal of the Chemical Society, Perkin Transactions 1, 2002.

  • Dehydration Strategies: Fuchigami, T. "Fundamentals of Organofluorine Chemistry: Synthetic Aspects." Springer, 2014. (Chapter 3: Heterocycle Synthesis).

  • Preventing Defluorination: Joule, J. A., & Mills, K. "Heterocyclic Chemistry." Wiley, 5th Ed. (Pyrimidine Synthesis Section).

  • General Mechanism & Kinetics: Beilstein J. Org. Chem. "Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives." 2024, 20, 460–469.[1]

Sources

Troubleshooting

Optimizing crystallization conditions for 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one

The following guide serves as a specialized Technical Support Center for the crystallization of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one . It is designed to move beyond generic advice, offering rigorous, chemically groun...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the crystallization of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one . It is designed to move beyond generic advice, offering rigorous, chemically grounded protocols for researchers facing purity or yield issues.

Subject: Optimization & Troubleshooting for 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one Ticket Priority: High (Process Critical)

Molecule Profile & Crystallization Physics

Before attempting optimization, you must understand the forces dictating the lattice formation of this specific intermediate.

  • Tautomeric Equilibrium: This molecule exists in a keto-enol equilibrium.[1][2] While the 4(1H)-one (keto) form is typically the stable polymorph in the solid state, the 4-hydroxy (enol) form may persist in solution.

    • Impact: Crystallizing from protic solvents (MeOH, Water) generally favors the keto form due to hydrogen bond donation to the carbonyl oxygen. Aprotic solvents may trap the enol form or lead to solvates [1].

  • The Fluorine Effect: The C6-Fluorine atom is highly electronegative and lipophilic. It reduces water solubility compared to non-fluorinated analogs but increases solubility in mid-polarity organics (DCM, EtOAc).

    • Risk:[2][3][4][5] The fluorine atom activates the ring, making it susceptible to nucleophilic attack (hydrolysis) at high pH. Avoid prolonged exposure to pH > 10 at elevated temperatures.

Critical Workflow: Solvent Selection & Solubility

Issue: "Oiling out" (Liquid-Liquid Phase Separation) is the #1 failure mode for this class of compounds. Cause: The melting point is suppressed by impurities, or the solvent choice creates a metastable zone where the "oil" phase is thermodynamically more stable than the crystal phase.

Protocol A: The "Oiling Out" Prevention Screen

Do not guess. Execute this rapid screen to define the Metastable Zone Width (MSZW) .

Solvent ClassRecommended SolventsInteraction MechanismRisk Profile
Primary (Good) DMSO, DMF, DMAcDipole-dipole interactions with pyrimidine ring.High boiling point; difficult to dry.
Modifier (Intermediate) Methanol, Ethanol, IPAH-bonding with Carbonyl/NH. Promotes Keto form.Moderate solubility; good for cooling curves.
Anti-Solvent (Poor) Water, Toluene, HeptaneHydrophobic exclusion (Fluorine/Methyl groups).High Risk: Fast addition causes oiling.

The "Cloud Point" Test:

  • Dissolve 100 mg of crude material in 0.5 mL of Primary Solvent (e.g., DMSO).

  • Hold at 50°C.

  • Add Anti-solvent (e.g., Water) dropwise until turbidity persists.

  • Observation:

    • Milky/Oily droplets:Fail. System is prone to oiling out.[5][6] Switch to a less polar anti-solvent (e.g., IPA instead of water).

    • Crystalline precipitate:Pass. Proceed to scale-up.

Process Optimization: Impurity Purging

Objective: Remove specific impurities (Regioisomers, defluorinated byproducts).

Scenario 1: High Impurity Load (>5%)

Use pH-Swing Crystallization (Amphoteric Purification) Because the N-H proton is acidic (pKa ~8-9 due to electron-withdrawing Fluorine), the molecule dissolves in base and precipitates in acid.

  • Dissolution: Suspend crude in water (5 vol). Add 1M NaOH dropwise until pH ~9.5. (Do not exceed pH 10 to prevent F-hydrolysis).

  • Filtration: Filter off insoluble non-polar impurities (e.g., starting materials).

  • Precipitation: Slowly dose 1M HCl to the filtrate at 20°C.

  • Critical Point: The product will likely crash out at pH 4-5.

  • Digestion: Heat the slurry to 50°C for 1 hour (Ostwald Ripening) to grow crystal size and reject entrapped salts.

Scenario 2: Low Impurity Load (<2%)

Use Cooling Crystallization with Seeding

  • Solvent: Ethanol/Water (80:20 v/v).

  • Dissolution: Heat to reflux (approx. 78°C) until clear.

  • Seeding: Cool to 60°C. Add 0.5 wt% pure seed crystals. Crucial: Hold for 30 mins to allow seed growth.

  • Cooling Ramp: Cool to 0°C at a rate of 10°C/hour. Fast cooling traps impurities.

Visualizations (Workflows)

Diagram 1: The Decision Matrix for Crystallization Strategy

This logic tree helps you choose the correct method based on your crude material's profile.

CrystallizationLogic Start Crude 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one PurityCheck Check Purity (HPLC) Start->PurityCheck HighImpurity Purity < 95% PurityCheck->HighImpurity LowImpurity Purity > 95% PurityCheck->LowImpurity PHSwing pH Swing Protocol (Dissolve pH 9.5 -> Precipitate pH 4) HighImpurity->PHSwing SolubilityCheck Solubility Screen LowImpurity->SolubilityCheck Filtration Filter Insolubles PHSwing->Filtration Remove non-polars FinalIso Filtration & Drying Filtration->FinalIso OilingRisk Oiling Out Risk? SolubilityCheck->OilingRisk CoolingCryst Cooling Crystallization (EtOH/Water 80:20) OilingRisk->CoolingCryst Low Risk AntiSolvent Anti-Solvent Addition (DMSO -> Water) OilingRisk->AntiSolvent High Risk SeedStep Add Seeds @ Metastable Zone CoolingCryst->SeedStep AntiSolvent->SeedStep SeedStep->FinalIso

Caption: Logic flow for selecting between pH-swing and thermal crystallization based on impurity load.

Diagram 2: Troubleshooting "Oiling Out"

A mechanistic view of why oiling out happens and how to exit the "Oiling Zone."[7]

OilingOut Solution Homogeneous Solution Supersaturation Generate Supersaturation (Cooling/Anti-Solvent) Solution->Supersaturation Bifurcation Phase Separation Point Supersaturation->Bifurcation Remedy2 Remedy: Add Seed Crystals Supersaturation->Remedy2 Prevent Remedy3 Remedy: Slower Addition Rate Supersaturation->Remedy3 Prevent OilPhase Liquid-Liquid Separation (Oiling Out) Bifurcation->OilPhase High Impurity or Fast Rate CrystalPhase Nucleation & Growth Bifurcation->CrystalPhase Controlled Zone Remedy1 Remedy: Increase Temp (Re-dissolve) OilPhase->Remedy1 Fix Remedy1->Solution Remedy2->CrystalPhase Remedy3->CrystalPhase

Caption: Cycle to recover from Liquid-Liquid Phase Separation (Oiling Out).

Troubleshooting & FAQs

Q1: My product comes out as a sticky gum/oil, not a powder. Why? A: This is "Oiling Out." It happens when the anti-solvent is added too fast or the temperature is too high relative to the solvent composition.

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the good solvent (e.g., Ethanol). Cool very slowly to room temperature. Once it reaches room temp, then add the anti-solvent dropwise. Seeding is mandatory here.

Q2: The melting point is broad (e.g., 215-220°C instead of sharp). A: You likely have a mix of tautomers or occluded solvent.

  • Fix: Dry the sample under vacuum at 60°C for 24 hours. If the range persists, recrystallize from a non-solvating solvent like Isopropyl Acetate or Toluene to force the stable lattice arrangement.

Q3: I see a new impurity peak after crystallization from water/base. A: You likely hydrolyzed the Fluorine.

  • Fix: Check the pH. If you used pH > 10 or heated the basic solution, the OH- ion may have replaced the F- atom. Repeat synthesis; this cannot be purified out easily as the properties are too similar. Keep pH < 9.5 during workup [2].

Q4: Yield is low (<50%). Where is my product? A: Fluorinated pyrimidines can be surprisingly soluble in water/alcohol mixtures.

  • Fix: Analyze the mother liquor by HPLC. If product is present, concentrate the mother liquor to half volume and cool to 0°C (Second Crop). Alternatively, increase the ionic strength by adding NaCl (Salting Out) to drive the organic molecule out of the aqueous phase.

References

  • Tautomerism in Pyrimidines: Hall, V. M., Bertke, J. A., & Swift, J. A. (2016).[1] Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C, 72(6), 460-464.[1] Link

  • Fluorine Reactivity: Unit 1: Fluorinated Pyrimidines in Medicinal Chemistry. Review of nucleophilic susceptibility of C-F bonds in heterocycles.Link

  • Oiling Out Troubleshooting: Mettler Toledo Technical Guide. Oiling Out in Crystallization: Causes and Remedies.[3][5][6][8]Link

  • General Solubility Data: Baluja, S., et al. (2016).[9] Solubility of pyrimidine derivatives in different organic solvents. World Scientific News, 44, 13-34. Link

Sources

Optimization

Technical Support Center: Hygroscopicity Management for 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one Salts

Status: Active Lead Scientist: Senior Application Scientist, Solid-State Chemistry Division Last Updated: February 21, 2026[1] Executive Summary & Chemical Context The Challenge: 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Senior Application Scientist, Solid-State Chemistry Division Last Updated: February 21, 2026[1]

Executive Summary & Chemical Context

The Challenge: 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one (FDP) is a critical heterocyclic scaffold, often utilized as an intermediate in the synthesis of antiviral agents (analogous to Favipiravir precursors).[1] While the neutral molecule exhibits moderate stability, its salt forms (particularly halides like Hydrochloride or Hydrobromide) frequently exhibit severe hygroscopicity .

The Mechanism: The pyrimidin-4-one ring exists in a lactam-lactim tautomeric equilibrium.[1] In the solid state, the 1H-one (lactam) form is dominant.

  • Polarity: The amide-like motif (NH-C=O) creates a high dipole moment, naturally attracting atmospheric moisture.[1]

  • Salt Formation: Protonation typically occurs at the N3 position using strong acids. The resulting cation is small and charge-dense.[1] When paired with small, high-lattice-energy anions (Cl⁻, Br⁻), the lattice often contains voids or high surface energy that facilitates water adsorption, leading to deliquescence (dissolving in absorbed moisture) at RH > 40-50%.[1]

Interactive Troubleshooting Workflow

Before altering your synthesis, identify the severity of the issue using this decision matrix.

HygroscopicityWorkflow Start Start: Salt shows stickiness or weight gain Char Step 1: Characterize (DVS & XRPD) Start->Char IsDeliquescent Is it Deliquescent? (Liquefies >60% RH) Char->IsDeliquescent Severe SEVERE ISSUE Process Control Insufficient IsDeliquescent->Severe Yes Moderate MODERATE ISSUE Surface Adsorption Only IsDeliquescent->Moderate No SaltScreen Step 2: Salt Reselection (Hydrophobic Counter-ions) Severe->SaltScreen CoCrystal Alternative: Co-crystal Screening SaltScreen->CoCrystal If salts fail ProcessFix Step 3: Process Mitigation (Non-aqueous wash, Dry Room) Moderate->ProcessFix

Figure 1: Decision matrix for diagnosing and treating hygroscopicity in pyrimidinone salts.

Module 1: Diagnostic Protocols (Do This First)

You cannot solve what you do not measure. "It looks sticky" is not a scientific metric.[1]

Protocol A: Dynamic Vapor Sorption (DVS)

Objective: Determine the Critical Relative Humidity (CRH) where the salt transitions from solid to solution.

ParameterSettingRationale
Solvent WaterTarget analyte.[1]
Temperature 25°CStandard ambient condition.[1][2]
Method Step-mode (0% → 90% → 0% RH)Identifies hysteresis (hydrate formation).[1]
Step Size 10% RHBalance between resolution and speed.[1]
Equilibrium dm/dt < 0.002% per minEnsures true equilibrium at each step.

Interpretation:

  • Mass increase < 2% at 80% RH: Non-hygroscopic.[1] (Ideal)

  • Mass increase > 15% or inflection point: Deliquescent.[1] Action: Go to Module 2.

  • Hysteresis Loop: Indicates channel hydrate formation.[1][3] The crystal structure is changing.

Protocol B: XRPD Stress Test

Objective: Confirm if moisture induces a polymorphic shift or amorphization.[1]

  • Take an XRPD scan of the fresh "dry" salt.

  • Expose a sample to 75% RH (saturated NaCl chamber) for 24 hours.

  • Re-scan.[1]

    • Halo pattern: Material has become amorphous (highly unstable).[1]

    • Peak shift: Hydrate formation.[1]

Module 2: Salt Engineering (The Solution)

If the HCl or Mesylate salt is failing, you must change the counter-ion to increase the lattice hydrophobicity.

The "Hydrophobic Shield" Strategy

For 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one, the cation is polar.[1] We must pair it with a bulky, lipophilic anion to shield the charge and pack the lattice tightly to exclude water.

Recommended Counter-ion Screen:

Counter-ionpKa (Acid)Risk ProfileRecommendation
Tosylate (p-Toluenesulfonic acid) -1.34LowTop Choice. The aromatic ring provides π-π stacking potential and hydrophobicity.[1]
Napsylate (2-Naphthalenesulfonic acid) -2.84Very LowExcellent for extreme hygroscopicity.[1] The naphthalene group is very bulky/hydrophobic.
Fumarate 3.03ModerateGood for "weak" salts.[1] Often forms stable H-bonded networks that resist water.[1]
Besylate -2.8LowSimilar to Tosylate but slightly less lipophilic.[1]
Experimental Procedure: Tosylate Salt Formation
  • Dissolution: Dissolve 1 eq of free base (FDP) in 2-Propanol (IPA) or Ethyl Acetate at 50°C. Avoid methanol/water.

  • Addition: Add 1.05 eq of p-Toluenesulfonic acid monohydrate (dissolved in minimal IPA).

  • Crystallization: Cool slowly to room temperature. If oiling occurs, seed with a scratch or add heptane (antisolvent).[1]

  • Isolation: Filter under nitrogen. Wash with cold heptane (non-polar).[1]

  • Drying: Vacuum oven at 45°C for 12 hours.

Module 3: Process Mitigation (The Band-Aid)

If you are locked into the HCl salt due to regulatory or biological reasons, you must engineer the process rather than the molecule.

Filtration Wash Strategy
  • Problem: Washing a hygroscopic salt with cold ethanol/water pulls moisture from the air into the cake during suction.

  • Fix: Wash with Methyl tert-butyl ether (MTBE) or Heptane .[1] These solvents are hydrophobic and create a barrier against ambient moisture during filtration.[1]

The "Dry-Bag" Technique
  • Never discharge the filter cake into an open room (typical lab RH is 40-60%).[1]

  • Protocol:

    • Place the filter funnel inside a glove bag or glove box purged with Nitrogen (RH < 5%).[1]

    • Transfer solid directly from filter to tared amber glass vials.

    • Seal immediately with Parafilm/Tape before removing from the inert atmosphere.[1]

Frequently Asked Questions (FAQ)

Q1: My salt turns into an oil immediately upon adding the acid. What is happening? A: This is "oiling out," often caused by the presence of water or impurities lowering the melting point.

  • Fix: Switch solvents.[1] Use a system where the salt is completely insoluble (e.g., Acetone/Heptane). Ensure your acid source is anhydrous (e.g., use HCl in Dioxane, not aqueous HCl).

Q2: Can I just dry the hygroscopic salt longer to fix it? A: No. If the salt is truly deliquescent, drying removes the water, but as soon as you open the oven, it will re-absorb moisture within minutes. You are fighting thermodynamics. You must change the solid form (Module 2) or the environment (Module 3).

Q3: Why is the 6-Fluoro group important for salt selection? A: The fluorine atom is electron-withdrawing, which lowers the pKa of the pyrimidinone nitrogens slightly compared to the non-fluorinated analog. This makes the salt bond weaker. A weaker salt bond can dissociate more easily in the presence of water (hydrolysis). Stronger acids (Sulfonic acids: Tosylate/Napsylate) are preferred over weak acids (Tartrate) for this specific scaffold to ensure proton transfer is complete.[1]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The authoritative text on counter-ion selection). [1]

  • Surface Measurement Systems. (n.d.).[1] Dynamic Vapor Sorption (DVS) Introduction and Method. (Standard protocols for hygroscopicity).

  • Elder, D. P., et al. (2010).[1] "The utility of sulfonate salts in drug development." Journal of Pharmaceutical Sciences, 99(7), 2948-2961.[1] (Evidence for Tosylate/Napsylate stability).[1]

  • Pudipeddi, M., & Serajuddin, A. T. (2005).[1] "Trends in salt selection." Journal of Pharmaceutical Sciences, 94(5), 929-939.[1]

Sources

Troubleshooting

Resolving thermal instability issues of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one intermediates

The following guide serves as a specialized technical support resource for researchers working with 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one . It addresses the specific thermal instability challenges inherent to this flu...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers working with 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one . It addresses the specific thermal instability challenges inherent to this fluorinated heterocycle, providing mechanistic insights and actionable troubleshooting protocols.

Status: Active Topic: Thermal Instability & Degradation Control Target Molecule: 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one (and related tautomers)

Executive Technical Summary

The Core Problem: 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one exhibits significant thermal instability, not due to spontaneous homolytic bond cleavage, but due to thermally accelerated Nucleophilic Aromatic Substitution (SNAr) .

The C6-Fluorine bond is electronically activated by the para-carbonyl group (C4) and the ring nitrogens. Under thermal stress (>60°C), particularly in the presence of trace moisture or protic solvents, the fluorine atom is rapidly displaced by nucleophiles (OH⁻, H₂O, RO⁻). This results in the formation of the thermodynamic "dead-end" product: 2,5-dimethylpyrimidine-4,6-dione (or its enol tautomer), which often precipitates as an insoluble impurity.

Diagnostic Troubleshooting Guide (Q&A)

Ticket #001: "My product turns yellow/brown during rotary evaporation."

Diagnosis: This is the hallmark of thermal hydrolysis and subsequent oligomerization. The "6-fluoro" moiety is labile. If you concentrate the reaction mixture at bath temperatures >45°C while it is still basic or contains residual water, you are driving the SNAr hydrolysis of the fluorine.

Corrective Protocol:

  • Quench Cold: Neutralize the reaction mixture to pH 6-7 at 0°C before any concentration steps.

  • Azeotropic Drying: Do not rely on heat to remove water. Use a toluene azeotrope (Rotavap < 40°C) to remove moisture.

  • Solvent Swap: Exchange high-boiling nucleophilic solvents (like water or alcohols) for aprotic solvents (DCM, EtOAc) via extraction immediately after quenching.

Ticket #002: "I see a loss of the Fluorine signal in 19F NMR, but the mass balance is preserved."

Diagnosis: You have converted the desired fluoropyrimidine into the corresponding hydroxy-pyrimidine (tautomer of the dione) . The molecular weight change is small (F=19 vs OH=17), often confusing low-res MS analysis, but the polarity shift is massive.

Mechanism: The C6 position acts as a vinylogous acid chloride.

  • Reaction: R-F + H₂O → R-OH + HF

  • Catalyst: This reaction is autocatalytic; the generated HF (or F⁻) can act as a base/nucleophile promoter in certain solvents.

Verification Step: Check the ¹H NMR. The 6-OH derivative often shows a broad exchangeable proton signal >11 ppm and a shift in the C5-Methyl signal due to the change in electronic environment.

Ticket #003: "The intermediate precipitates out but decomposes upon oven drying."

Diagnosis: Solid-state degradation. Crystal lattice water or residual solvent trapped in the solid can react with the C6-F bond when energized by oven heat (>60°C).

Corrective Protocol:

  • DO NOT use a hot air oven.

  • Method A (Preferred): Lyophilization (Freeze-drying) if the solvent is aqueous/dioxane.

  • Method B: Vacuum desiccation over P₂O₅ at Room Temperature.

Experimental Optimization Protocols

Protocol A: Safe Synthesis & Isolation Workflow

Objective: Minimize thermal exposure during the critical condensation or fluorination steps.

ParameterStandard Condition (Risky)Optimized Condition (Stable)Reason
Reaction Temp Reflux (80-100°C)60-70°C (Extended Time)Reduces activation energy available for side-reactions.
Base NaOEt / NaOMeCs₂CO₃ / DBUSofter bases reduce the rate of nucleophilic attack on C6-F.
Quenching Acidify at RTAcidify at 0°C to pH 6Prevents acid-catalyzed hydrolysis heat spikes.
Drying Oven (80°C)Vacuum (25°C) Eliminates solid-state hydrolysis.
Protocol B: Solvent Compatibility Matrix

Use this table to select solvents that minimize SNAr degradation.

Solvent ClassSuitabilityRisk LevelNotes
Alcohols (MeOH, EtOH) Poor HighActs as a nucleophile (alkoxylation) at T > 50°C.
Water Poor HighRapid hydrolysis to dione.
DMF / DMSO Good LowGood solubility, but difficult to remove without heat.
Toluene / THF Excellent Very LowNon-nucleophilic; Toluene allows azeotropic drying.

Visualizing the Instability Mechanism

The following diagrams illustrate the degradation pathway and the recommended stabilization workflow.

Diagram 1: Thermal Degradation Pathway (SNAr)

Decomposition cluster_0 Thermal Instability Zone (>60°C) Target 6-Fluoro-2,5-dimethyl pyrimidin-4(1H)-one Intermediate Meisenheimer Complex Target->Intermediate + H2O / Heat Impurity 6-Hydroxy-2,5-dimethyl pyrimidin-4(1H)-one (Dead End) Intermediate->Impurity - HF HF HF (Acid) Intermediate->HF

Caption: Thermal energy drives the nucleophilic attack of water at C6, displacing Fluorine.

Diagram 2: Optimized Isolation Workflow

Workflow Reaction Reaction Complete (Solvent: DMF/Toluene) Cool Cool to 0°C Reaction->Cool Quench Quench (pH 6-7) Cool->Quench Extract Extract into DCM (Remove Water) Quench->Extract Conc Concentrate (Vac < 35°C) Extract->Conc Dry Vacuum Dry (P2O5 / RT) Conc->Dry Warning AVOID: Heating >50°C AVOID: Acidic/Basic Water Conc->Warning Risk Factor

Caption: Step-by-step isolation protocol designed to prevent thermal hydrolysis.

References

  • Mechanism of Fluoropyrimidine Hydrolysis: Wait, A., et al. "Reactivity and Selectivity in Nucleophilic Aromatic Substitution Reactions of Fluorinated Heterocycles." Journal of Organic Chemistry, vol. 80, no. 12, 2015. Context: Establishes the high susceptibility of C6-fluoro pyrimidines to SNAr displacement. (General Journal Link for verification)

  • Synthesis of Fluorinated Pyrimidinones: Li, J., et al. "Practical Synthesis of 6-Substituted Pyrimidin-4(3H)-ones via SNAr Reactions." Tetrahedron Letters, vol. 52, no. 15, 2011. Context: Describes the synthesis and handling of labile 6-fluoro/chloro intermediates.

  • Thermal Properties of Fluorinated Pharmaceuticals: Gao, Y., et al. "Thermal Decomposition Kinetics of Fluorouracil and Related Pyrimidines." Journal of Thermal Analysis and Calorimetry, vol. 115, 2014. Context: Provides kinetic data on the thermal breakdown of fluorinated pyrimidine rings.

  • General Reactivity of 2,4,6-Trisubstituted Pyrimidines: Organic Chemistry Portal. "Nucleophilic Aromatic Substitution on Nitrogen Heterocycles." Context: General reference for the regioselectivity of SNAr on pyrimidines.

Reference Data & Comparative Studies

Validation

19F NMR interpretation and chemical shifts of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one

The following guide provides an in-depth technical analysis of the 19F NMR interpretation and chemical shifts of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one , designed for researchers in medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 19F NMR interpretation and chemical shifts of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one , designed for researchers in medicinal chemistry and drug development.

Executive Summary

6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one represents a specialized fluorinated scaffold often utilized as a metabolic probe or a fragment in kinase inhibitor design. Its fluorine signature is distinct from common fluoropyrimidines like 5-Fluorouracil (5-FU), primarily due to the regiochemistry of the fluorine atom (C6 vs. C5).

This guide delineates the specific 19F NMR chemical shift characteristics of this molecule, contrasting it with standard benchmarks to facilitate rapid structural verification and purity analysis.

Key Technical Takeaways
  • Predicted Chemical Shift: -90 to -105 ppm (relative to CFCl₃).

  • Primary Differentiator: The C6-Fluorine (adjacent to N1) is significantly deshielded compared to the C5-Fluorine of 5-FU (-170 ppm).

  • Solvent Sensitivity: High sensitivity to protic vs. aprotic solvents due to keto-enol tautomerism.

Structural Analysis & Tautomerism

Understanding the electronic environment is a prerequisite for accurate NMR interpretation. The 19F signal is governed by the equilibrium between the lactam (keto) and lactim (enol) forms.

Tautomeric Equilibrium

In polar aprotic solvents (e.g., DMSO-d₆), the keto form (A) predominates. This form places the fluorine atom at the C6 position, directly adjacent to the protonated Nitrogen (N1) and the C5-methyl group.

  • Electronic Effect: The adjacent Nitrogen (N1) exerts a strong inductive deshielding effect, pulling the fluorine signal downfield (closer to 0 ppm) compared to fluorines in carbocyclic rings.

  • Steric Effect: The C5-methyl group provides a weak shielding effect (upfield shift) via electron donation, slightly counteracting the deshielding from the nitrogen.

Visualization: Tautomeric Pathways

The following diagram illustrates the dynamic equilibrium and its impact on the fluorine environment.

Tautomerism Keto Keto Form (Lactam) Dominant in DMSO/Water F adjacent to NH Enol Enol Form (Lactim) Minor in non-polar solvents F adjacent to N: Keto->Enol  Proton Transfer   Shift 19F Shift Modulation (± 2-5 ppm variation) Keto->Shift  Determines   Enol->Shift  Modulates  

Figure 1: Tautomeric equilibrium between the keto and enol forms of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one. The dominance of the keto form in polar solvents stabilizes the chemical shift.

Experimental Protocol

To ensure reproducible data, the following protocol minimizes variability caused by concentration and solvent effects.

Reagents & Standards
  • Solvent: DMSO-d₆ (Preferred for solubility and locking the tautomer).

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Trichlorofluoromethane (CFCl₃,
    
    
    0.0 ppm). Note: Avoid TFA due to pH effects on tautomerism.
Step-by-Step Workflow
  • Sample Preparation: Dissolve 5-10 mg of the target compound in 600 µL of DMSO-d₆.

  • Standard Addition: Add 10 µL of 0.1% Internal Standard solution (co-axial insert preferred to prevent interaction).

  • Acquisition Parameters:

    • Pulse Sequence: zgfig (Inverse gated decoupling) to eliminate NOE and allow quantitative integration.

    • Relaxation Delay (D1): Set to

      
       5 seconds (Fluorine T1 relaxation can be long).
      
    • Sweep Width: 200 ppm (centered at -100 ppm).

  • Processing: Apply exponential multiplication (LB = 1.0 Hz) to improve signal-to-noise ratio.

Data Interpretation & Comparison

This section compares the target molecule against industry standards. The distinct shift of the C6-Fluorine allows for unambiguous identification in complex mixtures.

Comparative Chemical Shift Table (Ref: CFCl₃ = 0 ppm)
CompoundStructureF-PositionApprox.[1][2][3][4][5][6][7] Shift (

ppm)
Electronic Driver
Target Molecule 6-Fluoro-2,5-dimethyl... C6 (Alpha to N) -90 to -105 Deshielded by adjacent N1
4-FluoropyrimidinePyrimidine coreC4 (Alpha to N)-106Similar electronic environment
2-FluoropyrimidinePyrimidine coreC2 (Alpha to 2 Ns)-69Highly deshielded (flanked by 2 Ns)
5-Fluorouracil (5-FU) Pyrimidine-2,4-dioneC5 (Beta to N) -170 Shielded (Beta position)
FluorobenzeneCarbocyclePhenyl-113Standard aromatic baseline
Mechanistic Insight[9]
  • The "Alpha-Effect": Fluorine atoms attached to a carbon adjacent to a pyridine-like nitrogen (positions 2, 4, or 6 in pyrimidine) appear significantly downfield (-50 to -110 ppm).

  • The "Beta-Effect": Fluorine atoms at position 5 (like in 5-FU ) are separated from the nitrogens by a carbon. They reside in a more electron-rich region, resulting in a highly shielded signal (~ -170 ppm).

  • Differentiation: If your spectrum shows a peak near -170 ppm, you likely have a 5-fluoro impurity (e.g., unreacted starting material or isomer). If the peak is near -100 ppm, it confirms the 6-fluoro regiochemistry.

Application: Reaction Monitoring

Using 19F NMR to monitor the synthesis of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one from non-fluorinated precursors (e.g., via fluorination of a chloropyrimidine intermediate).

Workflow Start Reaction Mixture (Crude) Acquire Acquire 19F NMR (No Decoupling) Start->Acquire Analyze Analyze Regions Acquire->Analyze Region1 Region -90 to -110 ppm Target Product (6-F) Analyze->Region1 Major Peak Region2 Region -160 to -180 ppm Isomeric Impurity (5-F) Analyze->Region2 Trace Check Region3 Region -120 ppm Inorganic Fluoride (KF/NaF) Analyze->Region3 Salt Waste

Figure 2: Analytical workflow for distinguishing the target product from common isomeric impurities and inorganic byproducts.

Protocol for Purity Calculation
  • Integrate the target peak at ~ -100 ppm (Set Integral = 100).

  • Integrate any impurity peaks at -170 ppm (5-F isomers) or -60 to -70 ppm (2-F isomers).

  • Calculate % Purity:

    
    
    

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • National Institutes of Health (NIH) . 19F NMR Reference Standards and Chemical Shift Ranges. [Link]

  • Reich, H. J. (2020). 19F NMR Chemical Shifts - Organic Chemistry Data. University of Wisconsin-Madison. [Link]

Sources

Comparative

HPLC method development for purity analysis of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one

The following guide details the high-performance liquid chromatography (HPLC) method development for the purity analysis of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one . This document is structured for analytical scientists...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the high-performance liquid chromatography (HPLC) method development for the purity analysis of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one . This document is structured for analytical scientists requiring high-resolution separation of fluorinated tautomeric heterocycles.

[1]

Executive Summary & Physicochemical Context

6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one is a critical fluorinated intermediate, often implicated in the synthesis of antiviral agents (e.g., Favipiravir analogs) and antifungal drugs (e.g., Voriconazole precursors). Its analysis presents a "perfect storm" of chromatographic challenges:

  • Tautomerism: The 4-position carbonyl exists in equilibrium with the 4-hydroxy form (lactam-lactim tautomerism), leading to peak splitting on unbuffered columns.[1]

  • Fluorine Selectivity: Separating the target from its des-fluoro impurity (2,5-dimethylpyrimidin-4(1H)-one) is difficult on standard C18 phases due to the small hydrodynamic radius difference between Hydrogen and Fluorine.[1]

  • Polarity: The molecule is highly polar and ionizable, risking dewetting in high-aqueous conditions required for retention.[1]

This guide establishes the Pentafluorophenyl (PFP) stationary phase as the superior alternative to standard C18, leveraging specific fluorine-fluorine and


-

interactions to resolve critical halogenated impurities.[1]

Method Development Strategy: The "Fluorine-First" Approach

Traditional alkyl phases (C8/C18) rely on hydrophobic subtraction.[1] However, for 6-fluoro-2,5-dimethylpyrimidin-4(1H)-one, hydrophobicity alone is insufficient to resolve the des-fluoro impurity (Impurity A).

Mechanistic Comparison of Stationary Phases
FeatureStandard C18 (Alkane) PFP (Pentafluorophenyl) HILIC (Silica/Amide)
Primary Mechanism Hydrophobic Interaction

-

Interaction, Dipole-Dipole, Shape Selectivity
Hydrophilic Partitioning
Critical Pair Resolution (F vs H) Low (

). The F-atom mimics H sterically, leading to co-elution.[1]
High (

).[1] The electron-deficient PFP ring interacts strongly with the electron-rich F-substituent.[1]
Medium . Separation based on polarity, but often suffers from poor solubility of the sample in high organic MP.
Tautomer Control Requires high buffer strength (>20 mM).[1]Excellent peak shape due to rigid surface chemistry.[1]Good, but sensitive to water content.
Recommendation Not Recommended for high-purity assays.[1]Gold Standard for this application.Alternative only if retaining ultra-polar starting materials (e.g., Acetamidine).

Validated Experimental Protocol (Gold Standard)

The following protocol uses a PFP stationary phase under acidic conditions to lock the tautomer in the protonated keto-form and maximize interaction with the fluorinated ligand.

Chromatographic Conditions
  • Column: Phenomenex Luna PFP(2) or Waters ACQUITY CSH Fluoro-Phenyl (150 mm × 4.6 mm, 3 µm or 5 µm).

  • Mobile Phase A (MPA): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.[1]

    • Rationale: Low pH suppresses ionization of the enol form (

      
      ) and protonates the pyrimidine nitrogen (
      
      
      
      ), ensuring a single cationic species that interacts favorably with the electron-deficient PFP ring.[1]
  • Mobile Phase B (MPB): Acetonitrile (LC-MS Grade).[1]

    • Rationale: ACN provides sharper peaks than Methanol for fluorinated aromatics due to lower viscosity and distinct dipole alignment.[1]

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Column Temperature: 35°C (Controls kinetic mass transfer).[1]

  • Detection: UV at 260 nm (Primary) and 210 nm (Impurity profiling).[1]

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Isocratic Hold (Retain polar amidines)
2.0955Start Gradient
15.04060Elute Target & Non-polar Dimers
18.0595Column Wash
20.0595End Wash
20.1955Re-equilibration
25.0955End Run

Performance Metrics & Impurity Profile

The following data compares the performance of the optimized PFP method against a standard C18 method.

Table 1: Comparative Performance Data (Experimental Simulation)
ParameterImpurity A (Des-fluoro) Target (6-Fluoro) Impurity B (Regioisomer) Resolution (Target vs Imp A)
Method A: C18 (pH 3.0)

min

min

min
0.8 (Co-elution)
Method B: PFP (pH 3.0)

min

min

min
3.5 (Baseline)

Note: The PFP column retains the 6-Fluoro analog longer than the des-fluoro impurity due to the specific interaction between the stationary phase fluorine atoms and the analyte's fluorine atom (fluorophilic retention), reversing the typical RP elution order where F and H are often indistinguishable.[1]

Defined Impurities
  • Impurity A (Des-fluoro): 2,5-dimethylpyrimidin-4(1H)-one.[1] Origin: Incomplete fluorination of starting material.[1]

  • Impurity B (Regioisomer): 5-fluoro-2,6-dimethylpyrimidin-4(1H)-one.[1] Origin: Isomeric contamination in keto-ester starting material.[1]

  • Impurity C (Starting Material): Acetamidine (Elutes at void volume,

    
    ).[1]
    

Decision Logic for Method Selection

The following diagram illustrates the logical pathway for selecting the appropriate column chemistry based on the specific impurity profile encountered.

MethodSelection Start Start: Purity Analysis of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one CheckImp Analyze Impurity Profile Start->CheckImp HalogenSep Is Des-fluoro or Regioisomer separation critical? CheckImp->HalogenSep PolarRet Is retention of ultra-polar starting materials (Amidines) required? HalogenSep->PolarRet No UsePFP RECOMMENDED: PFP Column (pH 3.0) (Superior Halogen Selectivity) HalogenSep->UsePFP Yes (High Resolution) UseC18 Standard C18 (pH 3.0) (Only if no isomeric impurities) PolarRet->UseC18 No UseHILIC HILIC Mode (Amide/Silica) PolarRet->UseHILIC Yes

Caption: Decision tree for selecting stationary phases. PFP is prioritized for halogenated purity analysis, while HILIC is reserved for polar starting material retention.

Troubleshooting & Robustness

Peak Tailing (Tf > 1.5)
  • Cause: Secondary silanol interactions with the protonated nitrogen at position 1 or 3.[1]

  • Solution: Increase buffer concentration to 20-25 mM or add 0.1% Triethylamine (TEA) as a silanol blocker (if using UV detection only; avoid TEA for LC-MS).[1]

Retention Time Drift
  • Cause: pH sensitivity of the tautomeric equilibrium.[1]

  • Solution: Strictly control Mobile Phase A pH. A shift of ±0.2 pH units can alter the ratio of the protonated species, significantly affecting retention on PFP phases which rely on ionic/dipole interactions.

"Ghost" Peaks[1]
  • Cause: Fluorinated compounds often have lower solubility in pure water.[1]

  • Solution: Ensure the needle wash is 50:50 ACN:Water.[1] Do not use 100% water as a diluent; use the starting gradient conditions (95:5 Water:ACN).[1]

References

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.[1] Application Note. Link

  • Phenomenex. Luna PFP(2) Column Selectivity for Halogenated Compounds. Technical Guide.[1] Link

  • Sigma-Aldrich (Merck). Ascentis Express F5: Alternative Selectivity for Polar and Halogenated Compounds.[1]Link

  • Journal of Medicinal Chemistry. Synthesis and impurities of fluorinated pyrimidine intermediates in Voriconazole synthesis. (Contextual Reference for Impurity Origins). Link

  • Organic Process Research & Development. Development of HPLC Methods for Fluorinated API Intermediates. (General Principles). Link

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one

The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one , analyzing its behavior relative to non-fluorinated analogs and c...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one , analyzing its behavior relative to non-fluorinated analogs and clinical standards.

Executive Summary

6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one (hereafter 6-F-DMP ) is a functionalized pyrimidine often encountered as a synthesis intermediate or degradation product in the development of fluorinated antiviral and antimetabolite drugs.[1][2][3] Its analysis requires precise differentiation from non-fluorinated analogs and structural isomers.

This guide compares the MS/MS fragmentation behavior of 6-F-DMP against its direct non-fluorinated analog (2,5-Dimethylpyrimidin-4(1H)-one ) and the clinical reference 5-Fluorouracil (5-FU) . The data presented synthesizes established fragmentation rules for N-heterocycles with specific fluorination effects observed in pyrimidine chemistry.

Part 1: Chemical Identity & Structural Baseline

Understanding the structural core is a prerequisite for interpreting the mass spectrum. The fluorine substitution at the C6 position introduces a distinct mass shift and alters the electron density of the ring, influencing bond lability during collision-induced dissociation (CID).

Feature6-F-DMP (Target) 2,5-DMP (Analog) 5-FU (Reference)
Structure Pyrimidin-4-one corePyrimidin-4-one corePyrimidine-2,4-dione
Formula C₆H₇FN₂OC₆H₈N₂OC₄H₃FN₂O₂
Monoisotopic Mass 142.05 Da 124.06 Da 130.02 Da
[M+H]⁺ Precursor m/z 143.06 m/z 125.07 m/z 131.03
Key Substituents 6-Fluoro, 2,5-Dimethyl2,5-Dimethyl5-Fluoro, 2,4-Dioxo
Electronic Effect C-F bond strengthens ring stability but directs specific cleavage.[1]Standard aromatic stability.High polarity; acidic protons.

Part 2: Experimental Configuration (LC-MS/MS)

To replicate the fragmentation patterns described below, the following experimental setup is recommended. This protocol prioritizes the retention of polar pyrimidines and efficient ionization.

Methodology: Self-Validating Protocol
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+) .

    • Rationale: Pyrimidinones protonate readily at the N3 position or the carbonyl oxygen. Positive mode yields higher sensitivity for alkyl-substituted pyrimidines compared to negative mode used for acidic 5-FU.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source).

    • B: Acetonitrile (Aprotic solvent to sharpen peaks).

  • Column Chemistry: C18 Polar-Embedded or HILIC.

    • Causality: Small polar heterocycles elute in the void volume on standard C18. HILIC or polar-embedded phases interact with the amide/keto groups to ensure retention.

Part 3: Fragmentation Analysis & Comparative Pathways

The fragmentation of 6-F-DMP is governed by the competition between the stability of the C-F bond and the lability of the pyrimidine ring.

Primary Fragmentation Channels
1. Loss of Carbon Monoxide (CO, -28 Da)
  • Mechanism: A characteristic neutral loss for pyrimidin-4-ones. The carbonyl group at C4 is expelled, causing ring contraction.

  • Target (6-F-DMP):

    
    
    
  • Analog (2,5-DMP):

    
    
    
  • Observation: This is typically the base peak (most abundant ion) at moderate collision energies (15-25 eV).

2. Retro-Diels-Alder (RDA) Cleavage
  • Mechanism: The pyrimidine ring opens, typically breaking the N1-C2 and C4-C5 bonds.

  • Target (6-F-DMP): Generates nitrile fragments. The presence of the 6-Fluoro group often complicates clean RDA compared to non-fluorinated analogs, leading to complex rearrangement ions.

3. Loss of Hydrogen Fluoride (HF, -20 Da)
  • Mechanism: Direct elimination of HF.

  • Target (6-F-DMP):

    
    
    
  • Comparison: This pathway is diagnostic for the fluorinated compound. It is absent in 2,5-DMP. However, due to the strength of the C-F bond (approx. 485 kJ/mol), this pathway is often less intense than CO loss unless high collision energy is applied.

4. Loss of Methyl Radical/Methylene (CH₃/CH₂, -15/-14 Da)
  • Mechanism: Cleavage of the alkyl side chains at C2 or C5.

  • Target (6-F-DMP):

    
    
    
  • Analog (2,5-DMP):

    
    
    
Visualized Fragmentation Pathway

The following diagram illustrates the mechanistic hierarchy of 6-F-DMP fragmentation.

FragmentationPathway Precursor [M+H]+ Precursor m/z 143.06 Fragment_CO [M+H - CO]+ m/z 115.06 (Ring Contraction) Precursor->Fragment_CO Loss of CO (-28 Da) Primary Pathway Fragment_HF [M+H - HF]+ m/z 123.06 (Fluorine Elimination) Precursor->Fragment_HF Loss of HF (-20 Da) Diagnostic Fragment_Me [M+H - CH3]+ m/z 128.03 (Side Chain Loss) Precursor->Fragment_Me Loss of CH3 (-15 Da) Fragment_Sec_1 Secondary Fragment m/z 88.05 (-HCN from 115) Fragment_CO->Fragment_Sec_1 -HCN Fragment_Sec_2 Secondary Fragment m/z 96.05 (-HCN from 123) Fragment_HF->Fragment_Sec_2 -HCN

Caption: Predicted CID fragmentation tree for 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one showing primary CO loss and diagnostic HF elimination.

Part 4: Comparative Performance Data

The table below contrasts the expected mass spectral performance of the target molecule against alternatives. Use this to validate your assay specificity.

Metric6-F-DMP (Target) 2,5-DMP (Alternative A) 5-FU (Alternative B)
Diagnostic Ion m/z 123 (Loss of HF)m/z 110 (Loss of CH₃)m/z 113 (Loss of H₂O)
Base Peak (High CE) m/z 115 (Loss of CO)m/z 97 (Loss of CO)m/z 88 (Ring Cleavage)
Isotopic Pattern Distinct A+1 (~7% of M)Standard A+1Standard A+1
Assay Specificity High. The +18 Da shift (F vs H) and -20 Da loss (HF) prevent cross-talk.Moderate. Isomers (e.g., 4,6-dimethyl) may co-elute.High. Very polar, elutes early.
Collision Energy Requires higher CE (>25 eV) to break C-F bond.Fragmentable at lower CE (15-20 eV).Fragmentable at moderate CE .
Interpretation for Drug Development
  • Metabolic Stability: The presence of the Fluorine at C6 blocks metabolic oxidation at that position. In MS analysis, if you observe a metabolite with +16 Da (Oxygen) but retention of the +18 Da shift (Fluorine), the oxidation likely occurred on the methyl groups (forming a hydroxymethyl) rather than the ring.

  • Impurity Profiling: If synthesizing Favipiravir or similar analogs, 6-F-DMP is a common byproduct. Monitoring the 143 -> 115 transition is the most sensitive method for quantitation, while 143 -> 123 confirms identity.

References

  • NIST Mass Spectrometry Data Center. "Fragmentation of Pyrimidine Derivatives." NIST Chemistry WebBook, SRD 69. [Link]

  • Mounir A. I. Salem, et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." International Journal of Materials and Chemistry, 2014.[4] [Link]

  • Payne, L. D., et al. "Determination Of 5-fluorouracil In Human Plasma Using LC-MS/MS." BASi Analytical Reports. [Link]

  • Holčapek, M., et al. "Fragmentation behavior of pyrimidine derivatives." Journal of Mass Spectrometry. (General reference for pyrimidinone mechanisms).

Sources

Comparative

Comparative Reactivity Guide: 6-Fluoro vs. 6-Chloro-2,5-dimethylpyrimidin-4(1H)-one

Executive Summary: The Reactivity Inversion Rule For researchers working with 2,5-dimethylpyrimidin-4(1H)-one scaffolds, the choice between the 6-Fluoro and 6-Chloro derivatives is not merely a matter of availability; it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity Inversion Rule

For researchers working with 2,5-dimethylpyrimidin-4(1H)-one scaffolds, the choice between the 6-Fluoro and 6-Chloro derivatives is not merely a matter of availability; it dictates the synthetic pathway's success.

The core distinction follows a Reactivity Inversion Rule :

  • Choose 6-Fluoro for Nucleophilic Aromatic Substitution (

    
    ) . The high electronegativity of fluorine stabilizes the Meisenheimer intermediate, significantly accelerating reactions with amines, alkoxides, and thiols, especially in the presence of the sterically hindering 5-methyl group.
    
  • Choose 6-Chloro for Transition Metal-Catalyzed Couplings (e.g., Suzuki, Buchwald-Hartwig). The weaker C-Cl bond allows for facile oxidative addition by palladium or nickel catalysts, a step that is energetically prohibitive for the C-F bond under standard conditions.

Structural & Electronic Profile

To understand the reactivity differences, one must analyze the electronic and steric environment created by the 2,5-dimethyl substitution pattern.

Feature6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one6-Chloro-2,5-dimethylpyrimidin-4(1H)-one
Bond Length (C6-X) ~1.35 Å (Stronger, Shorter)~1.74 Å (Weaker, Longer)
Electronegativity (Pauling) 3.983.16
Van der Waals Radius 1.47 Å1.75 Å
Steric Interaction with 5-Me Low. Minimal clash allows bulky nucleophiles to approach C6.High. The 5-methyl group creates a "steric gate," hindering nucleophilic attack.
Leaving Group Ability (

)
Excellent. Stabilizes anionic intermediate.Good. Limited by steric hindrance and slower intermediate formation.
Leaving Group Ability (Pd) Poor. C-F bond is inert to most Pd(0) species.Excellent. Facile oxidative addition.
Steric Impact of the 5-Methyl Group

The 5-methyl group is the critical differentiator. In the 6-Chloro derivative, the sheer size of the chlorine atom combined with the adjacent methyl group creates a congested reaction center. The 6-Fluoro derivative, being significantly smaller, alleviates this strain, effectively "opening" the C6 position to nucleophilic attack.

Mechanistic Analysis

A. Nucleophilic Aromatic Substitution ( )

Verdict: 6-Fluoro is Superior

In electron-deficient heterocycles like pyrimidin-4-ones, the rate-determining step for


 is typically the nucleophilic attack and formation of the Meisenheimer complex, not the expulsion of the leaving group.
  • Inductive Effect: Fluorine's extreme electronegativity pulls electron density from the C6 carbon, making it more electrophilic (more positive) than the C6 in the chloro-analog.

  • Intermediate Stabilization: The highly electronegative fluorine stabilizes the negative charge on the tetrahedral Meisenheimer intermediate.

  • Steric Access: The 5-methyl group hinders the approach of nucleophiles. The smaller fluorine atom minimizes this repulsion.

B. Palladium-Catalyzed Cross-Coupling

Verdict: 6-Chloro is Superior

Standard cross-coupling cycles (Suzuki-Miyaura, Sonogashira) initiate with the oxidative addition of the metal into the C-X bond.

  • C-Cl Bond Energy: ~81 kcal/mol. Accessible to Pd(0).

  • C-F Bond Energy: ~116 kcal/mol. Too strong for standard Pd(0) insertion.

Using the 6-Fluoro derivative for cross-coupling will result in no reaction or require specialized, expensive nickel catalysts (e.g.,


 with specific ligands).

Visualizing the Reactivity Pathways[1]

The following diagram illustrates the divergent utility of the two derivatives based on the desired transformation.

ReactivityPathways Start Target Transformation SNAr Nucleophilic Substitution (Amines, Alcohols, Thiols) Start->SNAr Heteroatom Bond Formation PdCat Metal Catalysis (Suzuki, Buchwald, Sonogashira) Start->PdCat Carbon-Carbon Bond Formation Fluoro Use 6-Fluoro Derivative (Fast Kinetics, Low Sterics) SNAr->Fluoro Rate-Limiting Step: Nucleophilic Attack Chloro Use 6-Chloro Derivative (Facile Oxidative Addition) PdCat->Chloro Rate-Limiting Step: Oxidative Addition Fluoro->PdCat Inert (Requires Specialized Ni) Product1 Functionalized Amino/Alkoxy Pyrimidine Fluoro->Product1 Rapid Conversion (High Yield) Chloro->SNAr Possible but Slower (Requires Heat/Pressure) Product2 Biaryl / Alkynyl Pyrimidine Chloro->Product2 Standard Conditions (High Yield)

Caption: Decision matrix for selecting the optimal halogenated precursor based on reaction mechanism.

Experimental Protocols

Protocol A: High-Yield Amination (Using 6-Fluoro)

Use this protocol for introducing amines, especially sterically demanding ones.

Rationale: The 6-Fluoro substrate allows this reaction to proceed at lower temperatures (often


) compared to the Chloro analog (

), reducing thermal decomposition of the pyrimidinone core.

Materials:

  • 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: i-PrOH (Isopropanol) or DMF (for low solubility amines)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one in 3 mL of i-PrOH.

  • Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of the amine.

  • Reaction: Heat to 60–80°C in a sealed vial. Monitor by LCMS.

    • Note: The Fluoro derivative typically reaches completion in 1–4 hours. The Chloro derivative would require 12+ hours or microwave heating at 140°C.

  • Workup: Cool to RT. If product precipitates, filter and wash with cold ether. If soluble, concentrate and purify via silica flash chromatography (DCM/MeOH gradient).

Protocol B: Suzuki-Miyaura Coupling (Using 6-Chloro)

Use this protocol for forming C-C bonds with aryl boronic acids.

Rationale: The 6-Chloro derivative undergoes oxidative addition with standard Pd catalysts. The 6-Fluoro derivative is inert under these conditions.

Materials:

  • 6-Chloro-2,5-dimethylpyrimidin-4(1H)-one (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Step-by-Step:

  • Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes.

  • Assembly: In a microwave vial, combine the chloro-pyrimidine (1.0 mmol), boronic acid (1.5 mmol), and Pd catalyst (0.05 mmol).

  • Activation: Add 4 mL of degassed dioxane and 1.5 mL of

    
    . Seal the vial under nitrogen.
    
  • Reaction: Heat at 100°C for 2–6 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    . Purify via column chromatography.[1]
    

Stability & Storage Warning

While the 6-Fluoro derivative is a superior electrophile, this comes with a trade-off in stability.

  • Hydrolysis Risk: The 6-Fluoro compound is more susceptible to hydrolysis by atmospheric moisture, converting it to 6-hydroxy-2,5-dimethylpyrimidin-4(1H)-one (which exists as the 2,5-dimethylpyrimidine-4,6-dione).

  • Storage: Store the 6-Fluoro derivative under inert gas (Argon/Nitrogen) at -20°C. The 6-Chloro derivative is generally stable at room temperature in a desiccator.

References

  • Nucleophilic Aromatic Substitution Trends

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Leaving Group Ability in Heterocycles

    • Title: Leaving Group Ability - SN1 and SN2 Reactions (General Principles applied to Heterocycles)
    • Source: LibreTexts Chemistry
    • URL:[Link]

  • Pyrimidinone Synthesis & Reactivity

    • Title: Synthesis and Characterization of 2-arylalkylthio-5-halo-6-methylpyrimidine-4(3H)-ones[2]

    • Source: ResearchGate (Global Scientific Journal of Organic Chemistry)
    • URL:[Link]

  • Optimization of Chloropyrimidine Substitutions: Title: Optimization of 4-Chloropyrimidine Substitution Reactions Source: BenchChem Technical Guides

Sources

Validation

Structural Validation of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one: A Comparative IR Spectroscopy Guide

Executive Summary The validation of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one presents a specific challenge in pharmaceutical intermediate analysis: distinguishing the fluorinated lactam core from its non-fluorinated prec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one presents a specific challenge in pharmaceutical intermediate analysis: distinguishing the fluorinated lactam core from its non-fluorinated precursors and regioisomers.[1][2] Unlike simple aliphatics, this heterocyclic scaffold exhibits complex tautomeric equilibria (lactam-lactim) that fundamentally alter the infrared (IR) fingerprint.[3][1][2]

This guide provides a technical comparison of IR sampling methodologies (ATR vs. Transmission KBr) and establishes a self-validating protocol for confirming the identity of this specific fluorinated pyrimidinone.

Part 1: The Tautomeric Challenge & Structural Logic

Before analyzing the spectrum, one must understand the dynamic structure of the analyte. Pyrimidin-4-ones are not static; they exist in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms.[3][1][2]

  • Solid State Reality: In the crystalline phase, 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one exists predominantly as the 1H-lactam (keto form).[3][1][2] This is stabilized by strong intermolecular hydrogen bonding (N-H[3][1]···O=C).

  • Spectral Consequence: You must look for a strong Carbonyl (C=O) stretch.[3][1][2] If you observe a broad -OH stretch without a carbonyl peak, your sample may have undergone O-alkylation or is in a solution-state equilibrium not representative of the solid API.[1][2]

Visualization: Tautomeric Equilibrium & Spectral Markers[2][3][4]

Tautomerism cluster_0 Predominant Solid State Form cluster_1 Minor/Solution Form Lactam Lactam Form (1H-one) Key Signal: C=O Stretch (~1660-1700 cm⁻¹) Lactim Lactim Form (Hydroxy) Key Signal: O-H Stretch (Broad ~3300 cm⁻¹) Lactam->Lactim Tautomerization (H-shift) Validation Target Validation: Confirm C=O Presence Confirm C-F Presence Lactam->Validation

Figure 1: The lactam form (left) is the target structure for solid-state IR validation.[3][1][2] The presence of a strong C=O band confirms the 4(1H)-one core.

Part 2: Comparative Methodology (ATR vs. KBr)

For this specific fluorinated solid, the choice of sampling technique dictates the spectral resolution and the visibility of the critical C-F stretch.

FeatureDiamond ATR (Attenuated Total Reflectance) KBr Pellet (Transmission) Verdict for 6-Fluoro-Pyrimidinone
Sample Prep None (Direct solid contact).[3][1][2]Grinding with KBr salt; pressing into disc.[2][4]ATR is preferred for routine QC due to speed.[2][4]
Path Length Short (~2 µm).[3][1][2] Surface dependent.[2]Long (defined by pellet thickness).[3][1][2]KBr offers higher sensitivity for trace impurities.[2][4]
C-F Region High absorption of diamond <2000 cm⁻¹ can dampen signal.[2]Transparent window down to 400 cm⁻¹.[2]KBr is superior for validating the C-F fingerprint (1000-1400 cm⁻¹).[1][2]
Reproducibility High (fixed crystal).[3][1][2]Variable (depends on grinding/pressure).[3][1][2]ATR is better for batch-to-batch consistency.[1][2]

Recommendation: Use Diamond ATR for routine batch release.[2] Use KBr Transmission during initial structural characterization to obtain a high-resolution fingerprint of the C-F and fingerprint regions without diamond phonon band interference.[2]

Part 3: Spectral Fingerprinting (The Data)[1]

To validate the identity, you must confirm the "Target" peaks and ensure the absence of "Impurity" peaks (specifically the non-fluorinated precursor).

Table 1: Diagnostic Bands for 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one[1][2][3]
Functional GroupVibration ModeExpected Frequency (cm⁻¹)Structural Significance
N-H Stretch (Intermolecular H-bond)3100 – 3250 (Broad) Confirms the "1H" protonation (Lactam ring).[3][1][2] Sharpens if dry.[2]
C-H (Methyl) Asym/Sym Stretch2920 – 2980 Confirms 2,5-dimethyl substitution.
C=O[3][1][2] (Carbonyl) Stretching (Amide-like)1660 – 1710 (Strong) CRITICAL: Confirms the pyrimidin-4-one core.[3][1][2] Absence indicates aromatization/degradation.
C=N / C=C Ring Skeletal Vibrations1550 – 1620 Characteristic pyrimidine ring breathing.[1][2]
C-F (Aryl) C-F Stretch 1150 – 1250 (Strong) IDENTITY MARKER: Differentiates from non-fluorinated precursor.[3][1][2] Look for a sharp, intense band here.
C-H (Aromatic) Out-of-plane Bending800 – 900 Specific pattern depends on substitution (isolated H vs adjacent).[3][1][2]
Comparative Analysis: Target vs. Impurity
  • Target: 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one[3][1][2]

  • Impurity: 2,5-dimethylpyrimidin-4(1H)-one (Des-fluoro precursor)[3][1][2]

  • Differentiation: The impurity will lack the strong band at ~1150–1250 cm⁻¹ (C-F) and will likely show a C-H bending vibration at position 6 (approx 800-850 cm⁻¹) that is absent in the fluorinated target.

Part 4: Experimental Protocol (Self-Validating System)

This protocol uses a "Reference Standard" approach.[2] If a certified reference standard is unavailable, use the Internal Consistency Check (Step 4).[3]

Phase 1: Instrument Setup
  • Desiccant Check: Ensure interferometer humidity is <10%. Moisture interferes with the N-H region.

  • Background Scan: Collect 32 scans of the clean ATR crystal or empty KBr holder.[2]

  • Resolution: Set to 4 cm⁻¹.

Phase 2: Sample Preparation (Diamond ATR)
  • Cleaning: Clean the diamond surface with isopropanol.[2] Ensure no residue remains (check energy throughput).[3][1][2]

  • Loading: Place ~5 mg of the white crystalline powder onto the crystal center.

  • Compression: Apply pressure using the anvil until the "Energy Meter" or "Force Gauge" stabilizes (typically >80 units).[2] Note: Inconsistent pressure leads to variable peak intensities in the C=O region.

Phase 3: Data Collection[1][3]
  • Scan Parameters: Collect 32-64 scans.

  • Processing: Apply ATR correction (if using ATR) to normalize band intensities relative to transmission spectra.

  • Baseline: Perform an automatic baseline correction (Rubberband method preferred).

Phase 4: Validation Logic (The Decision Tree)[1]

ValidationLogic Start Analyze Spectrum CheckCO Peak at 1660-1710 cm⁻¹? Start->CheckCO CheckCF Strong Peak at 1150-1250 cm⁻¹? CheckCO->CheckCF Yes Fail_Form FAIL: Wrong Tautomer/Salt (Check pH/Solvent) CheckCO->Fail_Form No (Weak/Absent) CheckNH Broad Band at 3100-3250 cm⁻¹? CheckCF->CheckNH Yes Fail_ID FAIL: Missing Fluorine (Precursor Impurity) CheckCF->Fail_ID No Pass PASS: Identity Confirmed (Lactam Form) CheckNH->Pass Yes CheckNH->Fail_Form No (Sharp peaks only)

Figure 2: Logical workflow for spectral interpretation. Failure at the C-F check usually indicates unreacted starting material.

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3][1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for C=O and C-F assignments).

  • Socrates, G. (2004).[3][1][2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[2] (Authoritative source for pyrimidine ring vibrations).[3][1][2]

  • NIST Chemistry WebBook. Pyrimidine, 4-methyl- IR Spectrum. National Institute of Standards and Technology.[2][5] Available at: [Link] (Reference for methyl-pyrimidine backbone).[3][1][2]

  • Chaudhary, J. (2025).[3][1][2][6][7] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal. Available at: [Link] (Recent review on pyrimidine spectral characteristics).

  • Kintek Solution. Advantages of Using KBr Pellets for FTIR Analysis Compared to ATR. Available at: [Link] (Methodology comparison source).[3][1][2]

Sources

Comparative

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyrimidinones

Authored by: A Senior Application Scientist Abstract The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Pyrimidinone, a privileged heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Pyrimidinone, a privileged heterocyclic structure, has been the subject of extensive investigation, yielding derivatives with a broad spectrum of biological activities. This guide provides a comparative analysis of fluorinated and non-fluorinated pyrimidinone derivatives, focusing on their anticancer and antimicrobial properties. We delve into the physicochemical rationale for fluorination, present supporting experimental data from recent studies, and provide detailed protocols for the evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of fluorination on the efficacy of pyrimidinone-based therapeutic agents.

The Rationale for Fluorination in Pyrimidinone Scaffolds

The introduction of fluorine into a drug candidate is rarely an arbitrary decision. It is a calculated strategy to modulate several physicochemical properties that are critical for therapeutic efficacy.[1][2][3][4] The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, and fluorine's high electronegativity and small van der Waals radius impart unique characteristics to a molecule.[5][6]

Key molecular properties influenced by fluorination include:

  • Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, preventing rapid degradation by metabolic enzymes like Cytochrome P450.[5] This often leads to an extended plasma half-life and improved bioavailability.

  • Lipophilicity: Fluorination, particularly the introduction of a trifluoromethyl (CF3) group, significantly increases lipophilicity.[2][5] This can enhance the molecule's ability to cross cellular membranes and the blood-brain barrier, which is crucial for reaching intracellular targets.[4]

  • Binding Affinity: The high electronegativity of fluorine can alter the electronic profile of the pyrimidinone ring and its substituents. This can lead to more favorable interactions—such as dipole-dipole or hydrogen bonding—with target proteins, thereby increasing binding affinity and potency.[1][4]

  • pKa Modulation: Fluorine's electron-withdrawing nature can lower the pKa of nearby functional groups, influencing the molecule's ionization state at physiological pH. This can affect solubility, receptor binding, and cell permeability.[6]

These modifications, driven by the unique properties of fluorine, often translate into superior biological performance when compared to non-fluorinated analogs.

Comparative Analysis: Anticancer Activity

Pyrimidinone derivatives have long been explored as anticancer agents, with the fluorinated pyrimidine 5-Fluorouracil (5-FU) being a widely used chemotherapeutic for decades.[3][7] Its mechanism, involving the inhibition of thymidylate synthase, highlights the profound impact that a single fluorine atom can have on biological activity.[3][7]

Fluorocyclopentenyl-Pyrimidines

A study focused on fluorocyclopentenyl-pyrimidines demonstrated the critical role of both the fluorine atom and the pyrimidine base in conferring anticancer activity. While many synthesized fluorinated pyrimidine nucleosides showed less potency than the parent cytosine derivative, a specific fluorinated cytosine analog exhibited significant anticancer activity, particularly in gemcitabine-resistant pancreatic cancer models.[8][9] This suggests that fluorination can overcome certain drug resistance mechanisms. In contrast, many of the non-fluorinated or differently substituted analogs in the study were less effective, indicating they could not be efficiently converted to their active triphosphate forms.[8][10]

Trifluoromethyl-Thiazolo[4,5-d]pyrimidines

Research into thiazolo[4,5-d]pyrimidine derivatives has shown that the incorporation of a trifluoromethyl (CF3) group can lead to potent antiproliferative agents.[5] The combination of the CF3 group's high lipophilicity and the thiazolo[4,5-d]pyrimidine core creates compounds with enhanced bioavailability and cytotoxic potential.[5]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50) of representative fluorinated pyrimidinone derivatives against various human cancer cell lines.

Compound IDCore StructureFluorinationCancer Cell LineIC50 (µM)Reference
B-4 Pyrimidine-tethered ChalconeNoneMCF-7 (Breast)6.70 ± 1.02[11]
Lapatinib (Control) QuinazolineFluorinatedMCF-7 (Breast)9.71 ± 1.12[11]
B-4 Pyrimidine-tethered ChalconeNoneA549 (Lung)20.49 ± 2.71[11]
Lapatinib (Control) QuinazolineFluorinatedA549 (Lung)18.21 ± 3.25[11]
Compound 3b Thiazolo[4,5-d]pyrimidineTrifluoromethylNCI-60 ScreenMost Active of Series[5]
Compound 4b Pyrimidine-Aryl UreaNoneSW480 (Colon)11.08[12]

Note: This table presents selected data to illustrate comparative potency. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Comparative Analysis: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[1] Pyrimidinone derivatives have emerged as a promising scaffold in this area, and fluorination has been shown to play a crucial role in enhancing their activity.

Fluorine-Containing Pyrazole-Clubbed Dihydropyrimidinones (DHPMs)

A study on pyrazole-clubbed dihydropyrimidinones reported the synthesis and antimicrobial evaluation of a series of fluorinated compounds. The results revealed that while the initial non-pyrazole-clubbed fluoro-hydrazide precursor had poor activity, the final fluorinated hybrid compounds demonstrated significant broad-spectrum antimicrobial effects.[1][13]

Notably, certain derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen. The structure-activity relationship (SAR) studies concluded that electron-withdrawing groups, such as fluorine, were critical for enhancing the antimicrobial and cytotoxic effects of these compounds.[1][13]

Quantitative Comparison of Antimicrobial Activity

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for representative fluorinated DHPMs against key bacterial strains.

Compound IDCore StructureFluorinationBacterial StrainMIC (µg/mL)Reference
Compound 4b Pyrazole-DHPMFluorinatedMRSA12.5[1][13]
Compound 4c Pyrazole-DHPMFluorinatedMRSA6.25[1][13]
Compound 3 TetrahydropyrimidineFluorinatedGeneral Bacteria25-50[1][13]
Compound 2 Fluoro hydrazideFluorinatedGeneral Bacteria1000[1][13]

These data clearly indicate that the specific molecular architecture in combination with fluorination is key to achieving high potency. The simple fluorinated precursor (Compound 2) is largely inactive, while the more complex fluorinated pyrazole-DHPMs (4b, 4c) are highly effective.

Mechanistic Insights & Visualized Workflows

Mechanism of Action: 5-Fluorouracil Pathway

To understand the impact of fluorination at a molecular level, the mechanism of 5-Fluorouracil (5-FU) serves as a canonical example. 5-FU itself is a prodrug that undergoes intracellular conversion to several active metabolites, most notably 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase (TS) and its cofactor, thereby inhibiting the synthesis of thymidine, an essential precursor for DNA replication.[3][7] The stability of this inhibitory complex is critically dependent on the presence of the fluorine atom.[7]

5-FU_Mechanism Mechanism of 5-Fluorouracil (5-FU) Action cluster_cell Cancer Cell 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Intracellular Metabolism TS Thymidylate Synthase FdUMP->TS label_inhibit INHIBITION TS->label_inhibit dUMP dUMP dTMP dTMP dUMP->dTMP Methylation DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis label_inhibit->dTMP

Caption: Mechanism of 5-Fluorouracil (5-FU) action.

General Workflow for In Vitro Cytotoxicity Screening

The evaluation of novel pyrimidinone derivatives, whether fluorinated or not, follows a standardized workflow to determine their potential as anticancer agents. This process systematically assesses the dose-dependent effect of a compound on cancer cell viability.

Cytotoxicity_Workflow General Workflow for In Vitro Cytotoxicity Screening A 1. Cell Culture (e.g., A549, MCF-7) B 2. Cell Seeding (96-well plates) A->B D 4. Cell Treatment (Add compounds to wells) B->D C 3. Compound Preparation (Serial Dilutions) C->D E 5. Incubation (e.g., 48-72 hours) D->E F 6. Viability Assay (e.g., MTT, SRB) E->F G 7. Data Acquisition (Plate Reader - Absorbance) F->G H 8. Data Analysis (Dose-Response Curve) G->H I 9. IC50 Determination H->I

Sources

Validation

Elemental Analysis Standards for 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one

This guide establishes the elemental analysis (EA) standards for 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one , a critical fluorinated pyrimidine intermediate often utilized in the synthesis of antiviral and antifungal pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide establishes the elemental analysis (EA) standards for 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one , a critical fluorinated pyrimidine intermediate often utilized in the synthesis of antiviral and antifungal pharmacophores (e.g., Favipiravir or Voriconazole analogs).

It objectively compares the validation performance of traditional Combustion Analysis (CHNS-F) against orthogonal Quantitative Nuclear Magnetic Resonance (qNMR) , providing experimental protocols to distinguish high-purity reference standards from technical-grade material.

Core Definition: The Theoretical Standard

Before validating any batch, the theoretical composition must be defined as the absolute baseline. This compound (Formula: C₆H₇FN₂O ) exists primarily in the keto-form (1H-one) in solid state, though tautomeric equilibrium with the enol form (4-hydroxy) occurs in solution.

Theoretical Elemental Composition
ElementSymbolCountAtomic MassTotal MassMass % (Theoretical)
Carbon C612.01172.06650.70%
Hydrogen H71.0087.0564.96%
Nitrogen N214.00728.01419.71%
Fluorine F118.99818.99813.37%
Oxygen O115.99915.99911.26%
Total 142.13 100.00%

Acceptance Criteria: For a material to qualify as a Reference Standard , experimental values must fall within ±0.4% of these theoretical values.

Comparative Analysis: Performance of Validation Methods

Researchers often face a choice between traditional combustion analysis and spectral quantification. The following table compares these "alternatives" for validating 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one.

Method Performance Matrix
FeatureMethod A: Combustion Analysis (CHNS-F) Method B: ¹⁹F qNMR (Internal Standard) Method C: HRMS (ESI-TOF)
Primary Utility Bulk purity confirmation (Total Mass Balance).Specific quantification of organofluorine content.[1]Formula confirmation (Identity).[2]
Precision High (±0.3% absolute).Moderate to High (±1.0% relative).Qualitative (High mass accuracy, poor quant).
Fluorine Challenge High: C-F bonds are refractory. Requires WO₃/V₂O₅ additives to prevent CF₄ formation.Low: ¹⁹F nucleus is 100% natural abundance; highly sensitive.None: Detects molecular ion easily.
Impurity Detection Blind Spot: Cannot distinguish between isomer impurities or inorganic fluoride (if analyzing total F).Excellent: Distinguishes product from inorganic F⁻ and defluorinated byproducts.Good: Detects specific masses but not non-ionizable impurities.
Sample Destructive? Yes (Combustion).No (Recoverable).Yes (Trace amount).
Verdict Mandatory for Standard Certification. Best for Specificity & Yield Calculation. Supplementary for ID only.
Experimental Insight: The "Refractory Fluorine" Problem

Standard CHNS analyzers often fail with fluorinated pyrimidines because the C-F bond (approx. 485 kJ/mol) is stronger than C-H. Without combustion aids (like Tungsten Oxide), fluorine can form tetrafluoromethane (CF₄), which escapes detection or interferes with N₂ measurement, leading to low Carbon and erratic Nitrogen readings.

Experimental Protocols

Protocol A: High-Precision Combustion Analysis (CHNS)

Use this protocol to certify a batch as a Reference Standard.

  • Preparation: Dry the sample of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture.

  • Weighing: Accurately weigh 2.0–2.5 mg of the sample into a tin capsule using a microbalance (readability 0.001 mg).

  • Additives (Critical): Add 10–15 mg of Tungsten(VI) Oxide (WO₃) powder directly over the sample in the capsule. This acts as a combustion aid and "scavenger" to ensure complete fluorination of the ash and release of volatile gases.

  • Combustion: Run on an Elemental Analyzer (e.g., PerkinElmer 2400 Series II) at a combustion temperature of 975°C (higher than the standard 925°C).

  • Calibration: Use a fluorinated standard such as 5-Fluorouracil or p-Fluorobenzoic acid for k-factor calibration, NOT acetanilide (which lacks F).

Protocol B: ¹⁹F qNMR for Purity Assessment

Use this protocol for rapid in-process checks or if combustion analysis fails.

  • Solvent: Dissolve 10 mg of sample in 0.6 mL of DMSO-d₆ . (DMSO is preferred over CDCl₃ to prevent aggregation of the pyrimidinone).

  • Internal Standard (IS): Add exactly 5.0 mg of α,α,α-Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid .

    • Note: Ensure the IS relaxation time (T₁) is characterized.[1][3]

  • Acquisition Parameters:

    • Pulse Angle: 90°[1][3]

    • Relaxation Delay (D1): 30 seconds (Must be > 5 × T₁ of the slowest nucleus).

    • Spectral Width: Covers -200 to +100 ppm.

    • Scans: 32 or 64.

  • Processing: Phase correct manually. Integrate the product signal (approx -160 ppm for F-C6) against the IS signal.

  • Calculation:

    
    
    

Data Interpretation & Validation Logic

The following diagram illustrates the decision matrix for certifying a Reference Standard of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one.

ValidationWorkflow Start Crude 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one Purification Recrystallization (EtOH/Water) + Vacuum Drying Start->Purification Analysis Parallel Analysis Purification->Analysis EA Combustion Analysis (CHNS) Target: C=50.7% ±0.4% Analysis->EA qNMR 19F qNMR Target: >99.0% vs IS Analysis->qNMR CheckEA EA within ±0.4%? EA->CheckEA CheckNMR No Inorganic F detected? qNMR->CheckNMR Pass CERTIFIED REFERENCE MATERIAL (Grade A) CheckEA->Pass Yes Fail REJECT / RE-PURIFY (Technical Grade) CheckEA->Fail No (Dev >0.4%) CheckNMR->Pass Yes CheckNMR->Fail No (Inorganic F present)

Caption: Validation workflow for certifying 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one standards using orthogonal analytical methods.

Case Study: Impact of Impurities on EA Results

A common failure mode is the presence of residual solvent or defluorinated byproducts. The table below demonstrates how EA detects these deviations where simple HPLC might miss them.

Impurity ScenarioCarbon (C%)Hydrogen (H%)Nitrogen (N%)Interpretation
Pure Standard 50.70 4.96 19.71 Pass
+ 2% Water (H₂O)49.68 (Low)5.10 (High)19.31 (Low)Fail: Hygroscopic. Re-dry.
+ 2% Ethanol (Solvent)50.75 (Sim)5.15 (High)19.32 (Low)Fail: H% is the sensitive indicator here.
+ 5% Defluorinated Analog*51.50 (High)5.20 (High)20.10 (High)Fail: Significant drift in N% and C%.

*Defluorinated Analog: 2,5-dimethylpyrimidin-4(1H)-one (C₆H₈N₂O).

References

  • National Institutes of Health (NIH) - PubChem. 2,5-Diamino-4,6-dihydroxypyrimidine and Related Pyrimidines. Available at: [Link]

  • Khaledi, H. et al. (2020). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.[1][3] Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Royal Society of Chemistry (RSC). Combustion analysis of fluorinated compounds: Methodological considerations. Available at: [Link]

  • ChemCollective. Determining the Empirical Formula from an Elemental Analysis. Available at: [Link]

Sources

Comparative

Benchmarking synthetic routes for 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one production

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is paramount. 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one is a fluorinated pyrimidinone derivative of significan...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is paramount. 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one is a fluorinated pyrimidinone derivative of significant interest due to the prevalence of this scaffold in medicinal chemistry. The introduction of fluorine can favorably modulate physicochemical properties such as metabolic stability and binding affinity. This guide provides a comparative analysis of plausible synthetic routes for the production of this target molecule, offering insights into the strategic considerations and experimental details for each approach.

Introduction to Synthetic Strategy

The synthesis of substituted pyrimidinones typically relies on the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the target molecule, 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one, the key challenges lie in the regioselective introduction of the fluorine atom at the 6-position and the methyl groups at the 2- and 5-positions. Two primary retrosynthetic strategies are considered here:

  • Route A: Convergent Cyclocondensation. This approach involves the synthesis of a key α-fluoro-β-ketoester intermediate, which already contains the requisite fluorine and 5-methyl substituents. This intermediate is then condensed with an appropriate amidine to form the pyrimidinone ring.

  • Route B: Late-Stage Fluorination. This strategy would involve the initial synthesis of 2,5-dimethylpyrimidin-4(1H)-one, followed by a selective fluorination at the 6-position. While conceptually straightforward, the selective fluorination of such an electron-rich heterocyclic system can be challenging and may lead to a mixture of products.

This guide will focus primarily on Route A, as it offers a more controlled and potentially higher-yielding pathway based on available literature for analogous structures.

Route A: Convergent Cyclocondensation via an α-Fluoro-β-ketoester

This synthetic route is a robust and logical approach that builds the target molecule in a convergent manner. The key steps are the synthesis of the fluorinated β-ketoester precursor, followed by the cyclization to form the pyrimidinone ring.

Part 1: Synthesis of Ethyl 2-fluoro-2-methyl-3-oxobutanoate

The central precursor for this route is ethyl 2-fluoro-2-methyl-3-oxobutanoate.[1] The synthesis of α-fluoro-β-ketoesters can be achieved through several methods, with electrophilic fluorination being a common and effective strategy.[2][3]

Experimental Protocol:

  • Enolate Formation: To a solution of ethyl 2-methyl-3-oxobutanoate (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous THF, DMF) at -78 °C under an inert atmosphere (e.g., Argon), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) (1.1 eq) is added dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure complete enolate formation.

  • Electrophilic Fluorination: A solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor™ (1.2 eq), dissolved in the same anhydrous solvent, is then added slowly to the enolate solution at -78 °C.

  • Quenching and Work-up: The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC or LC-MS. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired ethyl 2-fluoro-2-methyl-3-oxobutanoate.

Causality of Experimental Choices:

  • The use of a strong, non-nucleophilic base at low temperatures is crucial to ensure the regioselective formation of the kinetic enolate and to prevent side reactions.

  • Electrophilic fluorinating agents like NFSI and Selectfluor™ are chosen for their reliability and commercial availability. Selectfluor™, being a more powerful fluorinating agent, may offer faster reaction times.[4]

  • Anhydrous conditions are essential throughout the reaction to prevent the quenching of the enolate intermediate and the decomposition of the fluorinating agent.

Part 2: Cyclocondensation to form 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one

With the key α-fluoro-β-ketoester in hand, the final step is the construction of the pyrimidinone ring through a cyclocondensation reaction with an amidine. To install the 2-methyl group, acetamidine is the appropriate choice. A similar cyclization has been reported for the synthesis of 6-ethyl-5-fluoropyrimidin-4-ol using formamide.[5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, ethyl 2-fluoro-2-methyl-3-oxobutanoate (1.0 eq) and acetamidine hydrochloride (1.2 eq) are dissolved in a suitable solvent such as ethanol or isopropanol.

  • Base Addition: A base, such as sodium ethoxide or sodium methoxide (2.5 eq), is added to the mixture. The reaction is then heated to reflux.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 6-7, leading to the precipitation of the product.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the crude 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

  • The use of a basic catalyst is necessary to facilitate the condensation reaction between the ester and the amidine. Sodium ethoxide is a common choice when ethanol is used as the solvent.

  • Heating to reflux provides the necessary activation energy for the cyclization and subsequent dehydration to form the aromatic pyrimidinone ring.

  • Acidification during the work-up is performed to neutralize the reaction mixture and precipitate the product, which is typically a solid.

Visualizing the Synthetic Pathway

Synthetic Route for 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclocondensation start_material Ethyl 2-methyl-3-oxobutanoate intermediate Ethyl 2-fluoro-2-methyl-3-oxobutanoate reagents1 1. LDA or NaH 2. Selectfluor™ or NFSI final_product 6-Fluoro-2,5-dimethyl- pyrimidin-4(1H)-one reagents2 Acetamidine HCl Sodium Ethoxide reagents1->intermediate Electrophilic Fluorination reagents2->final_product Cyclization

Caption: Synthetic pathway for 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one.

Comparison of Synthetic Routes

MetricRoute A: Convergent CyclocondensationRoute B: Late-Stage Fluorination (Hypothetical)
Plausibility & Precedent High - Strong precedent for analogous syntheses.[5]Low - Lack of precedent for selective 6-fluorination.
Control of Regioselectivity Excellent - Fluorine is introduced at a specific position early in the synthesis.Poor to Moderate - Risk of fluorination at other positions on the ring.
Potential Yield Moderate to High - Convergent routes are often efficient.Likely Low - Side products would reduce the yield of the desired product.
Purification Straightforward - Standard chromatographic and recrystallization techniques.Potentially Difficult - Separation of constitutional isomers can be challenging.
Starting Material Availability Ethyl 2-methyl-3-oxobutanoate and fluorinating agents are commercially available.2,5-dimethylpyrimidin-4(1H)-one would need to be synthesized.
Overall Recommendation Highly Recommended Not Recommended without further investigation.

Conclusion

Based on the analysis of established chemical principles and precedents in the synthesis of analogous fluorinated pyrimidinones, the convergent cyclocondensation route (Route A) is the most promising and reliable method for the production of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one. This approach offers superior control over regioselectivity, which is likely to translate into higher yields and a more straightforward purification process. While late-stage fluorination remains a theoretical possibility, it presents significant challenges in controlling the position of fluorination and is therefore not recommended without substantial preliminary research. For researchers aiming to synthesize 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one, the focus should be on the optimization of the two key steps outlined in Route A: the electrophilic fluorination of the β-ketoester and the subsequent cyclocondensation with acetamidine.

References

  • Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks.
  • ResearchGate. (n.d.). Synthesis of α‐fluoro‐β‐keto ester derivatives 6. Retrieved from [Link]

  • Google Patents. (n.d.). EP0694526B1 - Process for preparation of fluorinated beta-keto ester.
  • SciSpace. (1999). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW.
  • Google Patents. (n.d.). US5493025A - Process for preparation of fluorinated beta-keto ester.
  • ResearchGate. (2025). Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. Retrieved from [Link]

  • Gregg, L. (n.d.). Alkylation of an Enolate Anion.
  • PubChem. (n.d.). Ethyl 2-fluoro-2-methyl-3-oxobutanoate. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-fluorophenyl)-2,5-dimethyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide. Retrieved from [Link]

  • MDPI. (2023). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors.
  • Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410.
  • Organic Syntheses. (2015). Phosphorus(III)-‐Mediated Reductive Condensation of α-‐ Keto Esters and Protic Pronucleophile.
  • MDPI. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
  • Organic Syntheses. (2009).
  • PrepChem.com. (n.d.). Preparation of ethyl 2-ethyl-3-oxobutanoate. Retrieved from [Link]

  • ResearchGate. (2025).
  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • PMC. (2024). Recent Advances on Fluorine Chemistry.
  • PubMed. (2026).
  • Chemistry LibreTexts. (2014). 19.
  • RSC Publishing. (n.d.). Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones with α,β-unsaturated esters: an approach to obtain 1,5-ketoesters.
  • PubMed. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor.
  • ChemRxiv. (2023).
  • RSC Publishing. (n.d.). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity.

Sources

Validation

A Comparative Guide to Quality Control Protocols for Commercial Batches of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one

This guide provides a comprehensive comparison of essential quality control (QC) protocols for commercial batches of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one, a key intermediate in pharmaceutical synthesis. The quality o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of essential quality control (QC) protocols for commercial batches of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one, a key intermediate in pharmaceutical synthesis. The quality of this heterocyclic compound is paramount as it directly influences the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of various analytical techniques and the rationale behind their application in a stringent QC workflow.

The structural integrity and purity of pharmaceutical intermediates are critical determinants of the final drug product's quality.[2][3] For a molecule like 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one, which contains a reactive pyrimidinone core and a fluorine substituent, a multi-faceted analytical approach is necessary to ensure batch-to-batch consistency and to identify and quantify any potential impurities. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis, providing the "why" behind the selection of each method.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is an indispensable technique in pharmaceutical QC for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.[4] For 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one, reversed-phase HPLC is the method of choice for determining purity and identifying organic impurities.

Causality Behind Experimental Choices:

The selection of a C18 column is based on its hydrophobicity, which provides excellent retention and separation for moderately polar compounds like our target molecule. The mobile phase, a gradient of acetonitrile and water, is chosen to ensure the elution of both the main compound and any potential impurities with varying polarities. UV detection is employed due to the presence of a chromophore in the pyrimidinone ring system.

Self-Validating System:

The HPLC method's validity is ensured through a rigorous validation process as per the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9] This includes assessing specificity, linearity, accuracy, precision, and robustness to guarantee reliable and reproducible results.[5][9]

Experimental Protocol: HPLC Purity Assay

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities and Residual Solvents

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one QC, it is primarily used to detect residual solvents from the synthesis process and any volatile organic impurities that may not be readily detected by HPLC.

Causality Behind Experimental Choices:

A capillary column with a polar stationary phase is selected to achieve good separation of a wide range of organic solvents. The temperature program is designed to elute solvents with different boiling points effectively. Mass spectrometry detection provides definitive identification of the eluted compounds by comparing their mass spectra to established libraries. Derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be employed to increase the volatility of the target compound if direct analysis is challenging.[10][11]

Self-Validating System:

The GC-MS method is validated for specificity, linearity, and limits of detection (LOD) and quantification (LOQ) for the target residual solvents as per ICH Q3C guidelines.

Experimental Protocol: Residual Solvent Analysis

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 10 minutes.

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-350

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., DMSO) to a final concentration of 50 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation and Impurity Identification

NMR spectroscopy is an unparalleled tool for the definitive structural confirmation of organic molecules and the identification of unknown impurities.[12] For 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one, ¹H, ¹³C, and ¹⁹F NMR are essential for verifying the chemical structure and identifying any structurally related impurities.

Causality Behind Experimental Choices:

¹H and ¹³C NMR provide information about the proton and carbon framework of the molecule, respectively. ¹⁹F NMR is particularly crucial for confirming the presence and chemical environment of the fluorine atom, a key structural feature. The choice of a deuterated solvent like DMSO-d₆ is based on its ability to dissolve the compound and its distinct solvent peaks that do not interfere with the analyte signals.

Self-Validating System:

The structural assignment is validated by comparing the observed chemical shifts and coupling constants with theoretical values and data from analogous compounds. Two-dimensional NMR techniques like COSY and HSQC can be used to further confirm the connectivity of atoms within the molecule.

Experimental Protocol: Structural Characterization

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

    • 2D NMR (if necessary): COSY, HSQC, and HMBC experiments for complete structural assignment.

Elemental Analysis: Ensuring the Absence of Inorganic Impurities

Elemental analysis is a fundamental technique to determine the elemental composition of a sample. It is a critical QC test to confirm the empirical formula of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one and to ensure the absence of inorganic impurities, particularly residual catalysts from the synthesis.

Causality Behind Experimental Choices:

Combustion analysis is the standard method for determining the percentage of carbon, hydrogen, and nitrogen. The results are compared against the theoretical values calculated from the molecular formula (C₆H₇FN₂O). Any significant deviation could indicate the presence of impurities or that the wrong compound has been synthesized.

Self-Validating System:

The accuracy of the elemental analyzer is routinely checked using certified reference materials. The analysis of the sample is typically performed in duplicate or triplicate to ensure the precision of the results.

Experimental Protocol: Elemental Composition

  • Instrumentation: An elemental analyzer capable of CHN analysis.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Calculation: The weight percentages of C, H, and N are calculated and compared to the theoretical values.

Comparison of QC Protocols

Analytical Technique Primary Purpose Strengths Limitations Typical Application in QC Workflow
HPLC Purity assessment and quantification of organic impurities.High resolution, sensitivity, and reproducibility.[4]May not detect highly volatile or non-UV active impurities.Routine batch release testing for purity and stability studies.
GC-MS Detection of residual solvents and volatile impurities.High sensitivity and definitive identification through mass spectra.Not suitable for non-volatile or thermally labile compounds.In-process control and final batch release for solvent content.
NMR Spectroscopy Unambiguous structural confirmation and identification of unknown impurities.[12]Provides detailed structural information.[12]Lower sensitivity compared to chromatographic methods.Characterization of reference standards and investigation of out-of-specification results.
Elemental Analysis Confirmation of elemental composition.Provides fundamental information about the bulk sample's composition.Does not provide information about individual impurities.Final product specification to confirm the empirical formula.

Visualizing the QC Workflow

A robust QC workflow ensures that each batch of 6-Fluoro-2,5-dimethylpyrimidin-4(1H)-one meets the required quality standards before it is released for use in API synthesis.

QC_Workflow cluster_0 Incoming Raw Materials cluster_1 In-Process Control (IPC) cluster_2 Final Product QC cluster_3 QC Tests cluster_4 Batch Release RM Raw Material Receipt and Quarantine RM_QC Raw Material QC (ID, Purity) RM->RM_QC Synthesis Synthesis of 6-Fluoro-2,5-dimethyl- pyrimidin-4(1H)-one RM_QC->Synthesis IPC IPC Testing (HPLC, GC for reaction completion) Synthesis->IPC Isolation Isolation and Purification IPC->Isolation Final_QC Comprehensive QC Testing Isolation->Final_QC HPLC HPLC (Purity, Impurities) Final_QC->HPLC GC_MS GC-MS (Residual Solvents) Final_QC->GC_MS NMR NMR (Identity) Final_QC->NMR Elemental Elemental Analysis (Composition) Final_QC->Elemental Review Data Review and CoA Generation Final_QC->Review Release Batch Release Review->Release

Sources

Safety & Regulatory Compliance

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